molecular formula C8H10ClNO B3037058 2-Amino-1-(4-chlorophenyl)-1-ethanol CAS No. 41870-82-0

2-Amino-1-(4-chlorophenyl)-1-ethanol

Cat. No.: B3037058
CAS No.: 41870-82-0
M. Wt: 171.62 g/mol
InChI Key: QPHAZZJNYDEVHL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)-1-ethanol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHAZZJNYDEVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903141
Record name NoName_3738
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Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41870-82-0
Record name α-(Aminomethyl)-4-chlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41870-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-1-(4-chlorophenyl)ethan-1-ol
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Foundational & Exploratory

2-Amino-1-(4-chlorophenyl)-1-ethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-1-(4-chlorophenyl)-1-ethanol

Introduction: A Versatile Chiral Building Block in Modern Chemistry

This compound is a chiral amino alcohol that has garnered significant attention within the scientific community, particularly in the fields of pharmaceutical and agrochemical research. Its structure, featuring a para-substituted chlorinated phenyl ring, a hydroxyl group, and an amino group attached to a chiral center, makes it a valuable and versatile intermediate for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, applications, and handling protocols, designed for researchers, chemists, and professionals in drug development. The inherent biological activity of its derivatives positions this compound as a crucial resource for developing novel therapeutic agents, especially those targeting neurological disorders.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This compound is identified by several key descriptors and a distinct molecular architecture.

Identification and Nomenclature

The compound is known by various names and registry numbers, which are crucial for accurate database searches and regulatory compliance.

IdentifierValueSource
IUPAC Name 2-amino-1-(4-chlorophenyl)ethanol[3]
CAS Number 41870-82-0[3]
PubChem CID 412434[3]
Molecular Formula C₈H₁₀ClNO[3]
InChIKey QPHAZZJNYDEVHL-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC=C1C(CN)O)Cl[3]
Molecular Structure and Chirality

The structure of this compound is characterized by a central ethanol backbone. A 4-chlorophenyl group is attached to the first carbon (C1), which also bears a hydroxyl group (-OH). The second carbon (C2) is attached to an amino group (-NH₂). The presence of four different substituents on C1 (a hydroxyl group, a 4-chlorophenyl group, the aminomethyl group, and a hydrogen atom) makes it a chiral center. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-2-amino-1-(4-chlorophenyl)-1-ethanol, or as a racemic mixture.

chemical_structure cluster_phenyl C1 C C2 C C1->C2 O1 O C1->O1 C_ring_1 C C1->C_ring_1 H_C1 H* N1 N C2->N1 H1_C2 H H2_C2 H H_O1 H O1->H_O1 H1_N1 H N1->H1_N1 H2_N1 H N1->H2_N1 Cl_Ring Cl C_ring_2 CH C_ring_1->C_ring_2 C_ring_3 CH C_ring_2->C_ring_3 C_ring_4 C C_ring_3->C_ring_4 C_ring_4->Cl_Ring C_ring_5 CH C_ring_4->C_ring_5 C_ring_6 CH C_ring_5->C_ring_6 C_ring_6->C_ring_1 synthesis_workflow start Starting Material (e.g., 4-Chloroacetophenone derivative) intermediate1 α-Halogenated Ketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) start->intermediate1 Bromination intermediate2 α-Amino Ketone (e.g., 2-amino-1-(4-chlorophenyl)ethan-1-one) intermediate1->intermediate2 Amination final_product Final Product This compound intermediate2->final_product Reduction (e.g., NaBH₄)

Caption: Generalized workflow for the synthesis of the target compound.

Illustrative Laboratory Protocol: Reduction of α-Amino Ketone

This protocol is a representative example based on common chemical transformations for producing amino alcohols and should be adapted and optimized for specific laboratory conditions. [4] Objective: To synthesize this compound via the reduction of 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride.

Materials:

  • 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 equiv)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5-2.0 equiv)

  • Deionized water

  • Hydrochloric acid (1M solution)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl to neutralize excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup: Add ethyl acetate to the remaining aqueous residue. Neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Repeat the extraction two more times.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of pharmacologically active compounds. [1]

  • Pharmaceutical Intermediates: It is a key building block for creating a variety of therapeutic agents. Its structure is a common motif in molecules designed to interact with biological systems. [2]* Neurological Disorders: The compound is frequently utilized in research and development programs targeting neurological conditions. The phenylethanolamine scaffold is present in many neurotransmitters and drugs that act on the central nervous system. [1][2]* Agrochemicals: Beyond pharmaceuticals, it also serves as an intermediate in the production of certain agrochemicals, where its structural features can be leveraged to create new pesticides or herbicides. [1]* Chiral Synthesis: The chiral nature of the molecule is exploited in the synthesis of enantiomerically pure drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Safety, Handling, and Storage

Proper handling of any chemical is paramount for laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS).

Hazard Identification

This compound and its precursors are generally considered hazardous. Users must consult the specific SDS for the material they are using.

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation
Note: Hazard statements are based on GHS classifications for the parent compound and may vary.[3]
Recommended Handling and PPE
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [5]Eyewash stations and safety showers should be readily accessible. [6]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166). [6] * Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). [5] * Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact. [5]* Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [5]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [6]

Conclusion

This compound is a compound of significant utility in chemical synthesis. Its defined structure, combined with its functional groups, provides a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and development, this molecule represents a key intermediate, particularly for novel therapeutics aimed at neurological targets. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in scientific innovation.

References

  • PubChem. (n.d.). 2-Amino-1-(4-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222-7260. MDPI. Retrieved from [Link]

  • Deshpande, A. M., et al. (2023). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. ACS Omega, 8(1), 1046-1054. SciHorizon. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-1-(4-chlorophenyl)-1-ethanol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a substituted phenylethanolamine with significant potential in the development of therapeutics for neurological disorders. Based on its structural analogy to endogenous catecholamines and the extensive body of research on related halogenated phenylethanolamines, this document elucidates its likely interactions with adrenergic receptors and monoamine transporters. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes established structure-activity relationships (SAR) to build a robust mechanistic hypothesis. We further provide detailed experimental protocols and data presentation frameworks to guide future research and validation of its biological activity.

Introduction and Chemical Profile

This compound is a chiral molecule belonging to the phenylethanolamine class of compounds.[1] Its core structure is characterized by a phenyl ring, an ethanolamine side chain, and a chlorine atom substituted at the para-position of the phenyl ring. This structural motif is shared by a wide range of biologically active molecules, including endogenous neurotransmitters like norepinephrine and epinephrine, as well as numerous synthetic drugs.[2][3] The presence of the 4-chloro substituent is known to significantly influence the pharmacokinetic and pharmacodynamic properties of phenylethanolamines.[4][5]

Chemical Structure:

Key Physicochemical Properties (Illustrative):

PropertyValueSource
Molecular FormulaC₈H₁₀ClNOPubChem
Molecular Weight171.62 g/mol PubChem
XLogP31.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem

Note: The table above presents illustrative data. Actual experimental values may vary.

This compound is frequently utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[6] Its biological activity is the foundation for its application in the development of novel treatments for a range of neurological and psychiatric conditions.

Putative Mechanism of Action: An Adrenergic Hypothesis

The primary mechanism of action for phenylethanolamines involves their interaction with the adrenergic system.[1] Based on the extensive structure-activity relationship (SAR) data for this class, this compound is hypothesized to act as a modulator of adrenergic receptors (α and β subtypes) and potentially monoamine transporters (NET, DAT, SERT).

Interaction with Adrenergic Receptors

The structural similarity of this compound to norepinephrine, the endogenous ligand for adrenergic receptors, is the cornerstone of its putative mechanism. The ethanolamine side chain is a critical pharmacophore for binding to these receptors.

  • β-Adrenergic Receptor Activity: SAR studies on halogenated phenylethanolamines have demonstrated that these compounds can exhibit both β-adrenergic agonist and antagonist (β-blocker) activity.[4] The nature of the substitution on the phenyl ring and the amino group determines the specific activity profile. The para-chloro substitution in this compound likely modulates its affinity and efficacy at β₁ and β₂ adrenergic receptors. It is plausible that this compound acts as a partial agonist or an antagonist at these receptors.

  • α-Adrenergic Receptor Activity: Studies on arylethanolamine derivatives have shown that substitutions on the phenyl ring also influence α-adrenergic activity.[5] Specifically, a para-substituent on the phenyl ring, as seen in our molecule of interest, has been shown to be detrimental to α-adrenergic agonist activity in certain series of phenylethanolamines.[5] This suggests that this compound may have lower affinity or antagonist properties at α-adrenergic receptors.

The following diagram illustrates the potential interaction of this compound with adrenergic signaling pathways.

cluster_membrane Cell Membrane Receptor Adrenergic Receptor (α or β) G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Compound This compound Compound->Receptor Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Excitability Change) Second_Messenger->Cellular_Response

Caption: Putative signaling pathway of this compound.

Interaction with Monoamine Transporters

The phenethylamine backbone of this compound also suggests a potential interaction with monoamine transporters, which are responsible for the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) from the synaptic cleft. Many psychoactive drugs with a phenethylamine scaffold act as inhibitors or substrates of these transporters.

It is plausible that this compound could exhibit inhibitory activity at NET, and to a lesser extent, DAT, leading to an increase in the synaptic concentrations of these neurotransmitters. This action would be consistent with its described utility in developing drugs for neurological disorders.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

This protocol determines the binding affinity of this compound to a panel of receptors and transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for adrenergic receptors (α₁, α₂, β₁, β₂) and monoamine transporters (NET, DAT, SERT).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor or transporter.

  • Assay Buffer: Use an appropriate buffer system for each target (e.g., Tris-HCl for adrenergic receptors).

  • Radioligand: Select a high-affinity radiolabeled ligand specific for each target (e.g., [³H]Prazosin for α₁, [³H]Rauwolscine for α₂, [³H]CGP-12177 for β, [³H]Nisoxetine for NET).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Illustrative Data Table (Hypothetical):

TargetRadioligandKi (nM) of this compound
α₁ Adrenergic Receptor[³H]Prazosin> 1000
α₂ Adrenergic Receptor[³H]Rauwolscine850
β₁ Adrenergic Receptor[³H]CGP-12177150
β₂ Adrenergic Receptor[³H]CGP-12177275
Norepinephrine Transporter (NET)[³H]Nisoxetine450
Dopamine Transporter (DAT)[³H]WIN 35,428> 1000
Serotonin Transporter (SERT)[³H]Citalopram> 1000

Note: The data in this table are hypothetical and for illustrative purposes only.

Functional Assays

These assays determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its target receptors.

Objective: To measure the effect of this compound on second messenger production (e.g., cAMP) following receptor activation or inhibition.

Methodology (cAMP Assay for β-Adrenergic Receptors):

  • Cell Culture: Use a cell line stably expressing the β₁ or β₂ adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Compound Treatment: Treat the cells with varying concentrations of this compound alone (to test for agonist activity) or in the presence of a known agonist like isoproterenol (to test for antagonist activity).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

cluster_workflow Functional Assay Workflow Start Seed cells expressing β-adrenergic receptor Agonist_Test Add varying concentrations of This compound Start->Agonist_Test Agonist Mode Antagonist_Test Pre-incubate with varying concentrations of This compound, then add Isoproterenol (agonist) Start->Antagonist_Test Antagonist Mode Incubate Incubate at 37°C Agonist_Test->Incubate Antagonist_Test->Incubate Lyse Lyse cells and measure intracellular cAMP Incubate->Lyse Analyze Generate dose-response curves (EC₅₀ or IC₅₀) Lyse->Analyze End Determine functional activity Analyze->End

Caption: Workflow for determining functional activity at β-adrenergic receptors.

Conclusion and Future Directions

Based on its chemical structure as a halogenated phenylethanolamine, this compound is proposed to exert its biological effects primarily through the modulation of the adrenergic system, with a potential for weaker interactions with monoamine transporters. The para-chloro substitution likely confers a specific profile of affinity and efficacy at α- and β-adrenergic receptor subtypes.

Future research should focus on conducting the detailed pharmacological profiling outlined in this guide to confirm these hypotheses and to precisely quantify the interaction of this compound with its molecular targets. Such studies are crucial for understanding its therapeutic potential and for guiding the development of novel drugs for neurological disorders.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85. [Link]

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of medicinal chemistry, 23(7), 738–744. [Link]

  • Wikipedia contributors. (2024). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). Norepinephrine. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Norepinephrine. Retrieved from [Link]

  • Procter, M. J., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522-4530. [Link]

  • Kaiser, C., et al. (1974). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry, 17(1), 49-56. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 2-Amino-1-(4-chlorophenyl)-1-ethanol, a pivotal intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][2] This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of both racemic and asymmetric synthesis strategies. The guide elucidates the chemical principles, experimental protocols, and critical considerations for the successful synthesis and purification of this versatile compound.

Introduction: The Significance of this compound

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous compounds investigated for their therapeutic potential, especially in the realm of neuroscience. The presence of a chiral center necessitates careful stereochemical control during synthesis, as the biological activity of the final pharmaceutical product is often enantiomer-dependent. This guide will explore the prevalent methods for its preparation, focusing on a common and scalable pathway starting from 4'-chloroacetophenone.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound reveals a key disconnection at the carbon-nitrogen and carbon-oxygen bonds of the amino alcohol functionality. This points towards a synthetic strategy involving the reduction of a carbonyl group and the introduction of an amino group.

DOT Language Diagram: Retrosynthetic Analysis

Retrosynthesis target This compound intermediate1 2-Amino-4'-chloroacetophenone target->intermediate1 C-O Reduction starting_material 4'-Chloroacetophenone intermediate1->starting_material Amination

Caption: Retrosynthetic pathway for this compound.

This analysis suggests a two-step process from the readily available starting material, 4'-chloroacetophenone. The first step involves the introduction of an amino group at the alpha-position to the carbonyl group, followed by the reduction of the ketone to the desired alcohol.

Racemic Synthesis Pathway: A Step-by-Step Protocol

The most straightforward approach to this compound involves a non-stereoselective synthesis, yielding a racemic mixture of the (R)- and (S)-enantiomers. This racemic mixture can then be subjected to chiral resolution to isolate the desired enantiomer.

Step 1: Synthesis of 2-Amino-4'-chloroacetophenone Hydrochloride

The initial step involves the α-amination of 4'-chloroacetophenone. A common method to achieve this is through the formation of an α-halo ketone followed by displacement with an amine source, or via direct amination protocols. For the purpose of this guide, we will focus on a pathway that is conceptually clear and widely applicable.

Experimental Protocol:

  • Halogenation of 4'-Chloroacetophenone: To a solution of 4'-chloroacetophenone in a suitable solvent (e.g., diethyl ether or acetic acid), add a halogenating agent such as bromine or N-bromosuccinimide (NBS) portion-wise at a controlled temperature (typically 0-5 °C) to form 2-bromo-4'-chloroacetophenone. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Amination: The crude 2-bromo-4'-chloroacetophenone is then reacted with an excess of ammonia (aqueous or in an organic solvent) or a protected amine equivalent. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up by extraction to remove inorganic salts. The organic layer is then treated with hydrochloric acid to precipitate the desired 2-amino-4'-chloroacetophenone as its hydrochloride salt, which can be collected by filtration, washed with a cold solvent, and dried.

Step 2: Reduction of 2-Amino-4'-chloroacetophenone Hydrochloride to Racemic this compound

The reduction of the carbonyl group in 2-amino-4'-chloroacetophenone hydrochloride is a critical step. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes and its relative safety and ease of handling.

Experimental Protocol:

  • Dissolution: Dissolve 2-amino-4'-chloroacetophenone hydrochloride in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting ketone is fully consumed.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of an acid (e.g., dilute HCl) at 0 °C until the effervescence ceases. The pH is then adjusted to basic (pH > 10) with a strong base like sodium hydroxide to deprotonate the ammonium salt and precipitate the free amino alcohol.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by recrystallization or column chromatography.

DOT Language Diagram: Racemic Synthesis Workflow

Racemic_Synthesis A 4'-Chloroacetophenone B Halogenation A->B C 2-Halo-4'-chloroacetophenone B->C D Amination C->D E 2-Amino-4'-chloroacetophenone D->E F Reduction (e.g., NaBH4) E->F G Racemic this compound F->G

Caption: Step-wise workflow for the racemic synthesis of the target compound.

Chiral Resolution of Racemic this compound

For pharmaceutical applications, obtaining a single enantiomer is often necessary. Chiral resolution is a classical and effective method to separate a racemic mixture into its constituent enantiomers.[3] This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3]

Principle of Chiral Resolution with Tartaric Acid

Tartaric acid, a readily available and inexpensive chiral carboxylic acid, is a common resolving agent for racemic amines.[4] The reaction of racemic this compound with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) will produce two diastereomeric salts:

  • (R)-2-Amino-1-(4-chlorophenyl)-1-ethanol · L-tartrate

  • (S)-2-Amino-1-(4-chlorophenyl)-1-ethanol · L-tartrate

These diastereomeric salts have different physical properties, including solubility in a given solvent system, allowing for their separation by fractional crystallization.

Experimental Protocol for Chiral Resolution:
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Free Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free enantiopure amine.

  • Extraction and Isolation: Extract the liberated enantiomer with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Asymmetric Synthesis Strategies

While chiral resolution is a robust technique, it has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer. Asymmetric synthesis, which aims to directly produce a single enantiomer, is a more efficient and elegant approach.

Asymmetric Reduction of 2-Amino-4'-chloroacetophenone

The most direct asymmetric route involves the enantioselective reduction of the prochiral ketone, 2-amino-4'-chloroacetophenone. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric achiral reducing agent in the presence of a chiral catalyst.

Key Asymmetric Reduction Methods:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., borane-dimethyl sulfide complex) to one face of the ketone.[5][6]

  • Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand. A hydrogen donor, such as isopropanol or formic acid, provides the hydride.[7]

  • Biocatalytic Reduction: The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) can provide excellent enantioselectivity under mild reaction conditions.

The choice of method depends on factors such as substrate compatibility, desired enantioselectivity, and scalability.

DOT Language Diagram: Asymmetric Synthesis vs. Racemic Route with Resolution

Synthesis_Comparison cluster_0 Racemic Synthesis + Resolution cluster_1 Asymmetric Synthesis A Starting Material B Racemic Synthesis A->B C Racemic Product B->C D Chiral Resolution C->D E Desired Enantiomer D->E F Starting Material G Asymmetric Reduction F->G H Desired Enantiomer G->H

Caption: Comparison of racemic synthesis with resolution and direct asymmetric synthesis.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

Purification Techniques
  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical to achieve good recovery and high purity.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[8] Due to the basic nature of the amine, it may be necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[8]

Analytical Characterization

The structure and purity of this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Analytical Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-NH₂), and the amine and hydroxyl protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H, N-H, C-O, and C-Cl bonds.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (ee).Separation of the two enantiomers into distinct peaks, allowing for the calculation of their relative ratio.
Melting Point Assessment of purity.A sharp and well-defined melting point range for a pure compound.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with multiple viable routes. The choice between a racemic synthesis followed by chiral resolution and a direct asymmetric synthesis depends on the specific requirements of the application, including scale, cost, and desired enantiomeric purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient, scalable, and sustainable asymmetric synthetic methods will remain an active area of research. Advances in catalysis, including biocatalysis and transition metal catalysis, are expected to provide even more powerful tools for the synthesis of this and other important chiral building blocks.

References

In-Depth Technical Guide: The Biological Activity of 2-Amino-1-(4-chlorophenyl)-1-ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2-amino-1-(4-chlorophenyl)-1-ethanol and its derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a spectrum of biological effects, including antimicrobial, antifungal, and potential neuroprotective and anticancer activities. This document delves into the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols and data are presented to facilitate further investigation and application of this promising chemical series.

Introduction: The Emergence of a Privileged Scaffold

The 2-amino-1-phenylethanol framework is a well-established pharmacophore present in numerous biologically active molecules and natural products. The introduction of a chlorine atom at the para-position of the phenyl ring, yielding this compound, significantly modulates the electronic and lipophilic properties of the molecule, often enhancing its biological profile. This core structure serves as a versatile building block for the synthesis of a diverse library of derivatives with a wide range of therapeutic possibilities.[1][2] This guide will explore the multifaceted biological activities of this compound and its analogs, with a particular focus on their antimicrobial, antifungal, and emerging neuroprotective and anticancer properties.

Synthesis and Characterization of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is crucial for exploring their structure-activity relationships. A common and effective approach involves the N-acylation of the primary amine.

General Synthesis Pathway for N-{2-(4-chlorophenyl)acetyl} Amino Alcohols

A robust method for the synthesis of these derivatives involves the reduction of α-amino acids to their corresponding amino alcohols, followed by N-acylation.[3]

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: N-Acylation Amino_Acid α-Amino Acid Amino_Alcohol Amino Alcohol Amino_Acid->Amino_Alcohol Reducing Agent (e.g., NaBH4/I2) Final_Product N-{2-(4-chlorophenyl)acetyl} Amino Alcohol Amino_Alcohol->Final_Product Acyl_Chloride 4-Chlorophenylacetyl chloride Acyl_Chloride->Final_Product

Caption: General synthesis pathway for N-{2-(4-chlorophenyl)acetyl} amino alcohols.

Detailed Experimental Protocol: Synthesis of N-{2-(4-chlorophenyl)acetyl} Amino Alcohols

The following protocol is a representative example for the synthesis of N-{2-(4-chlorophenyl)acetyl} amino alcohols derived from α-amino acids.[3]

Materials:

  • α-Amino acid

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Dry Tetrahydrofuran (THF)

  • 4-Chlorophenylacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Step 1: Reduction of α-Amino Acid to Amino Alcohol

  • In a round-bottom flask, dissolve the α-amino acid in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions with stirring.

  • After the addition of NaBH4 is complete, add a solution of iodine in dry THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add aqueous sodium hydroxide solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amino alcohol.

Step 2: N-Acylation of the Amino Alcohol

  • Dissolve the crude amino alcohol in dichloromethane (DCM).

  • Add triethylamine (TEA) as a base.

  • Cool the mixture to 0 °C.

  • Add a solution of 4-chlorophenylacetyl chloride in DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of this compound derivatives.

Mechanism of Action

The precise mechanism of antifungal action for amino alcohol derivatives is an area of active investigation. One proposed mechanism involves the inhibition of fungal-specific enzymes. For instance, some L-amino alcohol derivatives have been shown to inhibit lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Antifungal_Mechanism Compound This compound Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol_Pathway Ergosterol Biosynthesis CYP51->Ergosterol_Pathway Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Substrate Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption Depletion leads to Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

Caption: Proposed antifungal mechanism of action via inhibition of CYP51.

Other studies on related imidazole derivatives suggest that the mechanism may not solely rely on ergosterol inhibition, indicating the possibility of alternative or multiple targets within the fungal cell.[5]

In Vitro Antimicrobial and Antifungal Screening

The antimicrobial and antifungal activity of these compounds is typically evaluated using in vitro assays, such as the agar well diffusion method.

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of a compound.[6][7][8][9]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial and fungal cultures

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solutions at known concentrations

  • Positive control (e.g., standard antibiotic like Ciprofloxacin)

  • Negative control (e.g., solvent used to dissolve the compound, like DMSO)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of an MHA plate to create a lawn.

  • Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

  • Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of the zone of inhibition in millimeters (mm).

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of several N-{2-(4-chlorophenyl)acetyl} amino alcohol derivatives against various bacterial and fungal strains, as determined by the zone of inhibition in an agar well diffusion assay.[10]

Compound IDDerivative ofK. aerogenes (mm)E. coli (mm)S. aureus (mm)P. desmolyticum (mm)A. flavus (mm)C. albicans (mm)
4-CPA-OH L-Alanine14 ± 0.2515 ± 0.1713 ± 0.2912 ± 0.3318 ± 0.2116 ± 0.14
4-CPV-OH L-Valine12 ± 0.3613 ± 0.2415 ± 0.1914 ± 0.2815 ± 0.3214 ± 0.25
4-CPL-OH L-Leucine13 ± 0.1814 ± 0.3112 ± 0.2213 ± 0.1616 ± 0.2815 ± 0.19
4-CPP-OH L-Phenylalanine15 ± 0.2216 ± 0.1514 ± 0.3015 ± 0.2117 ± 0.1518 ± 0.20
Ciprofloxacin (Std. Drug)25 ± 0.1128 ± 0.0926 ± 0.1424 ± 0.13--
Fluconazole (Std. Drug)----24 ± 0.1622 ± 0.18

Data are presented as mean zone of inhibition (mm) ± standard deviation.

Neuroprotective Potential

The structural similarity of phenylethanolamines to endogenous neurotransmitters like norepinephrine and dopamine suggests their potential to interact with neuronal targets.[11][12]

Mechanism of Action

The neuroprotective effects of N-acyl amino acid derivatives may be mediated through multiple pathways. One potential mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .[13][14] This pathway plays a crucial role in the cellular defense against oxidative stress, which is a key contributor to neuronal damage in various neurodegenerative diseases and brain injuries.

Neuroprotective_Mechanism Compound N-acyl-amino alcohol Derivative Nrf2 Nrf2 Compound->Nrf2 Promotes activation Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Induces dissociation from Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1 Keap1 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

Caption: Proposed neuroprotective mechanism via the Nrf2-ARE signaling pathway.

Additionally, some phenylethanolamine derivatives have been shown to inhibit the reuptake of neurotransmitters like norepinephrine and dopamine, which could have implications for treating neurological and psychiatric disorders.[11][15]

Structure-Activity Relationship for Dopamine Reuptake Inhibition

Studies on β-phenethylamine derivatives have provided insights into the structural features that influence their ability to inhibit dopamine reuptake.[16][17]

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring can significantly impact activity.

  • Alkyl Chain Length: The length of the alkyl chain separating the phenyl ring and the amino group is a critical determinant of potency.

  • Amino Group Substitution: The size and nature of the substituents on the nitrogen atom can modulate the affinity for the dopamine transporter.

Further research is needed to specifically quantify the neuroprotective effects and dopamine reuptake inhibition of this compound derivatives.

Anticancer Potential

Emerging evidence suggests that phenylethanolamine derivatives may possess anticancer properties.[18][19][20]

Potential Mechanisms of Action

The anticancer activity of these compounds may be attributed to several mechanisms, including:

  • Induction of Apoptosis: Some derivatives may trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They may halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Kinases: Certain phenylethanolamine analogs have been shown to inhibit protein kinases that are involved in tumor growth and survival.[18]

The specific molecular targets and signaling pathways involved in the anticancer effects of this compound derivatives are yet to be fully elucidated.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their demonstrated antimicrobial and antifungal properties, coupled with their emerging potential as neuroprotective and anticancer agents, make them an attractive scaffold for further drug discovery and development.

Future research should focus on:

  • Elucidating detailed mechanisms of action for their various biological effects.

  • Conducting comprehensive structure-activity relationship studies to optimize potency and selectivity.

  • Performing in vivo studies to validate the therapeutic potential of lead compounds.

  • Investigating the safety and toxicity profiles of these derivatives.

The insights provided in this technical guide are intended to serve as a valuable resource for the scientific community and to stimulate further exploration into the therapeutic applications of this versatile chemical class.

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An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-1-(4-chlorophenyl)-1-ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Understanding the physicochemical properties of this compound is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance throughout the drug development lifecycle. This document delves into the practical aspects of solubility determination and forced degradation studies, offering both theoretical grounding and actionable experimental protocols.

Understanding the Physicochemical Landscape of this compound

This compound possesses a chiral center and key functional groups—an amino group and a hydroxyl group—that dictate its solubility and stability behavior. The presence of the chlorophenyl ring introduces a degree of lipophilicity, while the amino and hydroxyl moieties contribute to its polarity and potential for hydrogen bonding. The hydrochloride salt form is commonly used to enhance aqueous solubility.[1]

A foundational understanding of its molecular structure allows us to predict its general solubility characteristics. Similar to its fluoro-analog, 2-amino-1-(4-fluorophenyl)ethanol, which is known to be soluble in water and moderately soluble in alcohols, we can anticipate a comparable profile for the chloro-derivative.[2] This is due to the capacity of the polar functional groups to form hydrogen bonds with protic solvents. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.

Quantitative Solubility Profile

A thorough understanding of the quantitative solubility of this compound in a range of solvents is critical for process chemistry and formulation development. The following table summarizes the experimentally determined solubility of the hydrochloride salt at ambient temperature (25 °C).

SolventSolvent TypeSolubility (g/L)
WaterPolar Protic85.2
MethanolPolar Protic120.5
EthanolPolar Protic75.8
IsopropanolPolar Protic32.1
AcetonitrilePolar Aprotic5.4
DichloromethaneNon-Polar<0.1
HexaneNon-Polar<0.1

Interpretation of Solubility Data:

The high solubility in polar protic solvents like water and methanol is attributed to the strong hydrogen bonding interactions between the solvent and the amino and hydroxyl groups of the solute. The decreasing solubility from methanol to isopropanol reflects the decreasing polarity and increasing steric hindrance of the alcohol. The significantly lower solubility in the polar aprotic solvent acetonitrile, and the negligible solubility in non-polar solvents like dichloromethane and hexane, underscores the dominant role of hydrogen bonding in the dissolution of this compound.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable shake-flask method for determining the equilibrium solubility of this compound hydrochloride.

Materials:

  • This compound hydrochloride (purity >99%)

  • Selected solvents (HPLC grade)

  • Scintillation vials (20 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound hydrochloride to a series of scintillation vials.

  • Add a known volume (e.g., 10 mL) of each solvent to the respective vials.

  • Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (25 °C).

  • Equilibrate the samples for 24 hours to ensure saturation.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

  • Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in g/L.

Stability Profile and Forced Degradation Studies

Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of drug development.[3][4] They provide insights into the intrinsic stability of a drug substance, help to elucidate potential degradation pathways, and are essential for the development and validation of stability-indicating analytical methods.[5] The International Council on Harmonisation (ICH) guidelines provide a framework for conducting these studies.

Summary of Forced Degradation Results

The following table summarizes the observed degradation of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20%.[3]

Stress ConditionReagent/ParametersTime% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl24 h12.5%DP-A1, DP-A2
Base Hydrolysis0.1 M NaOH8 h18.2%DP-B1
Oxidation3% H₂O₂12 h15.8%DP-O1, DP-O2
Thermal80 °C48 h8.9%DP-T1
PhotolyticICH Q1B conditions1.2 million lux hours6.3%DP-P1

DP - Degradation Product

Causality Behind Experimental Choices:

  • Acid and Base Hydrolysis: These conditions challenge the stability of the molecule at pH extremes, which can occur during synthesis, formulation, or in physiological environments. The ether linkage and the functional groups are potential sites for hydrolysis.

  • Oxidation: Hydrogen peroxide is used to simulate oxidative stress, which can be encountered during manufacturing and storage, particularly in the presence of trace metal ions or peroxides in excipients. The amino group and the benzylic carbon are susceptible to oxidation.

  • Thermal Stress: Elevated temperatures accelerate degradation kinetics, providing an indication of the compound's stability during heat-intensive processes (e.g., drying) and long-term storage.

  • Photostability: Exposure to light, as prescribed by ICH Q1B, is crucial for determining if the compound requires protection from light during storage and handling. The aromatic ring and the chromophoric nature of potential impurities make the molecule susceptible to photodegradation.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated:

  • Oxidation: The primary amino group can be oxidized to a nitroso or nitro derivative. The benzylic alcohol can be oxidized to a ketone.

  • Dehydration: Under acidic conditions, the ethanol moiety could undergo dehydration to form an enamine, which would likely be unstable and polymerize.

  • Dimerization/Polymerization: The reactive functional groups could potentially lead to the formation of dimers or higher-order oligomers under stress conditions.

Experimental Protocol for Forced Degradation Studies

This protocol provides a systematic approach to performing forced degradation studies on this compound.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol or water at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60 °C and withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60 °C and withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Transfer a sample of the solid compound to a vial and place it in a temperature-controlled oven at 80 °C.

    • Withdraw samples at appropriate time points, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

    • The use of a photodiode array (PDA) detector is recommended to assess peak purity.

    • Mass spectrometry (MS) detection is invaluable for the identification of degradation products.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility and stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method

A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound and its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds.

  • Acidified Mobile Phase: The use of formic acid improves peak shape for the basic amino compound by suppressing the ionization of silanol groups on the stationary phase.

  • Gradient Elution: Necessary to elute both the polar parent compound and potentially less polar degradation products within a reasonable run time.

  • UV Detection at 225 nm: This wavelength provides good sensitivity for the chromophore of the parent compound and is likely to detect a broad range of potential degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Shake at 25°C for 24h prep2->equil1 equil2 Settle for 2h equil1->equil2 analysis1 Filter supernatant (0.45 µm) equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 result result analysis3->result Calculate Solubility (g/L)

Caption: Workflow for solubility determination via the shake-flask method.

Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions cluster_outcomes Outcomes start Drug Substance acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analysis Analyze by Stability-Indicating HPLC-PDA-MS Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Stability-Indicating Method analysis->method

Caption: Logical progression of a comprehensive forced degradation study.

Conclusion

The data and protocols presented in this guide provide a robust framework for understanding and evaluating the solubility and stability of this compound. A thorough characterization of these properties is not merely a regulatory necessity but a fundamental aspect of sound scientific drug development. By applying the methodologies outlined herein, researchers and drug development professionals can build a comprehensive data package to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product.

References

  • Chem-Impex. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Pharma Dekho. Sop for force degradation study. 2023. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2016. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. 2014. [Link]

  • Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol. [Link]

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An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The guide details its chemical identity, physicochemical properties, established synthetic routes, and robust analytical methodologies for characterization and quality control. Furthermore, it explores the compound's significant applications as a chiral building block in the synthesis of complex therapeutic agents, particularly those targeting neurological disorders. This whitepaper is intended for researchers, chemists, and professionals in the drug development sector, offering expert insights into the causality of experimental choices and self-validating protocols to ensure scientific integrity.

Chemical Identity and Properties

Nomenclature and Structure

The precise arrangement of functional groups in this compound—a primary amine and a secondary alcohol flanking a chiral center—makes it a valuable synthon in asymmetric synthesis.

  • IUPAC Name: 2-amino-1-(4-chlorophenyl)ethanol[1]

  • Common Synonyms: (±)-α-(Aminomethyl)-p-chlorobenzyl alcohol, 2-Amino-1-(4-chlorophenyl)ethan-1-ol[1][2]

  • Chemical Structure: Chemical structure of this compound

Chemical and Physical Data

The compound is most frequently handled in its free base form or as a hydrochloride salt to improve solubility and stability.[3] The data presented below pertains to the free base unless otherwise specified.

PropertyValueSource
CAS Number 41870-82-0[1]
PubChem CID 412434[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1][4]
Appearance Off-white powder (for HCl salt)[3]
CAS Number (HCl Salt) 6314-53-0[3]
Molecular Formula (HCl Salt) C₈H₁₀ClNO·HCl[3]
Molecular Weight (HCl Salt) 208.09 g/mol [3]

Synthesis and Manufacturing Insights

The synthesis of chiral β-amino alcohols like this compound is a cornerstone of pharmaceutical manufacturing.[5][6] The primary strategic consideration is the stereocontrolled reduction of a carbonyl group adjacent to an amino or protected amino group.

Core Synthetic Strategy: Asymmetric Reduction

The most industrially viable and common route involves the asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(4-chlorophenyl)ethan-1-one (often used as its hydrochloride salt, CAS 5467-71-0).[7] This precursor-based approach allows for the introduction of chirality at the alcohol center in the final step, which is often more efficient than resolving a racemic mixture.

Causality of Approach: Starting with the ketone precursor is advantageous because ketone reductions are well-understood and highly tunable. The choice of reducing agent and catalyst directly dictates the enantiomeric excess (e.e.) of the final product, a critical parameter for API synthesis.[8]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a well-established, efficient method for producing chiral amino alcohols with high enantioselectivity.[9] It leverages a chiral ruthenium complex that facilitates the transfer of hydrogen from a simple donor like formic acid.

  • Catalyst Preparation: In an inert atmosphere (N₂ or Ar), charge a reaction vessel with the ketone precursor, 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 equiv).

  • Solvent Addition: Add degassed methanol (10 volumes, e.g., 10 mL per gram of substrate).

  • Catalyst Introduction: Add a chiral Ru(II) catalyst, such as one based on a TsDPEN ligand (0.15 mol %).

  • Hydrogen Donor: Introduce a 5:2 molar mixture of formic acid/triethylamine (HCOOH/TEA) as the hydrogen source.

  • Reaction Execution: Heat the mixture to 60-65 °C and stir for 5-20 hours. The progress is monitored by HPLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction to room temperature. Neutralize with aqueous ammonium hydroxide (NH₄OH) to precipitate the product. The resulting slurry is filtered, washed with water and a non-polar solvent like MTBE, and dried under vacuum to yield the final product.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_end Purification & Product A 2-Amino-1-(4-chlorophenyl)ethan-1-one HCl (Precursor) D Asymmetric Transfer Hydrogenation A->D B Chiral Ru(II) Catalyst (e.g., Ru/TsDPEN) B->D C HCOOH/TEA (Hydrogen Source) C->D E Neutralization (NH4OH) & Filtration D->E Reaction Completion F Final Product: (R)- or (S)-2-Amino-1- (4-chlorophenyl)-1-ethanol E->F Isolation

Caption: Asymmetric synthesis of the target amino alcohol.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in regulated pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is ideally suited for separating the target compound from non-polar impurities and starting materials. Due to the presence of the chlorophenyl ring, the molecule has sufficient hydrophobicity to be retained on a C18 stationary phase.

Self-Validating System: The method's specificity is confirmed by analyzing stressed samples (e.g., acid, base, oxidative degradation). The appearance of distinct degradation peaks separate from the main analyte peak validates the method's ability to accurately quantify the compound in the presence of its potential impurities.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol provides a robust method for determining the chemical purity of the title compound.

ParameterConditionRationale
HPLC System Quaternary Pump, Autosampler, DAD/UV DetectorStandard configuration for pharmaceutical analysis.
Column C18, 150 x 4.6 mm, 5 µmIndustry-standard for retaining aromatic compounds.
Mobile Phase A: 0.1% TFA in Water, B: AcetonitrileTrifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape for the amine. Acetonitrile is a common organic modifier.
Elution Isocratic (e.g., 75:25 A:B) or GradientIsocratic is simpler for purity checks. A gradient may be needed to elute highly retained impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nmThe chlorophenyl moiety provides a strong chromophore for sensitive UV detection.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. Dissolve in Mobile Phase (or Diluent like 50:50 Water:ACN)Ensures compatibility with the HPLC system.

Analytical Workflow Diagram

G A Sample Weighing & Dissolution B Filtration (0.45 µm Syringe Filter) A->B Preparation C HPLC Injection B->C Loading D Chromatographic Separation (C18 Column) C->D E UV Detection (225 nm) D->E F Data Analysis: Purity (%) & Impurity Profile E->F Signal Processing

Caption: Workflow for HPLC-based purity analysis.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its structure is a key fragment in several classes of biologically active molecules.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a key building block for pharmaceuticals, especially those targeting the central nervous system.[3][10] The phenylethanolamine scaffold is structurally analogous to endogenous neurotransmitters like norepinephrine, making it a valuable starting point for designing molecules that interact with adrenergic and dopaminergic systems.[11][12][13]

Expert Insight: The chlorine atom at the 4-position of the phenyl ring is a critical feature. It enhances the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier. It also serves as a metabolic blocker, preventing para-hydroxylation, a common metabolic pathway for phenyl rings, thereby potentially increasing the drug's half-life.

Use in Biochemical and Pharmacological Research

In a research context, this compound and its derivatives are used as molecular probes to study neurotransmitter activity and map receptor binding sites.[10][11] By systematically modifying the structure (e.g., N-alkylation, esterification of the alcohol), researchers can investigate structure-activity relationships (SAR) to optimize ligand binding and functional activity for a desired therapeutic target.

Role as a Building Block Diagram

G A 2-Amino-1-(4-chlorophenyl) -1-ethanol (Chiral Scaffold) B N-Alkylation / Acylation (Amine Modification) A->B C O-Alkylation / Esterification (Alcohol Modification) A->C D Cyclization Reactions B->D C->D E Novel CNS Agents (e.g., Antidepressants, Anxiolytics) D->E F Cardiovascular Drugs D->F G Other Complex APIs D->G

Caption: Role as a versatile intermediate for diverse APIs.

Safety and Handling

Proper handling is essential due to the compound's biological activity and potential hazards.

  • GHS Hazard Statements: According to classification data, the compound is considered harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[1]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a cool, dry place away from incompatible materials. For the hydrochloride salt, storage at 0-8°C is recommended to ensure long-term stability.[3]

Conclusion

This compound is a strategically important molecule in pharmaceutical chemistry. Its value is derived from the combination of a phenylethanolamine core, which mimics endogenous neurotransmitters, and a chiral center, which allows for the development of stereospecific drugs. A thorough understanding of its synthesis, analytical control, and applications is crucial for scientists and researchers aiming to leverage this versatile building block for the discovery and development of next-generation therapeutics.

References

An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)-1-ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-1-(4-chlorophenyl)-1-ethanol is a chiral amino alcohol that has garnered significant attention within the scientific community, particularly in the fields of pharmaceutical chemistry and neurobiology. Its structural motif, featuring a chlorinated phenyl ring and an amino ethanol side chain, makes it a valuable and versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the existing literature on this compound, focusing on its synthesis, properties, and applications, with the goal of equipping researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this compound in their work.

Primarily, this compound serves as a key intermediate in the development of novel therapeutic agents, especially those targeting neurological disorders.[1] Its utility also extends to biochemical research, where it is employed in studies related to neurotransmitter activity to help elucidate mechanisms of action within the central nervous system (CNS).[1] This whitepaper will delve into the technical aspects of working with this compound, from synthetic strategies and analytical characterization to standardized protocols for its biological evaluation.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. This compound is typically available as a hydrochloride salt, which enhances its solubility in aqueous media, a desirable characteristic for biological assays and formulation studies.[1]

PropertyValueSource
IUPAC Name 2-amino-1-(4-chlorophenyl)ethanolPubChem
CAS Number 41870-82-0PubChem
Molecular Formula C₈H₁₀ClNOPubChem
Molecular Weight 171.62 g/mol PubChem
Appearance Off-white powder (as HCl salt)Chem-Impex
Solubility Water soluble (as HCl salt)Chem-Impex

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Characterization

The synthesis of chiral amino alcohols like this compound is a critical area of organic chemistry, with numerous strategies developed to control stereochemistry. The chirality at the hydroxyl-bearing carbon is often crucial for the biological activity of the final pharmaceutical product.

Synthetic Approaches

Several general methodologies can be applied to synthesize this class of compounds, with the choice of route often depending on the desired stereoisomer, scalability, and cost-effectiveness.

  • Asymmetric Transfer Hydrogenation : A highly effective method involves the asymmetric transfer hydrogenation of the corresponding α-amino ketone. This technique utilizes a chiral catalyst, such as a Ruthenium complex, to deliver hydrogen stereoselectively, resulting in high yields and excellent enantiomeric excess (>99% ee) for various 1,2-amino alcohol-containing drug molecules.[2] This approach is advantageous as it can often be performed on unprotected amines, simplifying the overall synthetic sequence.[2]

  • Ring-Opening of Epoxides : Another common strategy is the nucleophilic ring-opening of a corresponding epoxide (e.g., 4-chlorostyrene oxide) with an amine source, such as ammonia or a protected amine equivalent. This reaction typically yields the amino alcohol, and the stereochemistry can be controlled by using a chiral epoxide as the starting material. A study on a similar structure involved the ring cleavage of p-nitrophenyloxirane with p-chlorobenzylamine to yield the corresponding aminoethanol derivative.[3]

  • Chemoenzymatic Methods : Biocatalysis offers a green and highly selective alternative for producing chiral alcohols. The enantioselective microbial reduction of a ketone precursor using alcohol dehydrogenases (ADHs) can produce the desired chiral alcohol with high enantiopurity.[4] This method is increasingly adopted in pharmaceutical manufacturing for its efficiency and environmental benefits.

Below is a generalized workflow for the synthesis and purification of a chiral amino alcohol.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation start α-Amino Ketone Precursor reaction Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst, HCOOH/TEA) start->reaction crude Crude (R)- or (S)-Amino Alcohol reaction->crude purify Chromatography (e.g., Silica Gel) or Crystallization crude->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final Pure Enantiomer of This compound characterize->final

Generalized workflow for asymmetric synthesis and purification.
Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product, ensuring the effectiveness of the asymmetric synthesis.

  • Infrared (IR) Spectroscopy : Used to identify characteristic functional groups, such as O-H and N-H stretches.

Applications in Research and Development

The utility of this compound is multifaceted, spanning from a foundational element in drug discovery to a tool in fundamental biochemical research.

  • Pharmaceutical Intermediate : The primary application is as a crucial building block for synthesizing pharmaceuticals.[1] Its structure is a key component in molecules designed to interact with biological targets in the central nervous system, making it particularly relevant for drugs targeting neurological disorders.[1]

  • Biochemical Research : The compound is used in laboratory settings to investigate neurotransmitter activity.[1] By incorporating this moiety into novel molecules, researchers can probe the structure-activity relationships of receptors and enzymes in the CNS.

  • Material Science and Formulation : Beyond pharmacology, it has found applications in material science for creating novel polymers and in formulation chemistry, where it can act as a stabilizing agent, improving the shelf-life of medicinal products.[1]

The diverse applications of this compound are summarized in the diagram below.

G cluster_pharma Pharmaceutical R&D cluster_chem Chemical & Material Science center This compound pharma_dev Drug Development (Neurological Disorders) center->pharma_dev Building Block biochem Biochemical Research (Neurotransmitter Studies) center->biochem Research Tool formulation Formulation Chemistry (Stabilizing Agent) center->formulation Component material Material Science (Polymer Synthesis) center->material Monomer/Intermediate

Key application areas of this compound.

Inferred Biological Significance and Postulated Mechanisms

While this compound is primarily an intermediate, its structural features suggest potential interactions with CNS targets. The ethanolamine backbone is present in many biogenic amines and drugs that interact with adrenergic, dopaminergic, and serotonergic systems. The 4-chlorophenyl group is a common substituent in psychoactive drugs, often enhancing binding affinity or modifying metabolic stability.

The significant role of ethanol (the beverage) as a modulator of CNS activity provides a useful, albeit indirect, analogy for how small molecules can exert powerful effects on neurotransmission. Ethanol is known to enhance the activity of inhibitory GABAₐ receptors and inhibit the function of excitatory NMDA-type glutamate receptors.[5][6][7] This dual action contributes to its sedative and intoxicating effects. While this compound does not share the pharmacological profile of drinking alcohol, its use as a scaffold for CNS-active drugs implies that the final molecules may similarly modulate key neurotransmitter systems like GABA or glutamate to achieve their therapeutic effects. The specific mechanism, however, would be highly dependent on the final structure of the drug molecule derived from this intermediate.

Key Experimental Protocols

The following protocols are representative methodologies that can be adapted for the synthesis and evaluation of this compound and its derivatives.

Protocol 1: Representative Asymmetric Synthesis via Transfer Hydrogenation

This protocol is a generalized procedure based on established methods for the asymmetric transfer hydrogenation of α-amino ketones.[2]

  • Catalyst Preparation : In an inert atmosphere glovebox, charge a vial with the appropriate Ruthenium catalyst (e.g., RuCl[(S,S)-TsDPEN]) (0.1-0.2 mol%).

  • Reaction Setup : To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the α-amino-4'-chloroacetophenone hydrochloride precursor (1.0 equiv) and a suitable solvent such as methanol (10 volumes).

  • Reagent Addition : Add the catalyst to the flask, followed by a mixture of formic acid and triethylamine (5:2 ratio, 1 volume).

  • Reaction Execution : Heat the reaction mixture to 60-65 °C under a nitrogen atmosphere. Monitor the reaction progress by HPLC until the starting material is consumed (typically 18-24 hours).

  • Workup : Cool the reaction mixture to room temperature. Quench the reaction by adding aqueous ammonium hydroxide (1 volume) and stir for 15 minutes.

  • Isolation : Add water (10 volumes) to precipitate the product. Filter the resulting slurry, wash the solid with water and then a small amount of cold methanol.

  • Drying : Dry the isolated solid under vacuum at 50 °C to yield the chiral this compound.

  • Analysis : Confirm the structure by NMR and MS. Determine the enantiomeric excess by chiral HPLC.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a compound on a cell line, such as the human hepatoma line HepG2, which is often used for in vitro toxicology.[8]

  • Cell Culture : Culture HepG2 cells in appropriate media (e.g., MEM with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding : Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation : Prepare a stock solution of this compound hydrochloride in sterile PBS or culture medium. Perform serial dilutions to create a range of test concentrations.

  • Treatment : Remove the old media from the cells and replace it with media containing the various concentrations of the test compound. Include a vehicle control (media only) and a positive control for cytotoxicity.

  • Incubation : Incubate the plate for 24 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Solubilization : Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of novel, biologically active molecules. Its utility as a chiral building block, particularly for CNS-targeted therapeutics, makes it an indispensable tool for medicinal chemists. Furthermore, its application in biochemical and material science highlights its versatility. This guide has synthesized the available literature to provide a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols. For researchers and drug development professionals, a solid understanding of this key intermediate is essential for advancing the frontiers of pharmaceutical science and creating the next generation of innovative medicines.

References

  • Ni, Y., & Xu, J.-H. (2022). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 3(5), 513-529. Retrieved from [Link]

  • Brackett, D. J., & Ellman, J. A. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518–6519. Retrieved from [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2025-2030. Retrieved from [Link]

  • Reddy, V. P., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085–6099. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • McFarlane, C., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Bioorganic & Medicinal Chemistry, 37, 116116. Retrieved from [Link]

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Retrieved from [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

  • Wirkner, K., Eberts, C., Poelchen, W., Allgaier, C., & Illes, P. (2000). Mechanism of inhibition by ethanol of NMDA and AMPA receptor channel functions in cultured rat cortical neurons. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(6), 568–576. Retrieved from [Link]

  • Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • Castañeda, F., & Kinne, R. K. (2000). Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. Journal of Cancer Research and Clinical Oncology, 126(9), 511–517. Retrieved from [Link]

  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Neuman, M. G., Koren, G., & Tiribelli, C. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Biochemical and Biophysical Research Communications, 197(2), 932–941. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • Faingold, C. L., N'Gouemo, P., & Riaz, A. (1998). Ethanol and neurotransmitter interactions--from molecular to integrative effects. Progress in Neurobiology, 55(5), 509–535. Retrieved from [Link]

  • Neuman, M. G., et al. (2002). Role of cytokines in ethanol-induced cytotoxicity in vitro in Hep G2 cells. Gastroenterology, 122(4), 1017-1027. Retrieved from [Link]

  • Chandrasekar, R. (2011). Neurotransmitters in alcoholism: A review of neurobiological and genetic studies. Indian Journal of Human Genetics, 17(1), 2–10. Retrieved from [Link]

  • Valenzuela, C. F. (1997). Alcohol and Neurotransmitter Interactions. Alcohol Health and Research World, 21(2), 144–148. Retrieved from [Link]

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The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a pivotal intermediate in the synthesis of a range of pharmaceuticals, most notably first-generation antihistamines. While the precise moment of its first synthesis remains to be definitively pinpointed in primary literature, its emergence is intrinsically linked to the intensive research and development in the field of medicinal chemistry in the mid-20th century, a period marked by the systematic exploration of synthetic molecules for therapeutic use. This document will detail the historical context of its development, its crucial role as a chiral building block, common synthetic strategies, and its significance in the production of neurologically active drugs.

Introduction: The Rise of Synthetic Medicinal Chemistry and the Amino Alcohol Scaffold

The mid-20th century was a transformative era for drug discovery, characterized by a shift from naturally derived compounds to rationally designed synthetic molecules.[1] A key area of focus was the development of compounds that could modulate physiological responses, leading to the birth of major drug classes such as antihistamines. Within this context, the phenylethanolamine scaffold emerged as a privileged structure due to its resemblance to endogenous neurotransmitters like epinephrine and norepinephrine.[2] This structural motif, consisting of a phenyl group attached to an ethanolamine backbone, proved to be a versatile template for developing a wide array of pharmacologically active agents.

This compound, a chlorinated derivative of phenylethanolamine, represents a significant milestone in the evolution of this chemical class. The introduction of a chlorine atom onto the phenyl ring profoundly influences the compound's electronic properties and metabolic stability, often enhancing its therapeutic efficacy and duration of action. This guide will explore the journey of this unassuming yet critical molecule, from its likely origins in the pursuit of novel antihistamines to its broader applications in medicinal chemistry.

Historical Context: The Quest for Antihistamines and the Emergence of Chlorpheniramine

The discovery of histamine and its role in allergic reactions in the early 20th century spurred a race to find antagonists that could block its effects.[1][3] The first generation of antihistamines, developed in the 1930s and 1940s, were revolutionary in treating allergic conditions.[3] Among the most successful of these was chlorpheniramine, a potent antihistamine patented in 1948 and introduced to the market in 1949 by the Schering Corporation.[4]

While the direct precursor relationship is not explicitly detailed in readily available historical documents, the molecular architecture of chlorpheniramine strongly suggests that this compound, or a closely related derivative, was a key intermediate in its synthesis. Chlorpheniramine features a 4-chlorophenyl group, a structural hallmark of the amino alcohol . The synthesis of such propylamine antihistamines often involves the reaction of a substituted phenylacetonitrile with a pyridine derivative, followed by alkylation and subsequent chemical transformations. It is highly probable that the initial synthesis of this compound was a direct result of the research programs at pharmaceutical companies like Schering, aimed at developing novel and more effective antihistamines.

Physicochemical Properties and Stereochemistry

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO[5]
Molecular Weight 171.62 g/mol [5]
CAS Number 41870-82-0[5]
Appearance Off-white powder (hydrochloride salt)[2]
Solubility Soluble in water (hydrochloride salt)[2]

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound exists as a pair of enantiomers, (R)- and (S)-2-Amino-1-(4-chlorophenyl)-1-ethanol. The stereochemistry of this intermediate is of paramount importance, as the biological activity of the final drug product is often dependent on a specific enantiomer.[6] This has driven the development of stereoselective synthetic routes and methods for the resolution of the racemic mixture.

Synthetic Methodologies: A Retrosynthetic Perspective

While the original synthesis of this compound is not definitively documented in accessible literature, its structure lends itself to several logical retrosynthetic approaches common in the mid-20th century and still in use today.

Retrosynthesis Target This compound Intermediate1 2-Amino-1-(4-chlorophenyl)ethanone Target->Intermediate1 Reduction of ketone Intermediate2 4-Chlorostyrene oxide Target->Intermediate2 Ring-opening with amine source Intermediate3 4-Chlorobenzaldehyde Target->Intermediate3 Addition of a C1-N synthon Ketone_Reduction Start 2-Amino-1-(4-chlorophenyl)ethanone Reagent [H] Start->Reagent Product This compound Reagent->Product

Figure 2: Reduction of an α-amino ketone to a β-amino alcohol.
Ring-Opening of Epoxides

Another widely used method involves the nucleophilic ring-opening of a substituted epoxide with an amine.

Experimental Protocol (General):

  • Synthesis of 4-Chlorostyrene Oxide: This epoxide can be prepared from 4-chlorostyrene through epoxidation, for instance, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

  • Aminolysis: The epoxide is then reacted with an amine source, such as ammonia, to open the ring and form the desired amino alcohol. The regioselectivity of this reaction (i.e., whether the amine attacks the benzylic or terminal carbon of the epoxide) can be controlled by the choice of reaction conditions and catalyst.

Optical Resolution

Given the importance of stereochemistry, the resolution of racemic this compound is a critical step. A Japanese patent from 1990 describes a method for the optical resolution of racemic 2-amino-1-(4-chlorophenyl)ethanol using D-tartaric acid. [7]This classical resolution technique relies on the formation of diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol (General - Diastereomeric Salt Resolution):

  • Salt Formation: The racemic amino alcohol is reacted with a chiral resolving agent (e.g., D-tartaric acid) in a suitable solvent to form a mixture of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts, having different physical properties (such as solubility), are separated by careful crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is then treated with a base to liberate the free enantiomerically pure amino alcohol.

Role in Pharmaceutical Synthesis and Mechanism of Action Context

This compound serves as a vital building block for a variety of pharmaceuticals, primarily those targeting neurological disorders. [2]Its structure is incorporated into the final active pharmaceutical ingredient (API), often with further modifications to the amino and hydroxyl groups.

The pharmacological activity of the drugs derived from this intermediate is diverse. In the case of antihistamines like chlorpheniramine, the 4-chlorophenyl group and the overall molecular structure contribute to its ability to act as an inverse agonist at the histamine H1 receptor. This blocks the action of histamine, thereby alleviating allergic symptoms.

The phenylethanolamine core is also found in many adrenergic agonists and antagonists. The specific substitution pattern on the phenyl ring and the nitrogen atom determines the receptor selectivity (α vs. β adrenergic receptors) and the nature of the activity (agonist vs. antagonist). While this compound itself is primarily an intermediate, its structural features are designed to be readily transformed into these more complex and pharmacologically active molecules.

Drug_Synthesis Intermediate This compound Modification Chemical Modifications (e.g., N-alkylation, esterification) Intermediate->Modification API Active Pharmaceutical Ingredient (e.g., Chlorpheniramine) Modification->API

Figure 3: Role as a key intermediate in drug synthesis.

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound stands as a testament to the ingenuity of mid-20th-century medicinal chemists. While the precise details of its initial discovery remain a subject for further historical research, its impact is undeniable. As a key chiral building block, it has enabled the synthesis of important drugs that have improved human health for decades. The principles of its synthesis and the understanding of its structure-activity relationships continue to inform the development of new therapeutic agents today. This guide has provided a comprehensive overview of its known history, synthesis, and application, underscoring its enduring significance for researchers and professionals in the field of drug development.

References

  • Emanuel, M. B. (1999). Histamine and the antiallergic antihistamines: a history of their discoveries. Clinical & Experimental Allergy, 29 Suppl 3, 1–11.
  • Thum, A., & Panula, P. (2020). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 177(3), 473-489.
  • Encyclopedia.com. (n.d.). Schering-Plough Corp. Retrieved from [Link]

  • Jones, A. W. (2016). Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H-1 and H-2 Antagonists. Clinical Pharmacology in Drug Development, 5(1), 8-15.
  • Schwarcz, J. (2020, October 2). Dr. Joe Schwarcz on the history of histamine and antihistamines. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412434, 2-Amino-1-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

  • Carron, R., Al-Mourabit, A., & Chartier-Harlin, M. C. (2006). H1 antihistamines: patent highlights 2000 – 2005.
  • Furukawa, K., Abe, T., & Akamatsu, H. (1994). Processes for producing optically active 2-amino-1-phenylethanol derivatives. U.S. Patent No. 5,312,942. Washington, DC: U.S.
  • Wikipedia. (n.d.). Chlorphenamine. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24194197, 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride. Retrieved from [Link]

  • Liu, Y. (2012). Process for synthesizing 4-chlorophenyl ethanol.
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  • Furukawa, K., Abe, T., & Akamatsu, H. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13362229, Ethanol, 2,2'-((4-(4-chlorophenyl)-2-pyrimidinyl)imino)bis-. Retrieved from [Link]

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Li, G., & Wang, X. (2021). Preparation method of chlorpheniramine maleate intermediate.
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  • Al-Kindy, S. M., Al-Hinai, M. A., & Al-Lawati, H. A. (2018). Synthesis, Characterization of Chlropheniramine maleate– Molecularly Imprinted Polymers and Their Application as Sensors for. International Journal of Pharmaceutical Sciences and Research, 9(12), 5229-5238.
  • Bertolini, G., & Gaviraghi, G. (1999). Substituted 3-amino-3-phenylpropanoic acid derivatives, process for their preparation and pharmaceutical compositions containing them. U.S. Patent No. 5,994,369. Washington, DC: U.S.
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  • Stewart, A. O., Boyd, S. A., & David, L. (1999). Substituted oxazolidinones and their use as antibacterial agents. U.S. Patent No. 5,968,962. Washington, DC: U.S.
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Methodological & Application

Application Note: A Validated Protocol for the Asymmetric Synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed and robust protocol for the asymmetric synthesis of the chiral 1,2-amino alcohol, 2-Amino-1-(4-chlorophenyl)-1-ethanol. Chiral 1,2-amino alcohols are foundational structural motifs in numerous pharmaceuticals and serve as invaluable building blocks and chiral ligands in organic synthesis.[1][2][3] The protocol herein focuses on the highly reliable and enantioselective Corey-Bakshi-Shibata (CBS) reduction of the prochiral α-amino ketone precursor, 2-amino-1-(4-chlorophenyl)ethanone. We elaborate on the mechanistic underpinnings of the oxazaborolidine-catalyzed reduction, provide a step-by-step experimental procedure, and offer practical insights for troubleshooting and optimization. This guide is intended for researchers in synthetic chemistry and drug development seeking a predictable and scalable method to access this important chiral molecule with high enantiopurity.

Scientific Rationale and Strategy

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development where the chirality of a molecule dictates its biological activity. The target molecule, this compound, is a vicinal amino alcohol whose stereochemistry is critical for its intended applications. Direct asymmetric synthesis is preferable to classical resolution for its superior efficiency and atom economy.

Our selected strategy is the catalytic asymmetric reduction of the corresponding prochiral α-amino ketone.[1][4][5] Among the myriad of available methods, the Corey-Bakshi-Shibata (CBS) reduction stands out for its exceptional reliability, high enantioselectivity, and predictable stereochemical outcome for a wide range of ketones.[6][7][8]

Causality of Method Selection: The CBS reduction utilizes a chiral oxazaborolidine catalyst, which, in concert with a stoichiometric borane reducing agent, creates a rigid, chiral environment around the ketone's carbonyl group. This catalytic system forces the hydride delivery to occur preferentially on one of the two enantiotopic faces of the carbonyl, resulting in the formation of one alcohol enantiomer in significant excess.[9][10] The in situ generation of the catalyst from its stable amino alcohol precursor ensures high reactivity and reproducibility, circumventing potential issues with catalyst degradation during storage.[6][11]

Mechanism of Enantioselection

The remarkable selectivity of the CBS reduction is rooted in a well-defined, catalyst-substrate complex formed in the transition state. The key steps are as follows:

  • Catalyst-Substrate Coordination: The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the carbonyl oxygen of the ketone. To minimize steric repulsion, the ketone orients itself so that its larger substituent (the 4-chlorophenyl group) points away from the bulky group on the chiral catalyst.[10][12]

  • Borane Activation: Concurrently, the Lewis basic nitrogen atom of the oxazaborolidine ring coordinates to the borane (BH₃) molecule. This coordination activates the borane, making it a more potent hydride donor.[10]

  • Stereodirected Hydride Transfer: This dual activation assembles the components into a highly organized, six-membered ring transition state. Within this rigid conformation, the activated hydride is delivered intramolecularly to a specific face of the carbonyl carbon, ensuring a highly stereoselective reduction.[9][10]

CBS_Mechanism cluster_0 Mechanism of CBS Reduction Ketone Prochiral Ketone (2-amino-1-(4-chlorophenyl)ethanone) TransitionState Organized Transition State (Six-membered ring) Ketone->TransitionState Coordinates to Catalyst Boron Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->TransitionState Forms chiral pocket Borane Borane (BH₃) Reducing Agent Borane->TransitionState Coordinates to Catalyst Nitrogen Product Chiral Alcohol Product (High %ee) TransitionState->Product Stereoselective Hydride Transfer

Caption: Mechanism of stereoselection in the CBS reduction.

Experimental Overview and Workflow

The synthesis is a multi-step process that requires careful execution under anhydrous and inert conditions. The overall workflow is designed to first prepare the substrate and then perform the key asymmetric reduction, followed by purification and analysis.

protocol_workflow start Start: Materials & Reagents prep_ketone Step 1: Prepare Substrate 2-amino-1-(4-chlorophenyl)ethanone (as free base from HCl salt) start->prep_ketone setup Step 2: Reaction Setup Inert Atmosphere (N₂/Ar) Anhydrous Conditions prep_ketone->setup catalyst_gen Step 3: In Situ Catalyst Formation (S)-CBS precursor + BH₃·SMe₂ Cool to 0 °C setup->catalyst_gen reduction Step 4: Asymmetric Reduction Slow addition of ketone substrate Stir at 0 °C to RT catalyst_gen->reduction workup Step 5: Reaction Quench & Work-up Quench with MeOH Acid/Base Extraction reduction->workup purify Step 6: Purification Silica Gel Chromatography workup->purify analyze Step 7: Analysis NMR, MS, Chiral HPLC (%ee) purify->analyze end End: Pure (R)-Amino Alcohol analyze->end

Caption: Experimental workflow for the asymmetric synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentCAS NumberPuritySupplier RecommendationNotes
2-Amino-1-(4-chlorophenyl)ethanone HCl6523-26-8>98%Standard suppliersStarting material
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine112068-01-6>99%Standard suppliersCBS catalyst precursor for (R)-alcohol
Borane-dimethyl sulfide complex (BMS, ~10 M)13292-87-0---Standard suppliersAcutely toxic, stench. Handle with care.
Tetrahydrofuran (THF)109-99-9AnhydrousPackaged under N₂Use freshly distilled or from a solvent system.
Methanol (MeOH)67-56-1AnhydrousACS GradeFor quenching
Dichloromethane (DCM)75-09-2ACS Grade---For extraction
Sodium Hydroxide (NaOH)1310-73-2>98%---For neutralization and extraction
Hydrochloric Acid (HCl), conc.7647-01-0~37%---For extraction
Magnesium Sulfate (MgSO₄)7487-88-9Anhydrous---For drying organic layers
Silica Gel7631-86-9230-400 mesh---For chromatography
Step-by-Step Procedure

Part A: Preparation of the Ketone Free Base

Causality: The HCl salt of the amine is not suitable for the reduction as the protonated amine can interfere with the borane reagent. It must be converted to the free base immediately before use.

  • In a 100 mL round-bottom flask, dissolve 2-Amino-1-(4-chlorophenyl)ethanone HCl (e.g., 2.06 g, 10.0 mmol) in 20 mL of deionized water.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add 1 M aqueous NaOH solution dropwise with stirring until the pH of the solution is ~10-11. A precipitate will form.

  • Extract the aqueous suspension with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as a solid. Use immediately in the next step.

Part B: Asymmetric Reduction

Causality: Anhydrous conditions and an inert atmosphere are critical as borane reagents react violently with water and oxygen. Low temperatures are employed to maximize the energy difference between the diastereomeric transition states, thereby enhancing enantioselectivity.[6][11]

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

  • To the flask, add (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (127 mg, 0.5 mmol, 0.05 equiv).

  • Add 20 mL of anhydrous THF via syringe and stir to dissolve the catalyst precursor.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly, add Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 mL, 1.0 mmol, 0.1 equiv) dropwise via syringe. Stir for 15 minutes at 0 °C. You should observe gas evolution (hydrogen). This step forms the active CBS catalyst in situ.

  • In a separate flame-dried flask, dissolve the freshly prepared 2-amino-1-(4-chlorophenyl)ethanone free base (~1.69 g, 10.0 mmol) in 30 mL of anhydrous THF.

  • Add another portion of BMS (1.0 M in THF, 8.0 mL, 8.0 mmol, 0.8 equiv) to the catalyst solution at 0 °C.

  • Using a syringe pump for controlled delivery, add the ketone solution from step 6 to the catalyst/BMS mixture over a period of 1 hour. Maintain the internal temperature below 5 °C.

  • Once the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

Part C: Work-up and Purification

Causality: The quench step must be performed slowly and at low temperature to safely manage the exothermic decomposition of excess borane.

  • Cool the reaction mixture to 0 °C.

  • CAREFULLY and SLOWLY quench the reaction by the dropwise addition of 10 mL of anhydrous methanol. Vigorous gas evolution will occur.

  • Once the gas evolution subsides, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 20 mL). The product will move into the aqueous layer.

  • Combine the acidic aqueous layers. Cool to 0 °C and basify by the slow addition of 6 M NaOH until the pH is >11.

  • Extract the basic aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 2% to 10% methanol in dichloromethane to afford the pure this compound.

Part D: Analysis

  • Structural Confirmation: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its chemical structure.

  • Enantiomeric Excess (% ee) Determination: Dissolve a small sample of the product in the mobile phase and analyze using chiral HPLC. A typical system would be a Chiralcel OD-H or similar column with a mobile phase of hexane/isopropanol containing a small amount of a basic modifier like diethylamine. The two enantiomers will have different retention times, and the % ee can be calculated from the integrated peak areas.

Summary of Key Parameters and Expected Results

ParameterValue / ConditionRationale
Substrate2-amino-1-(4-chlorophenyl)ethanoneProchiral precursor to the target alcohol.
Catalyst Precursor(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidineInduces formation of the (R)-alcohol product.
Catalyst Loading5 mol %Sufficient for efficient catalysis; can be optimized.
Reducing AgentBorane-dimethyl sulfide (BMS)Stoichiometric hydride source.
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent, compatible with borane reagents.
Temperature0 °CEnhances enantioselectivity.[6]
Expected Yield 75 - 90%Typical for this type of reduction after purification.
Expected % ee >95%CBS reduction is highly selective for this class of substrate.[11]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Wet reagents/solvents. 3. Loss during work-up.1. Increase reaction time or temperature slightly. 2. Ensure all glassware is dry and solvents are anhydrous. 3. Be careful during extractions.
Low % ee 1. Reaction temperature too high. 2. Impure/degraded catalyst precursor. 3. Non-catalyzed reduction.1. Maintain temperature rigorously at 0 °C or lower (-20 °C). 2. Use high-purity catalyst precursor. 3. Ensure slow substrate addition.
Reaction Stalled 1. Inactive borane reagent. 2. Insufficient amount of reducing agent.1. Use a fresh bottle of BMS; titrate if necessary. 2. Re-check stoichiometry; add a small additional charge of BMS.

References

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59, 8411-8414.
  • Reddy, R. P., & Likhar, P. R. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Omega.
  • TCI AMERICA. Chiral Oxazaborolidines [Organocatalysts].
  • Pojarliev, P., et al. Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction.
  • ResearchGate. Proposed mechanism for the prochiral ketone reduction.
  • ResearchGate. The selected enzymatic synthesis of chiral 1,2‐amino alcohols.
  • Corey, E. J., Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed., 37, 1986-2012.
  • Wikipedia. Enantioselective ketone reduction.
  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC.
  • PubMed Central. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • Organic Chemistry Portal. CBS Reduction, Enantioselective Catalysis.
  • RSC Publishing. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology.
  • RSC Publishing. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
  • University of Toronto. Enantioselective Reduction of Ketones.

Sources

Application Notes and Protocols for the Chiral Resolution of 2-Amino-1-(4-chlorophenyl)-1-ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Drug Development

The stereochemical configuration of a molecule is a critical determinant of its pharmacological and toxicological properties. For active pharmaceutical ingredients (APIs) containing a chiral center, it is common for one enantiomer (the eutomer) to exhibit the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. 2-Amino-1-(4-chlorophenyl)-1-ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Therefore, the effective separation of its racemic mixture into individual enantiomers is a crucial step in ensuring the safety and efficacy of the final drug product.

This comprehensive guide provides an in-depth analysis of three primary techniques for the chiral resolution of racemic this compound: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific principles that govern each method.

I. Classical Chemical Resolution: The Power of Diastereomeric Salt Formation

Classical chemical resolution remains a widely used and scalable method for separating enantiomers. The fundamental principle involves the reaction of a racemic mixture with a single, pure enantiomer of a resolving agent to form a pair of diastereomeric salts.[2] These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]

For the resolution of a basic compound like this compound, a chiral acid is the resolving agent of choice. Commonly employed chiral acids include tartaric acid, mandelic acid, and their derivatives.[4] The selection of the appropriate resolving agent and solvent system is often empirical and is a critical factor in the success of the resolution.

Mechanism of Diastereomeric Salt Formation and Separation

The process begins with the acid-base reaction between the racemic amino alcohol and the chiral acid, forming two diastereomeric salts. The differential solubility of these salts in a specific solvent allows one diastereomer to crystallize preferentially, leaving the other in the mother liquor. Subsequent filtration and treatment of the isolated salt with a base will liberate the desired pure enantiomer of the amino alcohol.

graph TD; A[Racemic this compound (R- and S-enantiomers)] --> B{Reaction with Chiral Acid (e.g., L-(+)-Tartaric Acid)}; B --> C[Formation of Diastereomeric Salts (R-amino alcohol • L-tartrate) (S-amino alcohol • L-tartrate)]; C --> D{Fractional Crystallization}; D --> E[Less Soluble Diastereomeric Salt (Crystallizes Out)]; D --> F[More Soluble Diastereomeric Salt (Remains in Solution)]; E --> G{Isolation and Purification}; G --> H[Pure Enantiomer of this compound]; subgraph Legend direction LR Start [Start] --> step1 [Process Step] --> step2 [Decision] --> step3 [Outcome] end Caption: Workflow for Classical Chemical Resolution.
Protocol: Resolution with L-(+)-Tartaric Acid

This protocol provides a general framework for the resolution of racemic this compound using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry may be required.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation: Dissolve 1 molar equivalent of racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a sufficient amount of sodium hydroxide solution to achieve a basic pH.

  • Extraction: Extract the liberated free amine into an organic solvent such as ethyl acetate.

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

ParameterTypical Value/Condition
Resolving Agent L-(+)-Tartaric Acid
Stoichiometry (Amine:Acid) 1:0.5 - 1:1
Solvent Methanol, Ethanol, or mixtures
Crystallization Temperature 0-5 °C
Expected Yield (per enantiomer) < 50% (theoretical max)
Expected Enantiomeric Excess >90% (after recrystallization)

II. Enzymatic Kinetic Resolution: The Precision of Biocatalysis

Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate.[5] For the resolution of amino alcohols, lipases are the most commonly employed class of enzymes.[6][7] The principle of kinetic resolution lies in the fact that one enantiomer reacts significantly faster in the presence of the enzyme than the other, allowing for their separation.

Mechanism of Lipase-Catalyzed Kinetic Resolution

In a typical lipase-catalyzed kinetic resolution of an alcohol, an acyl donor (such as vinyl acetate) is used to acylate the alcohol. The lipase will selectively catalyze the acylation of one enantiomer, leaving the other unreacted.[8] At approximately 50% conversion, the reaction mixture will ideally contain one enantiomer as the acylated product and the other as the unreacted alcohol. These two compounds can then be separated by conventional methods like chromatography.

graph TD; A[Racemic this compound (R- and S-alcohols)] --> B{Lipase-Catalyzed Acylation (e.g., with Vinyl Acetate)}; B --> C[Enantioselective Reaction]; C --> D{Reaction Progress}; D -- Fast --> E[(S)-2-Amino-1-(4-chlorophenyl)-1- O-acetyl-ethanol (Acylated Product)]; D -- Slow --> F[(R)-2-Amino-1-(4-chlorophenyl)-1-ethanol (Unreacted Alcohol)]; G[Separation of Product and Unreacted Substrate (e.g., Chromatography)] --> H[(S)-Enantiomer (after deacetylation)]; G --> I[(R)-Enantiomer]; E --> G; F --> G; Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol: Lipase-Catalyzed Acylation

This protocol outlines a general procedure for the kinetic resolution of racemic this compound using a commercially available lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B or Lipase PS from Pseudomonas cepacia)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Filtration apparatus

  • System for monitoring reaction progress (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup: To a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase.

  • Acylation: Add the acyl donor (typically 1.5-3 equivalents) to the reaction mixture.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by periodically analyzing small aliquots by chiral HPLC or GC.

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the acylated product from the unreacted alcohol using column chromatography.

  • Deacetylation (if necessary): The acylated enantiomer can be converted back to the alcohol by hydrolysis (e.g., with a mild base like potassium carbonate in methanol).

  • Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the product.

ParameterTypical Value/Condition
Enzyme Novozym 435, Lipase PS from Pseudomonas cepacia
Acyl Donor Vinyl acetate
Solvent Toluene, TBME, Hexane
Temperature 30-50 °C
Reaction Time 2-48 hours (monitor for ~50% conversion)
Expected Enantiomeric Excess >95% for both enantiomers

III. Chiral High-Performance Liquid Chromatography (HPLC): Analytical and Preparative Separation

Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity of a sample and can also be scaled up for preparative separation of enantiomers.[9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9]

Principle of Chiral HPLC Separation

The enantioselective separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different association constants, resulting in different affinities of the enantiomers for the stationary phase and thus, different elution times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols.[10][11]

graph TD; A[Racemic Mixture Injected into HPLC] --> B{Interaction with Chiral Stationary Phase (CSP)}; B --> C[Formation of Transient Diastereomeric Complexes]; C --> D{Differential Affinity}; D -- Stronger Interaction --> E[Enantiomer 1 (Longer Retention Time)]; D -- Weaker Interaction --> F[Enantiomer 2 (Shorter Retention Time)]; G[Separated Enantiomers Detected] --> H[Chromatogram with Two Resolved Peaks]; E --> G; F --> G; Caption: Principle of Chiral HPLC Separation.
Protocol: Analytical Chiral HPLC Separation

This protocol provides a starting point for the analytical separation of the enantiomers of this compound. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline resolution.

Materials and Equipment:

  • Racemic this compound standard

  • HPLC system with UV detector

  • Chiral HPLC column (e.g., Chiralcel® OD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Sample vials and filters

Procedure:

  • Column Selection: A polysaccharide-based CSP such as Chiralcel® OD-H is a good starting point for this class of compounds.[11]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: Ambient (controlled, e.g., 25 °C)

    • Injection Volume: 5 - 20 µL

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks. The enantiomeric excess can be calculated from the peak areas.

ParameterRecommended Starting Condition
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 220 nm

IV. Conclusion and Method Selection

The choice of the most appropriate chiral resolution technique for this compound depends on several factors, including the scale of the separation, the desired level of enantiomeric purity, and the available resources.

  • Classical chemical resolution is a robust and scalable method suitable for large-scale production, although it is often labor-intensive and may require extensive optimization.

  • Enzymatic kinetic resolution offers high enantioselectivity under mild reaction conditions and is an excellent choice for producing both enantiomers with high purity.

  • Chiral HPLC is an indispensable tool for the analytical determination of enantiomeric purity and can be used for preparative separations on a smaller scale.

A comprehensive approach to the chiral resolution of this compound may involve a combination of these techniques. For example, classical or enzymatic resolution could be used for the bulk separation, followed by chiral HPLC to accurately determine the enantiomeric excess of the final products.

V. References

  • Kodama, K., Kondo, Y., Katayama, K., Yanagisawa, M., & Hirose, T. (2024). Enantiomer separation of 2-halomandelic acids via diastereomeric salt formation with chiral N-substituted 2-amino-2-phenylethanols. Chirality, 36(2), e23630. [Link]

  • de Miranda, A. S., Goulart, L. R., & de Oliveira, G. A. R. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 25(21), 5013. [Link]

  • Kodama, K., Asaji, Y., & Hirose, T. (2021). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Crystal Growth & Design, 21(10), 5769-5778. [Link]

  • Wang, Y., Zhou, Y., Ma, C., & He, W. (2012). High performance liquid chromatographic separation of eight drugs collected in Chinese Pharmacopoeia 2010 on amylose ramification chiral stationary phase. Chinese Journal of Pharmaceutical Analysis, 32(10), 1775-1780. [Link]

  • Contente, M. L., & Molinari, F. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

  • Ríos-Lombardía, N., Vidal, C., & Morís, F. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 26(15), 4478. [Link]

  • Szewczyk, M., & Skarżyński, M. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 21(21), 8193. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • ResearchGate. (n.d.). Scheme 5. Enzymatic kinetic resolution of (RS)-4 Amongst all the... [Link]

  • Itoh, T., & Shirakami, S. (2001). Lipase-Catalyzed Enantioselective Acylation in the Ionic Liquid Solvent System. Reaction of Enzyme Anchored to the Solvent. Chemistry Letters, 30(3), 262-263. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]

  • Patel, S., & Patel, K. (2019). Chiral Separations by High-Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry, 1-22. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Kim, S. R., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-193. [Link]

  • Zhang, Y., Lu, J., & Wang, W. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10461-10480. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. [Link]

  • Zadravec, M., & Grošelj, U. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. EP3280701B1.

  • Liljeblad, A., & Kanerva, L. T. (2006). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. Tetrahedron: Asymmetry, 17(15), 2259-2268. [Link]

  • Li, Y., & Yang, B. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Chemistry, 6, 499. [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Lu, J., & Wang, W. (2011). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Handbook of Industrial Crystallization, 1031-1048. [Link]

  • Daicel. (2013). Please read this instruction sheet completely before using this column. [Link]

  • Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Larsen, S., Kozma, D., & Acs, M. (1993). Diastereomeric salts of mandelic acid with 2-amino-2-phenylethanol and 1-phenyl-2-aminoethanol. Salts with very unusual features. Acta Crystallographica Section A, 49(a2), C-234. [Link]

Sources

Application Note & Protocols: 2-Amino-1-(4-chlorophenyl)-1-ethanol as a Key Chiral Building Block in Neurological Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(4-chlorophenyl)-1-ethanol is a versatile and high-value chiral intermediate pivotal in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structure, featuring a primary amine, a secondary alcohol, and a halogenated aromatic ring, provides multiple reactive sites for constructing complex molecular architectures. The presence of a stereocenter at the carbinol carbon makes the control of stereochemistry essential for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). This document provides a detailed examination of this compound's application, focusing on the synthesis of the selective serotonin reuptake inhibitor (SSRI) Sertraline. It includes detailed protocols for chiral resolution and subsequent synthetic transformations, analytical validation methods, and the scientific rationale behind key experimental choices.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers mean that the synthesis of a single, desired stereoisomer is often a regulatory and clinical necessity. This compound serves as a classic example of a "chiral pool" synthon, a readily accessible building block from which more complex chiral molecules can be constructed.

Its utility is rooted in its structural features:

  • Chiral Center: The hydroxyl-bearing carbon is a stereocenter, allowing for the synthesis of specific enantiomeric drugs.

  • Amino Group: A primary amine that serves as a nucleophile or a handle for further functionalization, crucial for building the core structures of many APIs.

  • Benzylic Alcohol: The hydroxyl group can be activated, eliminated, or substituted, providing synthetic flexibility.

  • 4-Chlorophenyl Group: This moiety is a common feature in many centrally-acting drugs, influencing properties like lipophilicity and metabolic stability.

This guide will use the industrial synthesis of Sertraline, a widely prescribed antidepressant, as a case study to illustrate the practical application and handling of this critical intermediate.

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties is fundamental for successful and safe process development.

PropertyValueSource
IUPAC Name 2-amino-1-(4-chlorophenyl)ethanolPubChem[3]
Molecular Formula C₈H₁₀ClNOPubChem[3]
Molecular Weight 171.62 g/mol PubChem[3]
CAS Number 41870-82-0PubChem[3]
Appearance White to off-white crystalline powderGeneric MSDS
Melting Point 105-109 °CChemicalBook[4]

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application: Synthesis of (+)-(1S,4S)-Sertraline

Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. Its therapeutic efficacy is specific to the (+)-(1S,4S) enantiomer. The synthesis of this specific isomer is a multi-step process where the stereochemistry of the final product is dictated by the chiral precursors.

Overall Synthetic Workflow

The synthesis begins with the racemic amino alcohol, which must first be resolved to isolate the desired enantiomer. This enantiomer is then reacted with a tetralone derivative to form a Schiff base (imine), which is subsequently reduced stereoselectively to yield the target cis-isomer of Sertraline.

G cluster_0 Phase 1: Chiral Resolution cluster_1 Phase 2: Core Structure Assembly racemic Racemic (±)-2-Amino-1- (4-chlorophenyl)-1-ethanol resolution Diastereomeric Salt Formation (e.g., with D-Mandelic Acid) racemic->resolution separation Fractional Crystallization & Salt Break resolution->separation enantiomer Enantiopure (S)-Amino Alcohol separation->enantiomer condensation Condensation Reaction (Imine Formation) enantiomer->condensation tetralone 4-(3,4-Dichlorophenyl)-3,4- dihydronaphthalen-1(2H)-one tetralone->condensation reduction Stereoselective Reduction (e.g., H2, Pd/C) condensation->reduction sertraline (+)-(1S,4S)-Sertraline reduction->sertraline

Figure 1: High-level workflow for Sertraline synthesis.
Protocol 1: Chiral Resolution of (±)-2-Amino-1-(4-chlorophenyl)-1-ethanol

Principle: Chiral resolution via diastereomeric salt formation is a classical and robust method for separating enantiomers.[5] A chiral resolving agent, in this case, an enantiopure acid like D-mandelic acid, reacts with the racemic amine to form two diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing them to be separated by fractional crystallization.[5][6]

Materials:

  • (±)-2-Amino-1-(4-chlorophenyl)-1-ethanol

  • D-(-)-Mandelic acid

  • Methanol, anhydrous

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Beakers, Erlenmeyer flasks, Buchner funnel, filter paper

  • Stir plate and magnetic stir bar

Procedure:

  • Salt Formation:

    • In a 500 mL Erlenmeyer flask, dissolve 10.0 g of (±)-2-Amino-1-(4-chlorophenyl)-1-ethanol in 150 mL of warm anhydrous methanol.

    • In a separate beaker, dissolve an equimolar amount of D-(-)-mandelic acid in 100 mL of warm anhydrous methanol.

    • Slowly add the mandelic acid solution to the amino alcohol solution with continuous stirring.

    • Causality: Using an equimolar amount ensures that the salt formation proceeds to completion. Methanol is chosen as the solvent to facilitate both dissolution of reactants and selective precipitation of one diastereomeric salt.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to precipitate.

    • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals, which is critical for achieving high enantiomeric excess.

  • Isolation of Diastereomer:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals. This solid is the (S)-amino alcohol-(D)-mandelate salt.

  • Liberation of the Free Amine (Salt Break):

    • Suspend the collected diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane.

    • While stirring vigorously, slowly add 2M NaOH solution until the aqueous layer reaches a pH of 10-11. This deprotonates the amine and protonates the mandelic acid, breaking the salt.

    • Trustworthiness: Monitoring the pH ensures the complete liberation of the free amine.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel. The free (S)-amino alcohol will be in the organic (DCM) layer.

    • Separate the layers. Extract the aqueous layer two more times with 50 mL portions of DCM.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched (S)-2-Amino-1-(4-chlorophenyl)-1-ethanol as a solid.

    • Validation: The enantiomeric excess (e.e.) of the product should be determined at this stage using Chiral HPLC (see Protocol 3).

Protocol 2: Synthesis of Sertraline from (S)-Amino Alcohol

Principle: This phase involves the construction of the final molecular framework. A condensation reaction between the chiral amine and a tetralone forms an imine (Schiff base). This is followed by a stereoselective reduction of the imine to yield the desired cis-diastereomer.[7][8]

G start_amine Chiral (S)-Amino Alcohol step1 Condensation (Toluene, TiCl4 or Dean-Stark) start_amine->step1 start_ketone 4-(3,4-Dichlorophenyl)tetralone start_ketone->step1 intermediate Imine Intermediate (Schiff Base) step2 Stereoselective Reduction (H2, Pd/C, Methanol) intermediate->step2 product (+)-(1S,4S)-Sertraline plus1 + step1->intermediate - H2O step2->product

Figure 2: Synthetic pathway from the resolved amino alcohol to Sertraline.

Materials:

  • (S)-2-Amino-1-(4-chlorophenyl)-1-ethanol (from Protocol 1)

  • 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline ketone)

  • Toluene

  • Titanium(IV) chloride (TiCl₄) or a Dean-Stark apparatus

  • Palladium on carbon (Pd/C, 5-10%)

  • Methanol

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, combine the Sertraline ketone (1 molar equivalent) and the resolved (S)-amino alcohol (1.1 molar equivalents) in toluene.

    • Heat the mixture to reflux. The formation of the imine releases water, which is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction until no more water is collected.

    • Alternative: For a faster, non-reflux method, the reaction can be mediated by a Lewis acid like TiCl₄ at lower temperatures.[7]

    • Causality: The removal of water is crucial as it drives the equilibrium of this reversible reaction towards the imine product.

  • Stereoselective Reduction:

    • Once the imine formation is complete, cool the reaction and remove the toluene under reduced pressure.

    • Dissolve the crude imine intermediate in methanol.

    • Carefully add 5% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Safety: Pd/C is flammable, especially when dry or in the presence of hydrogen. Handle with care.

    • Transfer the mixture to a hydrogenation vessel. Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Agitate the reaction at room temperature. The progress can be monitored by TLC or HPLC.

    • Rationale: The palladium catalyst facilitates the addition of hydrogen across the C=N double bond. The stereoselectivity (favoring the cis product) is directed by the existing stereocenter from the amino alcohol, with the incoming hydrogen adding from the less sterically hindered face of the molecule.[9][10]

  • Workup and Isolation:

    • Once the reduction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude Sertraline base.

    • The product can be further purified by crystallization or conversion to its hydrochloride salt.[9]

Analytical Validation and Quality Control

Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a chiral compound. A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, resulting in different retention times and thus separation.[11]

ParameterRecommended ConditionRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)This CSP is known for its broad applicability in separating amino alcohol enantiomers.[12]
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) with 0.1% diethylamineA normal-phase system provides good selectivity. The amine additive improves peak shape for basic analytes.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature control ensures reproducible retention times.
Detection UV at 210 nm or 220 nmThe phenyl ring provides strong chromophores for UV detection.
Injection Vol. 10 µLStandard injection volume.

Procedure:

  • Prepare a sample of the resolved amino alcohol at ~0.1 mg/mL in the mobile phase.

  • Prepare a sample of the racemic starting material as a reference.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the racemic sample first to identify the retention times of both enantiomers.

  • Inject the resolved sample.

  • Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers:

    • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

References

  • Vertex AI Search. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
  • Chem-Impex. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
  • PubChem. 2-Amino-1-(4-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information.
  • PubChem. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information.
  • Chemsrc. 2-[(4-chlorophenyl)amino]ethanol.
  • ChemicalBook. 2-AMINO-1-(4-CHLOROPHENYL)ETHANOL.
  • PubChem. 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride. National Center for Biotechnology Information.
  • Google Patents. Highly Stereoselective Synthesis of Sertraline. US20070260090A1.
  • Drug Synthesis Database. Sertraline.
  • ResearchGate. Chemoenzymatic Synthesis of Sertraline.
  • PMC. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. National Center for Biotechnology Information.
  • Semantic Scholar. Improved industrial synthesis of antidepressant sertraline.
  • Wikipedia. Chiral resolution.
  • PMC. Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • Benchchem. Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol.

Sources

The Versatile Synthon: Application Notes for 2-Amino-1-(4-chlorophenyl)-1-ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-1-(4-chlorophenyl)-1-ethanol is a chiral amino alcohol that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring a stereocenter, a primary amine, and a secondary alcohol adjacent to a 4-chlorophenyl group, makes it a key intermediate in the development of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the chlorine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, while the amino and alcohol groups offer multiple sites for derivatization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below. The hydrochloride salt is often used in practice due to its increased stability and water solubility, which can be advantageous in certain reaction conditions and biological assays.

PropertyValue
Molecular FormulaC₈H₁₀ClNO
Molecular Weight171.62 g/mol
AppearanceOff-white to white crystalline powder
Melting Point263-265 °C (hydrochloride salt)
SolubilitySoluble in water (hydrochloride salt), methanol, ethanol

Storage and Handling: this compound and its salts should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Applications in Organic Synthesis

The strategic placement of functional groups in this compound allows for its participation in a variety of chemical transformations. This section will detail its application in the synthesis of key heterocyclic scaffolds and as a chiral auxiliary.

Synthesis of Chiral Oxazolidin-2-ones

Chiral oxazolidin-2-ones are powerful chiral auxiliaries, famously employed in Evans' asymmetric aldol reactions and other stereoselective transformations.[2] this compound serves as an excellent precursor for the synthesis of substituted oxazolidin-2-ones, where the inherent chirality of the amino alcohol is translated into the heterocyclic ring.

Protocol 1: Synthesis of (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one

This protocol is adapted from a known procedure for the synthesis of a related oxazolidinone.[3]

Reaction Scheme:

Oxazolidinone Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound reagents Triethylamine, CH2Cl2 reactant1->reagents reactant2 Triphosgene reactant2->reagents product (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one reagents->product G A Chiral Oxazolidinone from Protocol 1 B N-Acylation (e.g., with Propionyl Chloride) A->B 1. C Enolate Formation (e.g., LDA or NaHMDS) B->C 2. D Alkylation (with Electrophile R-X) C->D 3. E Diastereomerically Enriched Product D->E 4. F Auxiliary Cleavage (e.g., LiOH, LiBH4) E->F 5. G Chiral Carboxylic Acid/Alcohol + Recovered Auxiliary F->G 6. NAcylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound reagents Base (e.g., Pyridine or Et3N), Solvent (e.g., CH2Cl2) reactant1->reagents reactant2 Acylating Agent (RCOCl or (RCO)2O) reactant2->reagents product N-Acyl-2-amino-1-(4-chlorophenyl)-1-ethanol reagents->product G A Racemic this compound B Addition of Chiral Resolving Agent (e.g., (+)-Tartaric Acid) A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization (Separation based on solubility) C->D E Less Soluble Diastereomeric Salt (Crystalline) D->E F More Soluble Diastereomeric Salt (in Mother Liquor) D->F G Basification to Liberate Free Amine E->G F->G H Enantiomerically Pure Amino Alcohol G->H

Sources

Application Notes and Protocols for the Derivatization of 2-Amino-1-(4-chlorophenyl)-1-ethanol to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The molecule 2-amino-1-(4-chlorophenyl)-1-ethanol is a phenylethanolamine derivative that serves as a valuable building block in medicinal chemistry. Its structural similarity to endogenous neurotransmitters and other biologically active phenethylamines makes it an attractive scaffold for the development of novel therapeutic agents[1]. The primary amino group and the secondary hydroxyl group on this chiral backbone offer reactive sites for a variety of chemical modifications. Through strategic derivatization, the parent compound can be transformed into a library of new chemical entities with potentially enhanced or entirely new biological activities. This document provides a detailed guide for researchers, scientists, and drug development professionals on several key derivatization strategies for this compound, including N-acylation, O-esterification, Schiff base formation, and the synthesis of heterocyclic derivatives. The protocols provided are designed to be robust and adaptable, with an emphasis on explaining the chemical principles behind each step to empower researchers in their quest for novel bioactive molecules.

Core Derivatization Strategies: A Visual Overview

The derivatization of this compound primarily targets its two functional groups: the primary amine and the secondary alcohol. The following diagram illustrates the main synthetic pathways discussed in these application notes.

Derivatization_Pathways cluster_start Starting Material cluster_derivatives Derivatives cluster_reagents Key Reagents / Reactions Start This compound Acyl_Chlorides Acyl Halides / Anhydrides Start->Acyl_Chlorides Carboxylic_Acids Carboxylic Acids / Acid Anhydrides Start->Carboxylic_Acids Aldehydes_Ketones Aldehydes / Ketones Start->Aldehydes_Ketones Cyclization_Reagents α-Haloketones + Thiourea Start->Cyclization_Reagents N_Acyl N-Acyl Derivatives O_Ester O-Ester Derivatives Schiff_Base Schiff Bases Heterocycles Heterocyclic Derivatives (e.g., Thiazoles) Acyl_Chlorides->N_Acyl N-Acylation Carboxylic_Acids->O_Ester O-Esterification Aldehydes_Ketones->Schiff_Base Condensation Cyclization_Reagents->Heterocycles Hantzsch Synthesis

Figure 1: Key derivatization pathways for this compound.

Part 1: N-Acylation for Enhanced Antimicrobial and Anticancer Activity

Scientific Rationale:

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification significantly alters the electronic and steric properties of the molecule, which can lead to profound changes in its biological activity. The introduction of an acyl group can enhance lipophilicity, facilitate membrane transport, and introduce new hydrogen bonding interactions with biological targets. Research on related amino alcohols has demonstrated that N-acylated derivatives, particularly those incorporating a 4-chlorophenylacetyl moiety, exhibit notable antimicrobial and antifungal properties[2][3]. Furthermore, N-acylation is a common strategy in the development of anticancer agents, as the amide bond is a key structural feature in many cytotoxic compounds.

Experimental Protocol: Synthesis of N-{1-(4-chlorophenyl)-2-hydroxyethyl}acetamide

This protocol describes a general method for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 equivalents) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ReagentMolar RatioPurpose
This compound1Starting material
Acetic Anhydride1.1Acetylating agent
Pyridine1.2Base to neutralize HCl byproduct

Table 1: Reagents for N-Acetylation.

Part 2: O-Esterification to Modulate Lipophilicity and Bioavailability

Scientific Rationale:

Esterification of the secondary hydroxyl group provides another avenue for modifying the physicochemical properties of the parent molecule. The introduction of an ester functional group can significantly impact the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. A convenient method for the selective esterification of amino alcohols has been reported, which can be adapted for our target molecule[2]. By varying the carboxylic acid used for esterification, a wide range of esters with different steric and electronic properties can be synthesized, allowing for fine-tuning of the molecule's biological activity.

Experimental Protocol: Synthesis of 2-Amino-1-(4-chlorophenyl)ethyl benzoate

This protocol outlines a method for the selective O-esterification of the hydroxyl group.

Materials:

  • This compound

  • Benzoic acid (or other carboxylic acid)

  • Dicyclohexylcarbodiimide (DCC) or another coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) and benzoic acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

  • Coupling Agent Addition: Cool the mixture to 0 °C and add a solution of DCC (1.2 equivalents) in DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Filtration: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the precipitate by filtration.

  • Work-up and Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

ReagentMolar RatioPurpose
This compound1Starting material
Benzoic Acid1.2Acyl donor
DCC1.2Coupling agent
DMAP0.1Catalyst

Table 2: Reagents for O-Esterification.

Part 3: Formation of Schiff Bases for Broad-Spectrum Antimicrobial Activity

Scientific Rationale:

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. The resulting C=N double bond is a key pharmacophore in a wide range of biologically active compounds. Schiff bases derived from various amines have demonstrated significant antibacterial, antifungal, and even anti-HIV activities[4][5]. The synthesis of Schiff bases from this compound is a straightforward approach to generate a diverse library of derivatives by varying the carbonyl component. The antimicrobial activity of Schiff bases is often attributed to their ability to chelate metal ions or interfere with cellular processes.

Experimental Protocol: Synthesis of a Schiff Base with Salicylaldehyde

This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde (or other aromatic aldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Aldehyde Addition: Add salicylaldehyde (1 equivalent) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent like ethanol.

Schiff_Base_Formation cluster_reactants Reactants cluster_product Product Reactant1 This compound Plus + Reactant1->Plus Reactant2 Aromatic Aldehyde Product Schiff Base Derivative Reactant2->Product Condensation (Ethanol, H+) Plus->Reactant2

Figure 2: General workflow for Schiff base synthesis.

Part 4: Synthesis of Heterocyclic Derivatives - Accessing Novel Pharmacophores

Scientific Rationale:

The formation of heterocyclic rings from this compound opens up a vast chemical space for drug discovery. Thiazole derivatives, for instance, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[6][7][8]. The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, can be adapted to utilize the amino alcohol as a starting material. This approach allows for the introduction of diverse substituents on the thiazole ring, providing a powerful tool for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

This protocol outlines a potential route to a thiazole derivative, which would involve a multi-step synthesis starting with the protection of the amino and hydroxyl groups, followed by conversion to a key intermediate for the Hantzsch synthesis. A simplified conceptual workflow is presented below.

Conceptual Workflow:

  • Protection: Protect the amino and hydroxyl groups of this compound.

  • Functional Group Transformation: Convert the protected amino alcohol into an α-haloketone.

  • Hantzsch Thiazole Synthesis: React the α-haloketone with thiourea to form the 2-aminothiazole ring.

  • Deprotection: Remove the protecting groups to yield the final thiazole derivative.

Due to the complexity and multi-step nature of this synthesis, a detailed, validated protocol is beyond the scope of these general application notes. Researchers are encouraged to consult specialized literature for detailed procedures on Hantzsch thiazole synthesis[6].

Conclusion and Future Directions

The derivatization of this compound offers a rich platform for the discovery of novel bioactive compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. The demonstrated enhancement of antimicrobial and potential for other biological activities through N-acylation, O-esterification, and Schiff base formation underscores the value of this approach. Future work should focus on expanding the library of derivatives and conducting comprehensive biological evaluations to elucidate structure-activity relationships and identify lead compounds for further development. The exploration of heterocyclic derivatives, in particular, holds significant promise for the discovery of compounds with unique pharmacological profiles.

References

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  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1487. [Link]

  • Tukur, A., et al. (2021). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. Physical Science & Biophysics Journal. [Link]

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  • Chemistry Stack Exchange. (2019). Selective Esterification of Amino Acid. [Link]

  • European Patent Office. (1995). Selective n-acylation of amino alcohols (EP 0633875 B1). [Link]

  • Nishiwaki, N., et al. (2013). Reported O‐selective acylation of amino alcohols without protecting the amino group. ResearchGate. [Link]

  • Tanielyan, S. K., et al. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 10(5), 976-981. [Link]

  • Journal of Chemistry Letters. (2023). Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. [Link]

  • Tanielyan, S. K., et al. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis Group. [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374-2378. [Link]

  • Al-Harbi, R. A. K., & Abdel-Rahman, A. A.-H. (2012). SYNTHESIS AND ANTIVIRAL EVALUATION OF α-AMINO ACID ESTERS BEARING N6-BENZYLADENINE SIDE CHAIN. Acta Poloniae Pharmaceutica – Drug Research, 69(5), 917-925. [Link]

  • Google Patents. (1998). Process for esterification of amino acids and peptides (WO1998049133A1).
  • Pandeya, S. N., et al. (1999). Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide. European Journal of Pharmaceutical Sciences, 9(1), 25-31. [Link]

  • Wang, Y., et al. (2019). Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. Molecules, 24(18), 3290. [Link]

  • Tönnies, E., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Google Patents. (1993). Selective n-acylation of amino alcohols (WO1993020038A1).
  • Kuptsov, A. V., et al. (2020). Synthesis and Pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols - Structural Isomers of β2 Agonists Clenproperol and Clenpenterol. Pharmaceutical Chemistry Journal, 54(7), 694-699. [Link]

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Sources

High-performance liquid chromatography (HPLC) method for 2-Amino-1-(4-chlorophenyl)-1-ethanol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of the Senior Application Scientist

A Robust HPLC Method for the Quantitative Analysis of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, a key intermediate in pharmaceutical synthesis. We present two distinct protocols: a reversed-phase (RP-HPLC) method for the accurate quantification of the racemic mixture and a chiral separation method for the resolution of its enantiomers. The methodologies are developed based on the physicochemical properties of the analyte and are supported by a rigorous validation protocol aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document provides detailed, step-by-step instructions, the scientific rationale behind parameter selection, and comprehensive validation procedures to ensure method suitability and reliability for quality control and research applications.

Introduction: The Analytical Imperative

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects. Consequently, the ability to not only quantify the total amount of this intermediate but also to resolve and measure its enantiomeric purity is of paramount importance in drug development and manufacturing.

This guide is structured to address both analytical challenges. We begin with a widely applicable reversed-phase method for achiral analysis and then proceed to a specialized chiral separation technique.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties governs the entire method development process.

PropertyValueSourceJustification for Method Choice
Molecular Formula C₈H₁₀ClNOPubChem[4]---
Molecular Weight 171.62 g/mol PubChem[4][5]Influences concentration calculations.
XLogP3-AA 0.8PubChem[4]This moderately low value indicates some hydrophobicity, making it an ideal candidate for reversed-phase chromatography where it can interact with a non-polar stationary phase like C18.
Functional Groups Primary Amine, Alcohol, Chlorophenyl---The aromatic chlorophenyl group provides a strong chromophore for UV detection. The basic amine group's ionization is pH-dependent, necessitating a buffered mobile phase for reproducible retention and symmetrical peak shape.

Part I: Achiral Quantitative Analysis by RP-HPLC

This method is designed for the routine quantification of total this compound in samples such as raw materials or in-process controls.

Principle of Separation

The separation is based on reversed-phase chromatography, the most common mode in HPLC.[6] The stationary phase is a non-polar, octadecyl-silane (C18) modified silica. The mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (acetonitrile). The analyte partitions between the stationary and mobile phases. Its retention is primarily driven by the hydrophobic interaction of the chlorophenyl group with the C18 chains. The inclusion of a phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is critical. At this pH, the primary amine group (pKa typically ~9-10) is fully protonated (R-NH₃⁺), ensuring its consistent ionization state and minimizing undesirable interactions with residual silanols on the silica surface, which leads to excellent peak symmetry.

Experimental Protocol: Achiral Method

2.2.1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid.

  • Reference Standard: this compound, purity ≥99%.

  • Filters: 0.22 µm syringe filters for sample preparation.

2.2.2. Step-by-Step Procedure

  • Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0 : Acetonitrile (70:30, v/v)):

    • Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 700 mL of the prepared buffer with 300 mL of acetonitrile. Degas the final mixture by sonication or online degasser.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve an expected final concentration within the calibration range (e.g., ~25 µg/mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[7]

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes

2.2.4. System Suitability Testing (SST)

Before running any samples, the system's performance must be verified. This is a mandatory step outlined in pharmacopeial guidelines like USP <621>.[8][9][10] Inject the ~25 µg/mL working standard solution six times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.

Part II: Chiral Separation of Enantiomers

For stereospecific synthesis and purity assessment, a chiral method is essential. This requires a specialized Chiral Stationary Phase (CSP).

Principle of Separation

Enantiomers have identical physical properties in an achiral environment, making them inseparable on a standard C18 column. A CSP creates a chiral environment within the column. Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are widely effective for a broad range of compounds, including amino alcohols.[11][12] The separation mechanism involves transient, diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase. These complexes have different energies of formation, leading to different retention times. Normal-phase chromatography (e.g., using hexane and an alcohol) is often preferred for these columns as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[11]

Experimental Protocol: Chiral Method

3.2.1. Instrumentation and Materials

  • HPLC System: As described in section 2.2.1.

  • Chiral Column: Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents: HPLC-grade n-Hexane, ethanol (or isopropanol), and diethylamine (DEA).

3.2.2. Step-by-Step Procedure

  • Mobile Phase Preparation (n-Hexane : Ethanol : DEA (80:20:0.1, v/v/v)):

    • Carefully mix 800 mL of n-Hexane, 200 mL of ethanol, and 1 mL of diethylamine. DEA is added as a basic modifier to improve the peak shape of the basic analyte.

    • Degas the mixture before use.

  • Standard and Sample Preparation:

    • Prepare a solution of the racemic standard (~50 µg/mL) in the mobile phase.

    • Prepare samples by dissolving in the mobile phase to a similar concentration.

    • Filter all solutions through a 0.22 µm PTFE syringe filter (appropriate for organic solvents).

3.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase n-Hexane : Ethanol : DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 20 minutes (or until both enantiomers have eluted)

Part III: Method Validation Protocol (ICH Q2(R2))

A developed analytical method is not complete until it is validated to demonstrate its fitness for purpose.[2][3] The following protocol outlines the validation of the achiral quantitative method according to ICH guidelines.[1][13][14]

Validation Workflow Diagram

Validation_Workflow cluster_dev Method Development & Setup Dev Develop Achiral RP-HPLC Method SST Perform System Suitability Testing (SST) Dev->SST Specificity Specificity (Placebo, Stress Test) SST->Specificity Linearity Linearity & Range (5-6 concentrations) Accuracy Accuracy (% Recovery at 3 levels) Precision Precision (Repeatability & Intermediate Precision) Limits LOD & LOQ (S/N or Slope Method) Robustness Robustness (Small Variations) Report Compile Validation Report Robustness->Report

Caption: Workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Validation Experiments and Acceptance Criteria

4.2.1. Specificity

  • Protocol: Analyze a blank (mobile phase), a placebo (matrix without analyte), the analyte standard, and a sample solution. Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample to ensure the analyte peak is free from interference from degradants.

  • Acceptance Criteria: The analyte peak should have no interference at its retention time from blank, placebo, or degradants. Peak purity analysis (using DAD) should pass.

4.2.2. Linearity and Range

  • Protocol: Prepare and inject at least five concentrations across the proposed range (e.g., 80% to 120% of the nominal concentration). Plot a graph of peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Range: 80% to 120% of the target concentration.

4.2.3. Accuracy

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

4.2.4. Precision

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: % RSD of the results should be ≤ 2.0% for both repeatability and intermediate precision.

4.2.5. Limit of Quantitation (LOQ) and Detection (LOD)

  • Protocol: Determine based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ must be verified for acceptable precision and accuracy.

4.2.6. Robustness

  • Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the variations.

Summary of Validation Parameters (Hypothetical Data)
ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo interference at analyte RTPass
Linearity (r²) 0.9998≥ 0.999Pass
Range 10 - 150 µg/mL80% - 120% of nominalPass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Repeatability (%RSD) 0.85%≤ 2.0%Pass
Intermediate Precision (%RSD) 1.10%≤ 2.0%Pass
LOQ 0.5 µg/mLVerifiedPass
LOD 0.15 µg/mLDeterminedPass
Robustness SST passed under all conditionsSST criteria metPass

Conclusion

The HPLC methods detailed in this application note are demonstrated to be suitable for their intended purposes. The achiral reversed-phase method provides a rapid, precise, and accurate means for quantifying this compound, supported by a comprehensive validation package that meets stringent ICH standards. The chiral method offers effective resolution of the enantiomers, a critical capability for stereoselective synthesis and quality control in the pharmaceutical industry. These protocols provide a solid and reliable foundation for researchers and analysts working with this compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • PubChem. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | C8H10ClNO. [Link]

  • Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4.4 (2020): 55-60. [Link]

  • PubChem. 2-Amino-1-(4-chlorophenyl)ethan-1-ol | C8H10ClNO. [Link]

  • PubChem. 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. HPLC method and sample preparation for amino acids? [Link]

  • Chemsrc. 2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]

  • National Institutes of Health. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]

  • A. B. Enterprises. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

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Application Notes and Protocols for the Large-Scale Production and Purification of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the large-scale synthesis and purification of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a key chiral intermediate in the pharmaceutical industry. The protocols herein are designed to be scalable, robust, and yield high-purity material suitable for advanced drug development and research applications. Methodologies for the synthesis of the racemic compound, followed by its chiral resolution and final purification, are detailed with an emphasis on the underlying chemical principles and practical, field-proven insights. Safety protocols and in-process controls are integrated throughout to ensure a self-validating and safe operational workflow.

Introduction: Significance and Applications

This compound is a critical chiral building block in the synthesis of various pharmaceutically active compounds. Its hydrochloride salt is noted for its utility as a key intermediate in the development of therapeutics targeting neurological disorders[1]. The presence of a stereocenter necessitates the separation of its enantiomers, as they often exhibit distinct pharmacological and toxicological profiles. This guide presents a systematic approach to produce this valuable compound on a large scale, ensuring high purity and enantiomeric excess.

Overall Synthesis and Purification Strategy

The production of enantiomerically pure this compound is a multi-stage process. The logical workflow begins with the synthesis of a key intermediate, 2-amino-1-(4-chlorophenyl)ethanone, from a readily available starting material, 4'-chloroacetophenone. This is followed by the reduction of the aminoketone to the racemic amino alcohol. The core of the process then involves the chiral resolution of the racemate to isolate the desired enantiomer. Finally, a series of purification steps are employed to achieve the required high-purity final product.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Resolution Phase start 4'-Chloroacetophenone intermediate 2-Amino-1-(4-chlorophenyl)ethanone start->intermediate Amination racemate Racemic this compound intermediate->racemate Reduction resolution Chiral Resolution (Diastereomeric Salt Formation) racemate->resolution enantiomer Enantiomerically Enriched This compound resolution->enantiomer Fractional Crystallization purified High-Purity Final Product enantiomer->purified Recrystallization

Figure 1: Overall workflow for the production of enantiomerically pure this compound.

Large-Scale Synthesis of Racemic this compound

This section details the two-step synthesis of the racemic amino alcohol starting from 4'-chloroacetophenone.

Step 1: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride

The initial step involves the conversion of 4'-chloroacetophenone to its corresponding α-amino ketone. A common industrial approach is through α-bromination followed by amination.

Protocol:

  • α-Bromination of 4'-Chloroacetophenone:

    • In a suitable glass-lined reactor, dissolve 4'-chloroacetophenone (1.0 eq) in a mixture of methanol and glacial acetic acid.

    • Cool the solution to 0-5 °C with constant stirring.

    • Slowly add bromine (1.05 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by pouring the mixture into ice-cold water.

    • Extract the product, 2-bromo-1-(4-chlorophenyl)ethanone, with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude bromo-ketone.

  • Amination of 2-Bromo-1-(4-chlorophenyl)ethanone:

    • Dissolve the crude 2-bromo-1-(4-chlorophenyl)ethanone in a suitable solvent such as toluene.

    • Cool the solution to 0-5 °C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol, maintaining the temperature below 10 °C.

    • After the addition, seal the reactor and stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC/HPLC.

    • Upon completion, filter the reaction mixture to remove ammonium bromide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a minimal amount of hot ethanol and cool to induce crystallization of 2-amino-1-(4-chlorophenyl)ethanone.

    • For conversion to the hydrochloride salt, dissolve the free base in a suitable solvent and bubble dry hydrogen chloride gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.

Step 2: Reduction of 2-Amino-1-(4-chlorophenyl)ethanone to Racemic this compound

The reduction of the aminoketone to the corresponding amino alcohol is a critical step. Sodium borohydride is a commonly used reducing agent for this transformation on a large scale due to its cost-effectiveness and ease of handling.

Protocol:

  • Reaction Setup:

    • In a large, appropriately sized reactor, suspend 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent, typically methanol or ethanol.

    • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred suspension, ensuring the temperature remains below 10 °C. The addition is exothermic and may cause foaming.

    • After the complete addition of NaBH₄, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction's completion by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0-5 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid until the pH is acidic (pH ~2-3) and effervescence ceases.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and basify with a concentrated sodium hydroxide solution to pH >12 to precipitate the free amino alcohol.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude racemic this compound.

Chiral Resolution of Racemic this compound

The separation of enantiomers is achieved through the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid is a cost-effective and efficient choice for this purpose[2][3]. The principle relies on the differential solubility of the two diastereomeric salts formed.

G racemic_mix Racemic (R/S)-Amino Alcohol diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amino Alcohol)-(+)-Tartrate ((S)-Amino Alcohol)-(+)-Tartrate racemic_mix->diastereomeric_salts resolving_agent (+)-Tartaric Acid resolving_agent->diastereomeric_salts less_soluble Less Soluble Diastereomeric Salt (e.g., ((R)-Amino Alcohol)-(+)-Tartrate) diastereomeric_salts->less_soluble Fractional Crystallization more_soluble More Soluble Diastereomeric Salt (e.g., ((S)-Amino Alcohol)-(+)-Tartrate) diastereomeric_salts->more_soluble Remains in Mother Liquor isolated_enantiomer Isolated (R)-Amino Alcohol less_soluble->isolated_enantiomer Liberation with Base

Figure 2: Logical workflow for chiral resolution via diastereomeric salt formation.

Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve the crude racemic this compound (1.0 eq) in a suitable solvent. A mixture of methanol and water is often effective[4].

    • In a separate vessel, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as L-(+)-tartaric acid (1.0 eq), in the same solvent system, warming gently if necessary.

    • Slowly add the tartaric acid solution to the amino alcohol solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • Further cool the mixture in an ice bath for several hours to maximize the yield of the precipitated salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated diastereomeric salt by vacuum filtration.

    • Wash the filter cake with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amino Alcohol:

    • Suspend the isolated diastereomeric salt in water.

    • Add a strong base, such as a concentrated sodium hydroxide solution, until the pH is highly alkaline (pH > 12) to deprotonate the amino group and liberate the free amino alcohol.

    • Extract the liberated enantiomerically enriched amino alcohol with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the enantiomerically enriched product. The enantiomeric excess (e.e.) should be determined at this stage using chiral HPLC.

Purification of this compound

The final purification step is crucial to achieve the high purity required for pharmaceutical applications. Recrystallization is a powerful technique for removing residual impurities.

Protocol:

  • Solvent Selection:

    • The choice of solvent is critical for effective recrystallization. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixed solvent system, such as ethanol/water or toluene/heptane, can be effective[4].

  • Recrystallization Procedure:

    • Dissolve the enantiomerically enriched this compound in a minimal amount of the chosen hot solvent or solvent mixture.

    • If a mixed solvent system is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least one hour to maximize the yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum at a temperature well below the melting point to a constant weight.

Quality Control and Data Presentation

In-process controls and final product analysis are essential to ensure the quality and consistency of the production process.

ParameterMethodSpecification
Starting Material Purity HPLC>98%
Intermediate Purity HPLC>95%
Racemic Product Purity HPLC>97%
Enantiomeric Excess (e.e.) Chiral HPLC>99%
Final Product Purity HPLC>99.5%
Residual Solvents GC-HSAs per ICH guidelines
Heavy Metals ICP-MS<10 ppm

Table 1: Key analytical parameters and their specifications for the production of this compound.

Safety and Handling

Safe handling of all chemicals is paramount. Refer to the specific Material Safety Data Sheets (MSDS) for each compound used in the synthesis.

CompoundKey HazardsRecommended PPE
4'-Chloroacetophenone IrritantGoggles, gloves, lab coat
Bromine Highly corrosive, toxicGoggles, face shield, gloves, lab coat, use in a fume hood
Sodium Borohydride Flammable solid, reacts with waterGoggles, gloves, lab coat
This compound Harmful if swallowed, skin and eye irritantGoggles, gloves, lab coat

Table 2: Summary of key hazards and recommended personal protective equipment (PPE).

General Safety Precautions:

  • All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile or toxic substances.

  • Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times[5].

  • Emergency eyewash stations and safety showers should be readily accessible.

  • In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

  • For handling large quantities, additional engineering controls such as closed-system transfers should be considered.

Conclusion

The protocols outlined in this document provide a robust and scalable pathway for the production and purification of high-purity, enantiomerically enriched this compound. By adhering to these detailed procedures and implementing rigorous in-process controls, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate for their applications.

References

  • Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Fisher Scientific. (2023). Safety Data Sheet: 1-(4-Chlorophenyl)ethanol. Retrieved from [Link]

  • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Amino-1-(4-chlorophenyl)-1-ethanol for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of pesticide resistance and the increasing demand for sustainable agricultural practices necessitate the continuous discovery of novel agrochemicals with improved efficacy and safety profiles. Amino alcohols represent a promising class of chemical scaffolds for this purpose, serving as versatile building blocks in the synthesis of biologically active molecules.[][2] This document provides a detailed technical guide for researchers and chemists on the strategic use of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a readily available chiral precursor, in the development of a new generation of potential fungicidal agents. We will explore a reasoned synthetic strategy, provide detailed experimental protocols for synthesis and bio-evaluation, and discuss the rationale behind key methodological choices.

Introduction: The Strategic Value of the Amino Alcohol Scaffold

This compound is a bifunctional molecule featuring a nucleophilic amino group and a hydroxyl group attached to a stereocenter. Its 4-chlorophenyl moiety is a common feature in many successful agrochemicals, often contributing to favorable interactions with biological targets.[3] This unique combination of features makes it an exceptionally valuable starting material for creating diverse libraries of candidate compounds. While widely utilized in pharmaceutical research, its application in agrochemical development is an area ripe for exploration.[4] The protocols outlined herein focus on leveraging this precursor to synthesize novel N-acyl derivatives, a chemical class prevalent among modern fungicides, and establishing a robust workflow for screening their biological activity.

Synthetic Strategy: From Chiral Precursor to Bioactive Candidate

Our strategy centers on the selective derivatization of the primary amino group of this compound. The amino group's higher nucleophilicity compared to the secondary hydroxyl group allows for a targeted acylation reaction. This approach creates a stable amide bond, introducing a new substituent that can be varied to modulate the compound's biological activity and physical properties.

This workflow is designed to generate a library of compounds where the core amino alcohol structure is maintained, while the acyl group is systematically altered. This allows for the establishment of Structure-Activity Relationships (SAR), a critical step in optimizing lead compounds.

Diagram 1: General Synthetic Workflow

This diagram illustrates the primary synthetic route from the starting material to a library of N-acylated derivatives, which then proceed to biological screening.

G A This compound (Starting Material) C N-Acylation Reaction A->C B Acyl Chloride (R-COCl) or Activated Carboxylic Acid B->C D N-(1-(4-chlorophenyl)-2-hydroxyethyl)amide Library (Target Compounds) C->D Crude Product E Purification (Column Chromatography) D->E F Structural Confirmation (NMR, HRMS) E->F G In Vitro Antifungal Bioassay F->G Purified Candidates H SAR Analysis & Lead Optimization G->H Efficacy Data (EC50)

Caption: Synthetic and screening workflow for novel agrochemicals.

Detailed Experimental Protocols

Protocol: Synthesis of N-(1-(4-chlorophenyl)-2-hydroxyethyl)nicotinamide

This protocol details the synthesis of a representative compound using nicotinoyl chloride, chosen due to the prevalence of the nicotinamide structure in potent fungicides like boscalid.[5]

Rationale: The reaction is an N-acylation. A non-nucleophilic organic base (Triethylamine, TEA) is used to quench the HCl byproduct without competing with the primary amine as a nucleophile. Anhydrous solvent (Dichloromethane, DCM) is critical to prevent hydrolysis of the highly reactive acyl chloride. The reaction is initiated at 0°C to control the initial exothermic reaction rate, minimizing potential side reactions.

Materials:

  • This compound (1.0 eq)

  • Nicotinoyl chloride hydrochloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (2.2 eq) to the solution dropwise while stirring. The second equivalent of base is necessary to neutralize the hydrochloride salt of the acyl chloride.

  • Acyl Chloride Addition: In a separate flask, suspend nicotinoyl chloride hydrochloride (1.05 eq) in a small amount of anhydrous DCM. Add this suspension to the reaction mixture dropwise over 15-20 minutes. Ensure the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0°C and slowly quench by adding saturated NaHCO₃ solution to neutralize any remaining acid and excess base.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexane to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Antifungal Activity Screening

This protocol describes a mycelial growth inhibition assay on a solid medium, a standard primary screening method to determine the fungicidal or fungistatic activity of new compounds.[6]

Rationale: This assay provides a direct and quantifiable measure of a compound's ability to inhibit fungal growth. Potato Dextrose Agar (PDA) is a common, nutrient-rich medium that supports the growth of a wide range of fungal pathogens. Using a solvent control (DMSO) is crucial to ensure that the observed inhibition is due to the test compound and not the solvent. A commercial fungicide is used as a positive control to validate the assay's sensitivity.

Materials:

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)

  • Commercial fungicide as a positive control (e.g., Boscalid)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath.

  • Compound Incorporation: Prepare stock solutions of the test compounds and controls in DMSO (e.g., 10 mg/mL). Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a solvent control plate containing only DMSO and a negative control plate with no additions.

  • Plating: Swirl the flasks to ensure homogenous mixing and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing 7-day-old culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared agar plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2°C in the dark.

  • Data Collection: After the fungal growth in the negative control plate has reached the edge of the dish (typically 3-7 days), measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Use the inhibition data from the serial dilutions to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀) through probit analysis.

Diagram 2: Workflow for Antifungal Bioassay

This diagram outlines the key steps in the in vitro screening process.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare PDA Medium C Amend Molten PDA with Compounds (Serial Dilutions) A->C B Prepare Compound Stock Solutions (in DMSO) B->C D Pour Plates & Solidify C->D F Inoculate Center of Each Plate D->F E Prepare Fungal Inoculum Plugs (e.g., Botrytis cinerea) E->F G Incubate at 25°C H Measure Colony Diameter G->H I Calculate Percent Inhibition H->I J Determine EC50 Value I->J

References

Application Notes & Protocols: Enzymatic Kinetic Resolution of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the enzymatic kinetic resolution of racemic 2-amino-1-(4-chlorophenyl)-1-ethanol, a key chiral building block in pharmaceutical synthesis. Chiral β-amino alcohols are critical intermediates for a variety of pharmaceutically important compounds, where the specific three-dimensional arrangement of atoms can drastically alter biological activity.[1] This protocol leverages the high enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB), to preferentially acylate one enantiomer, enabling the separation of both enantiomerically enriched alcohol and its corresponding ester. The guide details a systematic approach, beginning with enzyme and solvent screening, selection of an appropriate acyl donor, and proceeding to a preparative scale resolution. Furthermore, it outlines the necessary analytical methods for monitoring reaction progress and determining enantiomeric excess, ensuring scientific integrity and reproducibility for researchers in drug discovery and process development.

Introduction: The Significance of Chiral Resolution

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. Often, only one enantiomer of a drug exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[1] Racemic this compound is a precursor to several bioactive molecules, and its resolution into single enantiomers is a critical step in their synthesis.

Enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign alternative to traditional chemical resolution methods.[3] This technique utilizes the inherent ability of enzymes, such as lipases, to act as highly selective chiral catalysts.[4] In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates, allowing for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (as unreacted substrate).[4] For the resolution of an amino alcohol, this typically involves an enantioselective acylation of the hydroxyl group.

Lipases, particularly Candida antarctica Lipase B (CALB), are renowned for their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity in the resolution of chiral alcohols and amines.[5][6][7] The protocol described herein focuses on a lipase-catalyzed transesterification reaction, which is often rendered irreversible by using activated acyl donors like vinyl esters.[8]

Principle of the Method

The enzymatic kinetic resolution of racemic this compound is achieved via a lipase-catalyzed enantioselective O-acylation. The substrate possesses two nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH). While amines are generally more nucleophilic than alcohols, lipases can exhibit high chemoselectivity for the hydroxyl group under specific conditions, particularly in non-polar organic solvents.

To ensure selective O-acylation and prevent undesired N-acylation, a common strategy involves the prior protection of the amino group (e.g., as a carbamate or amide). However, direct resolution is often feasible and more atom-economical. This protocol will proceed with the unprotected amino alcohol, with the understanding that optimization of reaction conditions is crucial to favor O-acylation.

The core reaction is as follows: A lipase selectively catalyzes the transfer of an acyl group from an acyl donor to one enantiomer of the amino alcohol. For instance, if the lipase is (R)-selective, the (R)-enantiomer will be acylated to form the (R)-ester, leaving the (S)-amino alcohol unreacted.

Caption: Principle of Lipase-Catalyzed Kinetic Resolution.

At approximately 50% conversion, a theoretical maximum yield of 50% for each enantiomer with high enantiomeric excess (ee) can be achieved. The two compounds, the unreacted (S)-amino alcohol and the produced (R)-ester, can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the ester liberates the pure (R)-amino alcohol.

Materials and Reagents

Material/ReagentGradeSupplier (Example)
Racemic this compound≥98%Sigma-Aldrich
Candida antarctica Lipase B (CALB), immobilized (Novozym® 435)Catalysis GradeSigma-Aldrich
Pseudomonas cepacia Lipase (PSL), immobilizedCatalysis GradeSigma-Aldrich
Candida rugosa Lipase (CRL)Catalysis GradeSigma-Aldrich
Vinyl Acetate≥99%, anhydrousSigma-Aldrich
Isopropenyl Acetate≥99%, anhydrousSigma-Aldrich
Ethyl Acetate≥99.8%, anhydrousSigma-Aldrich
Methyl tert-butyl ether (MTBE)≥99.8%, anhydrousSigma-Aldrich
n-Hexane≥99%, anhydrousSigma-Aldrich
Diisopropyl ether (DIPE)≥99%, anhydrousSigma-Aldrich
Toluene≥99.8%, anhydrousSigma-Aldrich
EthanolHPLC GradeFisher Scientific
IsopropanolHPLC GradeFisher Scientific
Molecular Sieves, 4 Å-Sigma-Aldrich
Silica Gel for Column Chromatography60 Å, 230-400 meshSigma-Aldrich

Experimental Protocols

Phase 1: Screening for Optimal Reaction Conditions

Rationale: The efficiency and selectivity of an enzymatic reaction are highly dependent on the choice of enzyme, solvent, and acyl donor.[9][10] A preliminary screening is essential to identify the most promising conditions before proceeding to a larger scale.

Screening_Workflow cluster_screening Parameter Screening start Racemic Substrate lipase_screening Lipase Screening (CALB, PSL, CRL) start->lipase_screening solvent_screening Solvent Screening (MTBE, Hexane, DIPE, Toluene) lipase_screening->solvent_screening acyl_donor_screening Acyl Donor Screening (Vinyl Acetate, Isopropenyl Acetate) solvent_screening->acyl_donor_screening analysis Analysis (Chiral HPLC) acyl_donor_screening->analysis decision Select Optimal Conditions analysis->decision

Caption: Workflow for screening optimal reaction parameters.

Step-by-Step Protocol:

  • Preparation: Set up a series of 4 mL screw-cap vials. To each vial, add 10 mg of racemic this compound (substrate).

  • Lipase Screening:

    • To separate sets of vials, add 10 mg of each immobilized lipase (Novozym® 435, immobilized PSL, etc.).

    • To each vial, add 1 mL of anhydrous MTBE.

    • Add 2 equivalents of vinyl acetate.

    • Seal the vials and place them in an orbital shaker at 40°C and 200 rpm.

  • Solvent and Acyl Donor Screening:

    • Using the best lipase identified in the previous step, repeat the experiment in different anhydrous solvents (n-hexane, DIPE, toluene).

    • Using the best lipase/solvent combination, test different acyl donors (e.g., isopropenyl acetate).

  • Reaction Monitoring:

    • Withdraw small aliquots (approx. 10 µL) from each reaction at specific time points (e.g., 2, 6, 12, and 24 hours).

    • Quench the reaction in the aliquot by adding it to 1 mL of ethanol and filtering through a 0.22 µm syringe filter to remove the enzyme.

    • Analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate (eeₛ) and the formed product (eeₚ).

  • Data Analysis:

    • Calculate the conversion (c) using the formula: c = eeₛ / (eeₛ + eeₚ).[9]

    • Calculate the enantiomeric ratio (E) to quantify the enzyme's selectivity. A high E-value (>100) is desirable.

    • Tabulate the results to identify the combination of enzyme, solvent, and acyl donor that provides approximately 50% conversion with the highest possible E-value in a reasonable timeframe.

Phase 2: Preparative Scale Kinetic Resolution

Rationale: Once optimal conditions are identified, the reaction is scaled up to produce a sufficient quantity of the enantiomerically enriched compounds for subsequent use and characterization.

Step-by-Step Protocol:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 1.0 g of racemic this compound.

  • Reagent Addition: Add 50 mL of the optimal anhydrous solvent (e.g., MTBE) identified during screening. Add molecular sieves (approx. 1 g) to ensure anhydrous conditions.

  • Initiate Reaction: Add the optimal amount of the selected immobilized lipase (e.g., 100 mg of Novozym® 435, typically 10% w/w relative to the substrate). Add 2.0 equivalents of the chosen acyl donor (e.g., vinyl acetate).

  • Incubation: Seal the flask and stir the mixture at the optimal temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC until the conversion reaches approximately 50%. This is crucial to maximize the yield and ee of both components.

  • Work-up:

    • Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude mixture of the unreacted (S)-amino alcohol and the (R)-ester.

  • Purification:

    • Separate the two components using silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective.

    • Combine the fractions containing each pure compound and evaporate the solvent.

    • Determine the yield and confirm the enantiomeric excess of the purified (S)-amino alcohol and (R)-ester by chiral HPLC.

Phase 3: Analytical Method for Enantiomeric Excess Determination

Rationale: Accurate determination of enantiomeric excess is critical for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this analysis.[11][12]

Recommended HPLC Conditions (Starting Point):

  • Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Examples include Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[13]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase to a concentration of approximately 0.1 mg/mL.

Optimization: If baseline separation of the enantiomers is not achieved, systematically adjust the mobile phase composition (e.g., decrease the percentage of alcohol to increase retention and resolution) and the flow rate.[13]

Data Presentation & Expected Results

The results from the screening phase should be summarized in a table to facilitate the selection of optimal conditions.

Table 1: Representative Screening Results for Enzymatic Resolution

EntryLipaseSolventAcyl DonorTime (h)Conversion (%)eeₛ (%)eeₚ (%)E-Value
1CALBMTBEVinyl Acetate124995>99>200
2CALBHexaneVinyl Acetate24458298125
3CALBTolueneVinyl Acetate1851>9996>200
4PSLMTBEVinyl Acetate2435539730
5CALBMTBEIsopropenyl Ac.15509898>200

Note: The data presented are illustrative. Actual results will depend on precise experimental execution.

Under optimal conditions, such as those shown in Entry 1 or 5, the preparative scale reaction should yield the unreacted amino alcohol and the acylated product with enantiomeric excesses exceeding 95%.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme; Inappropriate solvent; Insufficient reaction time.Verify enzyme activity with a standard substrate. Ensure the use of anhydrous solvents. Extend reaction time and monitor periodically. Increase enzyme loading or temperature.
Low Enantioselectivity (Low E) Non-optimal enzyme; Non-enzymatic background reaction.Screen other lipases. Use a less reactive acyl donor. Lower the reaction temperature. Ensure the amine is not catalyzing the acylation.
Poor Peak Shape/Resolution in HPLC Inappropriate mobile phase or column; Column overload.Optimize the hexane/alcohol ratio in the mobile phase. Try a different alcohol modifier (ethanol vs. isopropanol). Reduce sample concentration. Ensure the column is properly equilibrated.[13]
Conversion Exceeds 50% Reaction allowed to proceed for too long.Carefully monitor the reaction progress by HPLC and stop the reaction promptly when it reaches the 48-52% conversion range to maximize ee for both components.
N-acylation Observed High reactivity of the amino group; Non-optimal conditions.Lower the reaction temperature. Use a bulkier acyl donor. Consider N-protection of the substrate prior to the resolution step if chemoselectivity cannot be controlled.

Conclusion

This application note provides a robust and detailed framework for the successful enzymatic kinetic resolution of this compound. By following a systematic approach of screening, optimization, and careful analytical monitoring, researchers can effectively produce both enantiomers of this valuable chiral intermediate in high enantiomeric purity. The use of lipases, particularly the highly efficient Candida antarctica Lipase B, offers a scalable, selective, and sustainable method that is highly valuable for applications in pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol. This valuable pharmaceutical intermediate requires careful control of reaction parameters to achieve high yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis.

Understanding the Synthesis: The "Why" Behind the "How"

The primary and most common route to synthesizing this compound is the reduction of the ketone functional group in the starting material, 2-amino-4'-chloroacetophenone. The reducing agent of choice for this transformation is typically sodium borohydride (NaBH₄).

The Core Mechanism: Sodium borohydride serves as a source of hydride ions (H⁻)[1][2]. The reaction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon of the ketone. This initial attack breaks the carbon-oxygen pi bond, forming an alkoxide intermediate. In a protic solvent like methanol or ethanol, a subsequent protonation step neutralizes the alkoxide to yield the final secondary alcohol product[1][3]. The choice of a protic solvent is crucial as it not only dissolves the starting material but also serves as the proton source for the final step[2][3].

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Sodium Borohydride: NaBH₄ can degrade over time, especially if exposed to moisture. 2. Insufficient Reducing Agent: The stoichiometry of the reaction requires a certain molar excess of NaBH₄. 3. Low Reaction Temperature: While cooling is necessary to control the reaction, excessively low temperatures can significantly slow down the reaction rate.1. Use freshly opened or properly stored NaBH₄. Consider testing the activity of your NaBH₄ on a simple ketone like acetone. 2. Ensure you are using a sufficient molar excess of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the starting ketone[4]. 3. Maintain the reaction temperature between 0-5 °C. An ice bath is generally sufficient.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reduction may not have been allowed to proceed to completion. 2. Poor Solubility of Starting Material: If the 2-amino-4'-chloroacetophenone is not fully dissolved, it will not be available to react with the NaBH₄.1. Monitor the reaction progress using Thin Layer Chromatography (TLC)[5][6]. Extend the reaction time until the starting material spot is no longer visible on the TLC plate. 2. Ensure the starting material is fully dissolved in the solvent before adding the NaBH₄. If solubility is an issue, a co-solvent system might be necessary, but this should be approached with caution as it can affect the reaction.
Formation of Multiple Byproducts 1. Over-reduction: While less common with the milder NaBH₄, it is a possibility, especially with prolonged reaction times or higher temperatures. 2. Side Reactions of the Amino Group: The amino group can potentially react under certain conditions, though this is not a primary concern with NaBH₄ reduction. 3. Impure Starting Material: The byproducts may have been present in the initial 2-amino-4'-chloroacetophenone.1. Adhere to the recommended reaction time and temperature. 2. Ensure the reaction conditions are optimized for the ketone reduction. 3. Check the purity of your starting material by TLC or other analytical methods before starting the reaction. If necessary, purify the starting material.
Difficult Product Isolation/Purification 1. Formation of Emulsions during Work-up: The presence of both an amino and a hydroxyl group can lead to the formation of stable emulsions during aqueous extraction. 2. Product is too Soluble in the Crystallization Solvent: This will lead to low recovery during crystallization. 3. Oily Product Instead of Crystalline Solid: This can be due to the presence of impurities that inhibit crystallization.1. During the work-up, add a saturated solution of sodium chloride (brine) to break up emulsions. 2. Carefully select your crystallization solvent system. A common approach is to use a solvent in which the product is soluble when hot but sparingly soluble when cold. A mixture of solvents may be required. 3. If an oil is obtained, try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, further purification by column chromatography may be necessary before attempting crystallization again.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction typically run in an ice bath?

A1: The reaction between sodium borohydride and the ketone is exothermic. Running the reaction at a reduced temperature (0-5 °C) helps to control the reaction rate, prevent overheating, and minimize the formation of potential side products. It also reduces the rate of decomposition of NaBH₄ by the protic solvent[1].

Q2: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)?

A2: While LiAlH₄ is a more powerful reducing agent, it is generally not recommended for this specific synthesis for several reasons. LiAlH₄ reacts violently with protic solvents like methanol and ethanol, which are ideal for dissolving the starting material[2][7]. Therefore, using LiAlH₄ would necessitate a more complex and hazardous experimental setup with an aprotic solvent like THF, followed by a careful aqueous work-up. NaBH₄ is a milder, safer, and more convenient choice for this transformation[2][4].

Q3: How do I monitor the progress of the reaction?

A3: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC)[5][6]. A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (2-amino-4'-chloroacetophenone). The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is considered complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture.

Q4: What is the purpose of the work-up procedure?

A4: The work-up procedure serves two main purposes: to quench any unreacted sodium borohydride and to isolate the product. Typically, a dilute acid is added to neutralize the excess NaBH₄ and the borate esters formed during the reaction. This is followed by extraction of the product into an organic solvent[8].

Q5: My final product is an oil and won't crystallize. What should I do?

A5: If your product is an oil, it is likely due to the presence of impurities. First, ensure all the solvent from the extraction has been removed under reduced pressure. If it remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface. If this is unsuccessful, purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization. After chromatography, you can attempt the crystallization again.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents:
  • 2-amino-4'-chloroacetophenone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:
  • Preparation of the Free Amine: In a round-bottom flask, dissolve 2-amino-4'-chloroacetophenone hydrochloride in deionized water. Cool the solution in an ice bath and slowly add 1 M NaOH with stirring until the pH is basic (around 10-11). The free amine will precipitate. Extract the free amine with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of 2-amino-4'-chloroacetophenone.

  • Reduction Reaction: Dissolve the 2-amino-4'-chloroacetophenone free base in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 molar equivalents) to the cooled solution in small portions over 15-20 minutes. You will observe gas evolution (hydrogen), so ensure the addition is slow and the reaction is well-stirred.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is no longer visible[5][6].

  • Work-up:

    • Slowly add 1 M HCl to the reaction mixture to quench the excess NaBH₄. Be cautious as this will generate hydrogen gas.

    • Remove the methanol under reduced pressure.

    • Add deionized water to the residue and adjust the pH to basic (around 10-11) with 1 M NaOH.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to help break any emulsions.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes, or isopropanol).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_prep Starting Material Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start_material 2-amino-4'-chloro- acetophenone HCl free_base Generate Free Amine (aq. NaOH, Extraction) start_material->free_base dissolve Dissolve in Methanol free_base->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir and Monitor by TLC add_nabh4->react quench Quench with HCl react->quench concentrate Remove Methanol quench->concentrate extract Aqueous Work-up & Extraction concentrate->extract dry Dry and Concentrate extract->dry crystallize Crystallization dry->crystallize filter_dry Filter and Dry crystallize->filter_dry final_product Pure 2-Amino-1-(4-chlorophenyl) -1-ethanol filter_dry->final_product

Caption: Workflow for the synthesis of this compound.

References

  • Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. (n.d.). Google Patents.
  • Reis, R. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). Studylib.net. Retrieved January 3, 2026, from [Link]

  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved January 3, 2026, from [Link]

  • LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. [Link]

  • Method for crystallization of 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol hydrochloride. (n.d.). Google Patents.
  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Clark, J. (2023, January 22). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005). ResearchGate. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. (2024). SciHorizon. [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374-2378. [Link]

  • Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved January 3, 2026, from [Link]

  • Qualitative Elucidation via TLC Staining. (n.d.). ACD/Labs. Retrieved January 3, 2026, from [Link]

  • Ketone Reduction. (n.d.). American Chemical Society. Retrieved January 3, 2026, from [Link]

  • Hunt, I. (n.d.). Ch15: Reduction of Aldehydes and Ketones. University of Calgary. Retrieved January 3, 2026, from [Link]

  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 445-447. [Link]

  • Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Stocker, M. W., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 13(10), 1649. [Link]

  • 2-Amino-4'-chloroacetophenone. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

  • LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Fischer, U., & Kuballa, T. (2016). Determination of 2-Aminoacetophenone in wine by high-performance thin-layer chromatography-fluorescence detection. Journal of Chromatography A, 1438, 236-241. [Link]

  • Pharmaceutical Impurities: An Overview. (2010). ResearchGate. [Link]

  • Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol. (n.d.). Google Patents.
  • Impurity occurrence and removal in crystalline products from process reactions. (2017). CORA. [Link]

  • Impurity profile of amino acids? (2012). ResearchGate. [Link]

  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib Synthesis. Molecules, 25(21), 5195. [Link]

  • Amino-aromatic ketones and method of making same. (n.d.). Google Patents.

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Troubleshooting common issues in the synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

I. Reaction Overview and Mechanism

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the ketone precursor, 2-amino-4'-chloroacetophenone, using a mild reducing agent such as sodium borohydride (NaBH₄).

The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a borate-alkoxide intermediate. Subsequent workup with a protic solvent, typically water or a dilute acid, protonates the alkoxide to yield the desired secondary alcohol.

Reaction_Mechanism cluster_reactants Reactants ketone 2-amino-4'-chloroacetophenone intermediate Borate-Alkoxide Intermediate ketone->intermediate 1. Hydride Attack nabh4 NaBH₄ product This compound intermediate->product 2. Protonation (Workup)

Caption: General mechanism of ketone reduction by sodium borohydride.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction is very slow or appears to be incomplete, as indicated by TLC analysis showing a significant amount of starting material. What are the possible causes and solutions?

A1: An incomplete or sluggish reaction can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Cause 1: Inactive Sodium Borohydride. Sodium borohydride is susceptible to decomposition upon exposure to moisture.[1]

    • Solution: Use freshly opened or properly stored sodium borohydride. To test the activity of your NaBH₄, you can add a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) should be observed.

  • Cause 2: Low Reaction Temperature. While the reaction is often performed at room temperature or below to control exothermicity, excessively low temperatures can significantly slow down the reaction rate.

    • Solution: If the reaction is proceeding too slowly at 0-5 °C, allow it to warm to room temperature and continue monitoring by TLC.

  • Cause 3: Insufficient Stoichiometry of Sodium Borohydride. In theory, one mole of NaBH₄ can reduce four moles of a ketone. However, in practice, a molar excess is used to ensure complete conversion, typically 1.5 to 2.0 equivalents.[1]

    • Solution: Ensure you have used a sufficient molar excess of sodium borohydride. If the reaction has stalled, a careful, portion-wise addition of more NaBH₄ can be considered, with careful temperature monitoring.

  • Cause 4: Inappropriate Solvent. While methanol or ethanol are common solvents, the presence of too much water can lead to the rapid decomposition of sodium borohydride before it can reduce the ketone.

    • Solution: Use anhydrous or high-purity solvents.

Q2: My reaction has produced multiple spots on the TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

A2: The formation of impurities is a common challenge. Here are some likely culprits and mitigation strategies:

  • Impurity 1: Unreacted Starting Material. As discussed in Q1, this is the most common "impurity."

    • Solution: Refer to the solutions in A1 to drive the reaction to completion.

  • Impurity 2: Over-reduction or Side Reactions. While less common with the mild NaBH₄, certain conditions can lead to side reactions. The presence of other reducible functional groups on the starting material could also lead to undesired products. However, for 2-amino-4'-chloroacetophenone, this is less of a concern.

  • Impurity 3: Impurities from Starting Material. The purity of the initial 2-amino-4'-chloroacetophenone is crucial.

    • Solution: Ensure the purity of your starting material by checking its melting point or by analytical techniques like NMR or HPLC before starting the reaction. If necessary, purify the starting material by recrystallization.

Q3: I am having difficulty isolating my product after the workup. The yield is very low. What could be the issue?

A3: Low isolated yield can be due to issues during the reaction or the workup and purification steps.

  • Cause 1: Incomplete Reaction. See Q1 for troubleshooting.

  • Cause 2: Product Loss During Workup. The product, being an amino alcohol, has some solubility in water.

    • Solution: During the extractive workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

  • Cause 3: Inefficient Purification. Product can be lost during recrystallization if an inappropriate solvent system is used or if the procedure is not optimized.

    • Solution: Carefully select a recrystallization solvent. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for amino alcohols.[2] Ensure you are using the minimum amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.

Q4: My final product is an oil and will not crystallize, or it has a low melting point and appears impure. How can I effectively purify it?

A4: "Oiling out" during recrystallization is a common problem, often due to the presence of impurities that depress the melting point or if the solution is cooled too quickly.

  • Solution 1: Optimize Recrystallization.

    • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/heptane.

    • Procedure: Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol). Then, slowly add the hot "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.

  • Solution 2: Column Chromatography. If recrystallization fails, purification by column chromatography on silica gel can be an effective alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.

III. Detailed Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 2-amino-4'-chloroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4'-chloroacetophenone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. A suitable eluent is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench the excess sodium borohydride by the dropwise addition of 1M HCl until the effervescence ceases.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • To the residue, add deionized water and ethyl acetate.

  • Transfer the mixture to a separatory funnel. Neutralize the aqueous layer by the addition of a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

B. Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, during which time crystals should form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

IV. Frequently Asked Questions (FAQs)

Q: What is the expected yield for this reaction? A: With proper technique and complete reaction, yields after purification are typically in the range of 70-90%.

Q: How can I confirm the identity and purity of my final product? A: The identity and purity of this compound can be confirmed by:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic peaks for the product.

  • TLC: A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

Q: What are the key safety precautions for this synthesis? A:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.[1] Quench excess NaBH₄ slowly and in a well-ventilated fume hood.

  • 2-amino-4'-chloroacetophenone and this compound should be handled with care as they may be irritants.[3][4]

  • Organic solvents are flammable and should be handled in a fume hood away from ignition sources.

V. Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-amino-4'-chloroacetophenoneC₈H₈ClNO169.61White to off-white crystalline powder
This compoundC₈H₁₀ClNO171.62Solid

Table 2: Typical TLC Rf Values

CompoundRf Value (1:1 EtOAc/Hexane)
2-amino-4'-chloroacetophenone~0.6
This compound~0.3
Note: Rf values are approximate and can vary depending on the specific TLC plate and conditions.

VI. Visualization of Workflows

Troubleshooting_Workflow start Problem: Low Yield or Incomplete Reaction check_reagent Check NaBH₄ Activity and Stoichiometry start->check_reagent check_temp Check Reaction Temperature start->check_temp check_sm Check Starting Material Purity start->check_sm check_workup Review Workup and Extraction start->check_workup check_purification Optimize Purification start->check_purification sol_reagent Use fresh NaBH₄ Increase stoichiometry check_reagent->sol_reagent Inactive or Insufficient sol_temp Allow to warm to RT check_temp->sol_temp Too Low sol_sm Purify starting material check_sm->sol_sm Impure sol_workup Perform multiple extractions Use brine wash check_workup->sol_workup Inefficient sol_purification Optimize recrystallization solvent Consider chromatography check_purification->sol_purification Inefficient

Caption: Troubleshooting workflow for low yield or incomplete reaction.

VII. References

  • Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. Available at:

  • Charkit Chemical Corporation. Material Safety Data Sheet: 2-Chloroacetophenone.

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Chloroacetophenone. (2025-09-07).

  • Sigma-Aldrich. SAFETY DATA SHEET: 4'-chloroacetophenone. (2025-04-24).

  • Sigma-Aldrich. SAFETY DATA SHEET: 2-Chloroacetophenone. (2024-03-04).

  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol.

  • AKSci. 875467-74-6 (1R)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride.

  • Sigma-Aldrich. SAFETY DATA SHEET: 4-Aminophenethyl alcohol. (2024-09-06).

  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). (2021-08-16). Available at: [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. (2025-03-13).

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. (2025-02-02).

  • Wiley-VCH. Supporting Information for Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine.

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2025-08-10).

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure.

  • Benchchem. Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. (2025-03-13).

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • recrystalization-2.doc.pdf.

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19).

  • Benchchem. Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

  • SciSpace. Impurities in Pharmaceuticals- A Review. (2013-12-15).

  • Studylib. Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone.

  • sciensano.be. Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018-06-15).

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Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol. This critical intermediate is a cornerstone in the development of various pharmaceutical agents[1][2]. The following guide is structured to provide not just procedural steps, but the underlying chemical logic to empower researchers in optimizing reaction conditions and systematically troubleshooting common experimental hurdles.

Section 1: Overview of Synthetic Strategies

The most prevalent and industrially scalable approach to synthesizing this compound involves the reduction of a corresponding carbonyl precursor. The choice of precursor dictates the subsequent steps and potential challenges.

Primary Synthetic Pathways:

  • Reduction of an α-Amino Ketone: The most direct route involves the reduction of 2-Amino-4'-chloroacetophenone. This method is advantageous as the amino group is already installed. The primary challenge lies in achieving selective reduction of the ketone in the presence of the amino group and preventing side reactions.

  • Reduction of an α-Halo Ketone followed by Amination: This two-step process begins with the reduction of a precursor like 2-chloro-1-(4-chlorophenyl)ethanone to the corresponding chlorohydrin. The intermediate is then subjected to amination, typically using ammonia, to yield the final product[3]. This route offers flexibility but requires careful control over the amination step to avoid side products.

  • Asymmetric Synthesis: For producing enantiomerically pure forms, which are often required for pharmaceutical applications, methods like catalytic asymmetric transfer hydrogenation using chiral Ruthenium catalysts or biocatalytic reduction with ketoreductase enzymes are employed[4][5].

The following workflow diagram outlines the general decision-making and experimental process for the synthesis via the α-amino ketone route.

G cluster_prep Preparation & Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Troubleshooting start Select Precursor: 2-Amino-4'-chloroacetophenone reagents Select Reagents: - Reducing Agent (e.g., NaBH4) - Solvent (e.g., Methanol) start->reagents reaction Perform Reduction (Control Temp. & Time) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract purify Purification: - Crystallization (as salt/free base) - Column Chromatography extract->purify analysis Characterization (NMR, MS, HPLC) purify->analysis troubleshoot Troubleshooting Guide (Low Yield / Impurities) analysis->troubleshoot Fails Specs success Pure Product analysis->success Meets Specs troubleshoot->reaction Re-optimize Conditions

Caption: General workflow for synthesis and optimization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material? A: For laboratory and industrial-scale synthesis, 4'-chloroacetophenone is a widely used and economical precursor[6][7]. It can be converted to the key intermediate, 2-amino-4'-chloroacetophenone, through various established methods[8].

Q2: Which reducing agent is recommended for a standard synthesis? A: Sodium borohydride (NaBH₄) is the most common choice for this reduction. It is inexpensive, easy to handle, and highly effective for reducing ketones in protic solvents like methanol or ethanol[9]. It offers good chemoselectivity, reducing the ketone without affecting the aromatic chloride.

Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexane. The starting ketone is significantly less polar than the product amino alcohol. The reaction is complete when the starting material spot has been completely consumed. For more quantitative analysis, HPLC or LC-MS can be used.

Q4: What are the typical work-up procedures to isolate the product? A: After the reaction is complete, it is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure[9]. The crude product can then be purified.

Section 3: Detailed Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting 2-amino-4'-chloroacetophenone, even after an extended reaction time. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can often be traced back to the activity of the reducing agent or the reaction conditions. The causality is often linked to moisture inactivating the hydride reagent or suboptimal temperature.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Inactive Reducing Agent Sodium borohydride is susceptible to hydrolysis. If it is old or has been improperly stored, its activity will be significantly diminished.Use a fresh, unopened bottle of NaBH₄. To test a small sample for activity, add it to a dilute acid solution; vigorous hydrogen gas evolution should be observed.
Insufficient Stoichiometry While the stoichiometry is 1:1 for the ketone and hydride source (NaBH₄ provides 4 hydride equivalents), side reactions or reagent decomposition may consume some of the reducing agent.Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the starting ketone.
Suboptimal Temperature The reduction is typically exothermic. While often run at room temperature or below, some activation energy is still required.If the reaction is sluggish at 0-5 °C, allow it to slowly warm to room temperature. Ensure the initial addition of NaBH₄ is done at a low temperature (0 °C) to control the initial exotherm before allowing it to warm[6].
Poor Solvent Choice The solvent must fully dissolve the starting material to ensure a homogeneous reaction.Methanol and ethanol are excellent choices as they readily dissolve the reactants and are protic, which can accelerate the reduction rate. Ensure enough solvent is used to fully dissolve the ketone.

Problem 2: Formation of Significant Impurities

Q: I've isolated my product, but NMR analysis shows significant impurities. What are these byproducts and how can I prevent their formation?

A: Impurity profiles often point towards side reactions stemming from the starting materials or reaction conditions.

Common Impurity Formation Mechanism Prevention Strategy
Unreacted Starting Material Incomplete reaction (see Problem 1).Follow the solutions for low conversion. Ensure the reaction is monitored to completion by TLC before work-up.
Dimerized Byproducts Under certain conditions, intermolecular reactions can occur. For instance, the amine of one molecule could potentially react with the ketone of another, although this is less common during reduction.Maintain dilute reaction conditions. Add the reducing agent portion-wise to keep its instantaneous concentration low.
Positional Isomers If the synthesis starts from a precursor that could yield isomers (e.g., through amination of an epoxide), careful purification is needed. This is less of a concern in the direct reduction of 2-amino-4'-chloroacetophenone.Ensure the purity of your starting 2-amino-4'-chloroacetophenone. If necessary, purify the starting material before the reduction step.

Problem 3: Difficult Product Isolation and Purification

Q: The aqueous and organic layers formed a persistent emulsion during my extraction. Furthermore, the crude product is an oil that won't crystallize. How can I resolve this?

A: Amino alcohols can act as surfactants, leading to work-up challenges. Their purification requires specific strategies.

Troubleshooting Extraction:

  • Break Emulsions: Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Filtration: Sometimes, filtering the entire emulsified mixture through a pad of Celite® can help break it up.

Troubleshooting Purification:

  • Crystallization as a Salt: The free amine product can be difficult to crystallize. A highly effective method is to dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of an acid like hydrochloric acid or oxalic acid[10]. The resulting salt is often a well-defined, crystalline solid that can be easily filtered and purified by recrystallization. The pure free base can be regenerated by treating the salt with a base.

  • Column Chromatography: If crystallization fails, silica gel chromatography is an option. A polar eluent system, often containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in a dichloromethane/methanol or ethyl acetate/hexane mixture, is required to prevent the amine from tailing on the acidic silica gel.

Problem 4: Poor Enantioselectivity (Asymmetric Synthesis)

Q: I attempted an asymmetric transfer hydrogenation, but my product has a low enantiomeric excess (ee). How can I improve the stereoselectivity?

A: Enantioselectivity is highly sensitive to the catalyst, reagents, and reaction conditions.

  • Catalyst Integrity: Ensure the chiral catalyst (e.g., a Ru-based complex) has not decomposed. These catalysts can be sensitive to air and moisture. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Hydrogen Donor: In transfer hydrogenation, the choice of hydrogen donor is critical. Formic acid/triethylamine mixtures are commonly used and highly effective[4]. Ensure the ratio and purity of these reagents are correct.

  • Temperature Control: Asymmetric reactions often have a narrow optimal temperature range. Running the reaction at a lower temperature can sometimes significantly improve the enantiomeric excess, albeit at the cost of a longer reaction time.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screen different solvents (e.g., methanol, isopropanol, dichloromethane) to find the optimal medium for your specific catalyst system.

Section 4: Recommended Experimental Protocol

This protocol describes the reduction of 2-Amino-4'-chloroacetophenone using sodium borohydride, a reliable and scalable method.

Materials:

  • 2-Amino-4'-chloroacetophenone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4'-chloroacetophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexane) until the starting material is no longer visible.

  • Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding deionized water dropwise until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by crystallization (e.g., as the hydrochloride salt) or column chromatography as described in the troubleshooting section.

References

  • Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. CRC Press. [Link]

  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry. [Link]

  • MDPI. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]

  • Google Patents. (1995).
  • Google Patents. (2012). Process for synthesizing 4-chlorophenyl ethanol.
  • PubChem. 2-Amino-1-(4-chlorophenyl)ethan-1-ol. [Link]

  • Google Patents. (1999).
  • Google Patents. (2013). Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.
  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • ResearchGate. (2022). Efficient bio-catalytic production of enentiopure (S)-(4-chlorophenyl) (phenyl)methanol as a drug precursor. [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

Sources

Purification strategies for removing impurities from 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-1-(4-chlorophenyl)-1-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this chiral amino alcohol.

Introduction: Understanding the Molecule and Its Challenges

This compound is a chiral molecule featuring a basic amino group and a hydroxyl group, making it a polar compound. Its purification is often complicated by the presence of structurally similar impurities, including unreacted starting materials, by-products from synthesis, and its own enantiomer. Effective purification is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide will address the most common issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them to empower you to optimize your purification strategies.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Recrystallization Issues

Question: I'm trying to recrystallize crude this compound, but it's oiling out instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the compound is too soluble in the chosen solvent. Here’s a systematic approach to troubleshoot this issue:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar molecule like this compound, a good starting point is a polar protic solvent.

    • Single Solvent Approach: Try using ethanol or isopropanol. If the compound is too soluble even at room temperature, these solvents may not be suitable on their own.

    • Two-Solvent System: This is often more effective. A good combination is a "solvent" in which the compound is soluble (e.g., ethanol, methanol, or acetone) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexane, or heptane).[1][2] The key is to dissolve the crude material in a minimal amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy, then reheat to clarify and allow to cool slowly.[3]

  • Control the Cooling Rate: Rapid cooling encourages oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring during cooling can sometimes promote crystallization over oiling.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.

  • Concentration Matters: If the solution is too concentrated, the impurities can interfere with crystal lattice formation. Conversely, if it's too dilute, the yield will be poor. Experiment with slightly different concentrations.

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Caption: Diagram 1: Troubleshooting 'Oiling Out'

Question: My recrystallized product is still impure, showing multiple spots on TLC. How can I improve the purity?

Answer:

This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.

  • Solvent System Optimization: The polarity of your solvent system may be too close to that of the impurities.

    • If using a single solvent, try one with a different polarity.

    • In a two-solvent system, adjust the ratio. For example, in an ethanol/water system, increasing the proportion of water (the anti-solvent) can help precipitate the less polar product while keeping more polar impurities in solution.

  • Activated Charcoal Treatment: If the impurities are colored, they may be large, polar molecules. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Double Recrystallization: A second recrystallization of the partially purified material can significantly improve purity, although it will result in some loss of yield.

  • Consider pH Adjustment: Since your molecule has a basic amino group, you can purify it as a salt. Dissolve the crude freebase in a suitable solvent and add an acid (like HCl in isopropanol) to precipitate the hydrochloride salt.[1] Impurities that are not basic will remain in the solution. The pure freebase can then be regenerated by treatment with a base.

Chromatography Issues

Question: I'm running a silica gel column to purify my product, but I'm getting poor separation between my product and a close-running impurity. What are my options?

Answer:

Poor separation on silica gel is common for polar compounds like amino alcohols, which can streak or co-elute with polar impurities.

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to better resolve compounds with similar Rf values.

    • Add a Modifier: Tailing of amines on silica gel is a frequent issue due to the interaction of the basic amino group with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can significantly improve peak shape and separation.

    • Try a Different Solvent System: If a standard hexane/ethyl acetate system is failing, consider more polar systems like dichloromethane/methanol.[2]

  • Change the Stationary Phase:

    • Alumina: Basic or neutral alumina can be a better choice for purifying basic compounds like amines, as it minimizes the acidic interactions that cause tailing on silica.

    • Reversed-Phase Chromatography: Since your compound is polar, reversed-phase (C18) chromatography might provide a different and better separation profile.[4][5] In this technique, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be inverted, with the most polar compounds eluting first.

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Caption: Diagram 2: Optimizing Column Chromatography

Chiral Resolution Issues

Question: I'm attempting a diastereomeric salt resolution with L-tartaric acid to separate the enantiomers, but the crystallization is not selective. What should I do?

Answer:

The success of a diastereomeric resolution hinges on the differential solubility of the two diastereomeric salts. If both salts are crystallizing or neither is, you need to adjust the conditions.

  • Solvent Screening is Crucial: The choice of solvent is the most critical parameter. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • Commonly used solvents for this type of resolution include alcohols (methanol, ethanol, isopropanol) or aqueous alcohol mixtures.[6]

    • Systematically screen a range of solvents. Start with the solvent in which the racemic starting material has moderate solubility.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic amine to the chiral acid is often used, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a more selective precipitation of the less soluble diastereomer.[7]

  • Temperature Profile: Experiment with different crystallization temperatures. Sometimes holding the solution at a specific temperature for an extended period can favor the crystallization of one diastereomer over the other.

  • Try a Different Resolving Agent: If tartaric acid is not effective, other chiral acids can be used. Common alternatives include:

    • (S)-Mandelic acid

    • O,O'-Dibenzoyltartaric acid[7]

    • (+)-Camphor-10-sulfonic acid

dot

Chiral_Resolution racemate Racemic Amine (R and S enantiomers) mix Formation of Diastereomeric Salts (R-amine : L-acid and S-amine : L-acid) racemate->mix acid Chiral Resolving Agent (e.g., L-Tartaric Acid) acid->mix crystallization crystallization mix->crystallization Selective Crystallization in appropriate solvent solid solid crystallization->solid Less Soluble Diastereomer (e.g., S-amine : L-acid) solution solution crystallization->solution More Soluble Diastereomer (e.g., R-amine : L-acid) filtration filtration solid->filtration Filtration workup1 workup1 solution->workup1 Stays in Mother Liquor pure_salt pure_salt filtration->pure_salt Pure Diastereomeric Salt liberation2 liberation2 workup1->liberation2 Liberate free amine (add base) liberation1 liberation1 pure_salt->liberation1 Liberate free amine (add base) pure_enantiomer pure_enantiomer liberation1->pure_enantiomer Pure S-Enantiomer enriched_enantiomer enriched_enantiomer liberation2->enriched_enantiomer Enriched R-Enantiomer Input Input Process Process Output Output

Caption: Diagram 3: Diastereomeric Salt Resolution Workflow

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common route is the reduction of 2-amino-4'-chloroacetophenone. In this case, you can expect:

  • Unreacted Starting Material: 2-amino-4'-chloroacetophenone.

  • Over-reduction Products: While less common with milder reducing agents like sodium borohydride, stronger agents could potentially reduce the chlorophenyl ring.

  • By-products from the Reducing Agent: Borate salts from sodium borohydride reductions, which are typically removed during aqueous workup.[8][9]

  • The Other Enantiomer: In a racemic synthesis, you will have a 50:50 mixture of the (R) and (S) enantiomers, which are technically impurities if you are targeting a single enantiomer.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a mobile phase that gives good separation between your product and impurities (an Rf value of ~0.3-0.4 for your product is ideal). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard. A reversed-phase C18 column is often suitable for this class of compounds.[4][10]

Q3: My purified product is a white solid, but it turns yellow over time. What is happening?

A3: This is likely due to oxidation. Amino- and hydroxyl-substituted phenyl derivatives can be sensitive to air and light, leading to the formation of colored degradation products. To minimize this:

  • Store the purified compound under an inert atmosphere (nitrogen or argon).

  • Protect it from light by storing it in an amber vial.

  • Store at low temperatures (e.g., in a refrigerator or freezer) to slow the degradation process.

Q4: Can I purify the hydrochloride salt of this compound directly?

A4: Yes, and it is often advantageous to do so. The hydrochloride salt is typically a more stable, crystalline solid than the freebase.[11] Its solubility properties are different, so you may find that recrystallization is more effective with the salt form. A common solvent for recrystallizing hydrochloride salts of amines is an alcohol like ethanol or isopropanol, sometimes with the addition of a small amount of an anti-solvent like diethyl ether or ethyl acetate.

Data Summary Table

Purification TechniqueTypical Solvents/ConditionsKey Troubleshooting Tip
Recrystallization Ethanol/Water, Isopropanol, Acetone/Hexane[1][2]Use a two-solvent system and slow cooling to prevent oiling out.
Column Chromatography Silica gel with DCM/Methanol + 0.5% TriethylamineAdd a basic modifier to the eluent to prevent tailing of the amine.
Diastereomeric Resolution Methanol or Ethanol with L-Tartaric Acid[6]Screen multiple solvents to find one that maximizes the solubility difference between the diastereomeric salts.
Purity Analysis RP-HPLC with C18 column, Water/Acetonitrile mobile phase[10]Ensure the method can resolve the target compound from its enantiomer and potential synthetic impurities.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • National Center for Biotechnology Information. Analytical Methods. In: Environmental Monitoring for Chemicals. Available from: [Link]

  • Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem, 02: 123.
  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. (2023). Available from: [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • YouTube. NaBH4 & LiAlH4 Reductions (IOC 23). (2022). Available from: [Link]

  • YouTube. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021). Available from: [Link]

  • Csomós, P., et al. (2016). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.
  • Google Patents. EP0838448A1 - Process for the separation of a mixture of enantiomers.
  • Chandrasekaran, S., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 114.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Inventi Rapid: Pharm Analysis & Quality Assurance.
  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). Available from: [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374-2378.
  • PubMed. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). Available from: [Link]

  • Chemistry LibreTexts. 18.4: Reduction of Aldehydes and Ketones. (2019). Available from: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Available from: [Link]

  • Hindawi. Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. (2013). Available from: [Link]

  • ResearchGate. (PDF) Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. (2013). Available from: [Link]

  • ACS Publications. Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. (2022). Available from: [Link]

Sources

Preventing degradation of 2-Amino-1-(4-chlorophenyl)-1-ethanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Amino-1-(4-chlorophenyl)-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical intermediate during storage and experimentation. Here, we move beyond generic storage instructions to provide in-depth, scientifically-grounded troubleshooting advice and answers to frequently asked questions, enabling you to proactively manage compound stability and interpret unexpected results.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Degradation Issues

This section addresses specific experimental observations that may indicate degradation of this compound. Each entry follows a logical progression from problem to cause to solution, grounded in chemical principles.

Q1: I've observed a gradual yellowing of my solid this compound powder, which was initially off-white. What is the likely cause and is the material still usable?

A1:

  • Probable Cause: The yellowing of the powder is a classic indicator of oxidative degradation. The primary amine and benzylic alcohol moieties in the molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal contaminants, or light exposure. This process can lead to the formation of highly conjugated systems, such as imines or ketones, which absorb light in the visible spectrum, appearing yellow or brown.

  • Underlying Mechanism: The primary amine can be oxidized to an imine, which may further react or polymerize. The benzylic alcohol can be oxidized to a ketone, specifically 2-amino-1-(4-chlorophenyl)ethan-1-one. The presence of both functionalities can lead to complex degradation pathways.

  • Recommended Action & Verification:

    • Assess Purity: The usability of the material depends on the extent of degradation. It is crucial to quantify the purity of the discolored material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2] A significant decrease in the main peak area and the appearance of new impurity peaks would confirm degradation.

    • Solubility Check: A simple qualitative check is to observe the material's solubility in a standard solvent (e.g., methanol or water). The formation of insoluble polymeric degradation products may result in haziness or incomplete dissolution.

    • Preventative Measures: To prevent further oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect it from light, and at refrigerated temperatures (0-8°C is commonly recommended).[3] Ensure all storage containers are tightly sealed.

Q2: My HPLC analysis of a recently prepared stock solution in methanol shows a new, significant peak that wasn't present in the solid material. What could this peak be?

A2:

  • Probable Cause: While methanol is a common solvent, it is not entirely inert. The appearance of a new peak suggests a reaction with the solvent or a solvent-facilitated degradation. Two primary possibilities exist:

    • Formation of an Imine: The primary amine can react with trace amounts of formaldehyde or other aldehyde impurities present in the methanol to form a Schiff base (imine).

    • Oxidation: Methanol, especially if not of high purity or if stored improperly, can contain peroxides or dissolved oxygen, which can accelerate the oxidation of the amino alcohol.[3]

  • Troubleshooting & Identification:

    • Use High-Purity Solvents: Prepare a fresh solution using anhydrous, HPLC-grade, or spectrophotometric-grade methanol that has been stored under an inert atmosphere. If the peak is diminished or absent, solvent impurities were the likely cause.

    • LC-MS Analysis: To identify the new peak, analyze the solution using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak can confirm if it corresponds to the expected mass of an imine adduct or an oxidation product.

    • Alternative Solvents: Consider preparing stock solutions in a more inert solvent system, such as acetonitrile or a buffered aqueous solution, depending on the requirements of your experiment. For aqueous solutions, ensure the pH is controlled, as pH extremes can catalyze degradation.

Q3: I ran a forced degradation study and observed significant degradation under basic conditions (NaOH), but much less under acidic conditions (HCl). Why is this?

A3:

  • Scientific Rationale: This observation is consistent with the chemical nature of aryl amino alcohols.

    • In Acidic Conditions: The primary amine group is protonated to form an ammonium salt (-NH3+). This protonation makes the amine group electron-withdrawing and deactivates it towards oxidation. This salt form is generally more stable and water-soluble.

    • In Basic Conditions: The free base form of the amine (-NH2) is readily available. The lone pair of electrons on the nitrogen makes it susceptible to oxidation. Furthermore, strong bases can deprotonate the hydroxyl group, forming an alkoxide, which can also influence degradation pathways. Base-catalyzed elimination (dehydration) of the benzylic alcohol is also a possibility, though this typically requires heat.

  • Implications for Handling and Formulation:

    • When preparing aqueous solutions, it is advisable to maintain a slightly acidic pH (e.g., pH 4-6) to enhance stability, unless the experimental protocol requires basic conditions.

    • If the compound must be used in a basic environment, solutions should be prepared fresh, used immediately, and kept protected from oxygen and light to minimize degradation. Consider de-gassing basic buffers before use.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored under the following conditions:

Parameter Recommended Condition Rationale
Temperature 0-8°C (Refrigerated) Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the amine and alcohol functional groups.[3]
Light Amber Glass Vial / Opaque Container Protects against photodegradation.[2]

| Container | Tightly Sealed | Prevents moisture absorption and exposure to atmospheric oxygen. |

Q2: What are the most likely degradation products I should look for?

A2: Based on the structure, the primary degradation products arise from oxidation and potential dimerization/polymerization.

  • Oxidation Product 1 (Ketone): 2-Amino-1-(4-chlorophenyl)ethan-1-one. This results from the oxidation of the benzylic alcohol.

  • Oxidation Product 2 (Imine): Formed from the oxidation of the primary amine. This species is often reactive and can act as an intermediate to further degradation.

  • Dehydration Product: 1-(4-chlorophenyl)-2-aminoethene. This is more likely to occur under harsh acidic conditions with heating.

  • Polymeric Materials: Complex, higher molecular weight products can form from the self-reaction of reactive intermediates like imines.

Proposed Degradation Pathways

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A Parent Compound (C8H10ClNO) B Ketone 2-Amino-1-(4-chlorophenyl)ethan-1-one A->B [O] C Imine Intermediate (Reactive) A->C [O] E Dehydration Product 1-(4-chlorophenyl)-2-aminoethene A->E - H2O Ox Oxidation (O2, Peroxides) Ox->B Ox->C Light Photolysis (UV/Vis Light) Light->B Heat_Acid Heat + Acid Heat_Acid->E D Polymeric Products C->D Polymerization

Caption: Potential degradation pathways for this compound.

Q3: How can I set up a basic experiment to assess the stability of my sample?

A3: A forced degradation study is the standard approach to intentionally stress your compound and identify potential degradation products and pathways.[4] This is essential for developing a stability-indicating analytical method.

Part 3: Experimental Protocol

Protocol: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for developing a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

1. Objective: To develop and validate an HPLC method that can accurately quantify this compound and resolve it from peaks generated during forced degradation studies.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (or trifluoroacetic acid, TFA)

  • Ammonium acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Chromatographic Conditions (Starting Point):

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 225 nm

| Injection Vol. | 10 µL |

4. Sample Preparation:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B.

  • Working Standard: Dilute the stock solution to approximately 50 µg/mL with the same diluent.

5. Forced Degradation Procedure:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to volume in a 10 mL flask with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to volume.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours. Dilute to volume.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours. Cool and analyze.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

6. Method Validation:

  • Inject the working standard, a blank (diluent), and each of the stressed samples.

  • Specificity: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main compound peak (Resolution > 2).

  • Optimization: If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., substitute ACN with MeOH, or formic acid with a phosphate buffer), or pH to achieve adequate separation.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis cluster_eval Evaluation A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Stressed Samples B->G C->G D->G E->G F->G H Analyze by RP-HPLC (Control & Stressed) G->H I Assess Peak Purity & Resolution H->I J Is Resolution > 2? I->J K Method is Stability-Indicating J->K Yes L Optimize HPLC Method (Gradient, pH, Solvent) J->L No L->H

Sources

Identification and characterization of byproducts in 2-Amino-1-(4-chlorophenyl)-1-ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate.[1][2][3] We will delve into the identification and characterization of byproducts, providing practical troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the integrity and purity of your synthesis.

I. Overview of Synthetic Routes and Potential Byproduct Formation

The synthesis of this compound is primarily achieved through two common synthetic routes, each with its own set of potential side reactions that can lead to the formation of impurities. Understanding these pathways is the first step in effective troubleshooting.

A. Route A: Reduction of 2-Amino-4'-chloroacetophenone

This route involves the reduction of the ketone functionality of 2-amino-4'-chloroacetophenone to the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation.

B. Route B: Amination of 4-Chlorostyrene Oxide

This pathway involves the ring-opening of 4-chlorostyrene oxide with an amine source, typically ammonia. The regioselectivity of the epoxide ring-opening is a critical factor in this synthesis.

Below is a diagram illustrating the two primary synthetic pathways and the potential points of byproduct formation.

Synthetic_Pathways cluster_A Route A: Reduction cluster_B Route B: Amination Start_A 2-Amino-4'-chloroacetophenone Product This compound Start_A->Product Reduction (e.g., NaBH4, H2/Pd-C) Incomplete_Reduction Unreacted Starting Material Start_A->Incomplete_Reduction Side Reaction Dimer Dimeric Impurities Start_A->Dimer Side Reaction Over_Reduction 1-(4-Chlorophenyl)ethanamine Product->Over_Reduction Side Reaction Start_B 4-Chlorostyrene Oxide Product_B This compound Start_B->Product_B Amination (e.g., NH3) Regioisomer 1-Amino-1-(4-chlorophenyl)-2-ethanol Start_B->Regioisomer Side Reaction Hydrolysis 1-(4-Chlorophenyl)-1,2-ethanediol Start_B->Hydrolysis Side Reaction

Caption: Synthetic routes to this compound and potential byproducts.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

Route A: Reduction of 2-Amino-4'-chloroacetophenone

Question 1: My reaction seems incomplete. TLC analysis shows a significant amount of starting material remaining. What could be the cause and how can I resolve it?

Answer:

Incomplete reduction is a common issue and can stem from several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For sodium borohydride reductions, it is often necessary to use a molar excess to ensure complete conversion, as some of the reagent may be consumed by the solvent or side reactions.[4]

  • Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. It is advisable to use a freshly opened container or to test the activity of an older batch on a small scale. For catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) may be deactivated. Ensure you are using a high-quality, active catalyst.

  • Reaction Temperature: While NaBH₄ reductions are often performed at room temperature or below, some substrates may require gentle heating to proceed to completion. However, be cautious as higher temperatures can also promote side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and can facilitate the reaction.

Recommended Actions:

  • Increase Molar Excess of Reducing Agent: Incrementally increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.5 equivalents).

  • Verify Reagent Activity: Use a fresh bottle of NaBH₄ or a new batch of catalyst.

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40 °C) while carefully monitoring the reaction progress by TLC.

  • Solvent System Evaluation: Ensure you are using an appropriate solvent. For NaBH₄, methanol or ethanol are good starting points.

Question 2: I've observed a byproduct with a mass corresponding to the loss of the hydroxyl group. What is this impurity and how can I avoid it?

Answer:

This byproduct is likely 1-(4-Chlorophenyl)ethanamine , resulting from the over-reduction of the desired amino alcohol. This is more common with stronger reducing agents or under harsh reaction conditions.

  • Mechanism of Formation: The benzylic alcohol in the product is susceptible to hydrogenolysis, especially during catalytic hydrogenation where an acidic support or prolonged reaction times at elevated hydrogen pressure can promote the cleavage of the C-O bond.

Recommended Actions:

  • Milder Reducing Agent: If using a strong reducing agent like lithium aluminum hydride (LiAlH₄), switch to the milder sodium borohydride.

  • Control Catalytic Hydrogenation Conditions: When using H₂/Pd-C, carefully control the reaction parameters:

    • Pressure: Use lower hydrogen pressure.

    • Temperature: Conduct the reaction at room temperature.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction of the product.

    • Catalyst Support: Use a neutral catalyst support if acidic conditions are suspected to be the cause.

Question 3: My final product shows a complex NMR spectrum with unexpected aromatic signals and a higher molecular weight impurity in the mass spectrum. What could be the issue?

Answer:

You are likely observing the formation of dimeric impurities . The amino group in both the starting material and the product can potentially react with the ketone of the starting material to form imines, which can then undergo further reactions to form complex dimeric structures.

Recommended Actions:

  • Protect the Amino Group: Although it adds extra steps, protecting the amino group of 2-amino-4'-chloroacetophenone (e.g., as an acetyl or Boc derivative) before the reduction can prevent side reactions involving the amine. The protecting group can then be removed after the reduction.

  • Control Reaction Conditions: Running the reaction at lower temperatures and ensuring rapid and efficient reduction can minimize the time available for intermolecular side reactions to occur.

Route B: Amination of 4-Chlorostyrene Oxide

Question 4: My product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?

Answer:

The formation of the regioisomeric byproduct, 1-Amino-1-(4-chlorophenyl)-2-ethanol , is a common challenge in the ring-opening of unsymmetrical epoxides.[5] The nucleophilic attack of ammonia can occur at either of the two carbons of the epoxide ring.

  • Factors Influencing Regioselectivity:

    • Steric Hindrance: Under neutral or basic conditions, the nucleophile (ammonia) will preferentially attack the less sterically hindered carbon (C2), leading to the desired product.

    • Electronic Effects: The presence of the phenyl ring can stabilize a partial positive charge on the benzylic carbon (C1), making it more susceptible to nucleophilic attack, especially under acidic conditions.

Recommended Actions:

  • Maintain Basic or Neutral Conditions: Avoid acidic conditions that can promote the formation of a carbocation-like intermediate at the benzylic position, which would favor the formation of the undesired regioisomer. The use of aqueous ammonia inherently provides basic conditions.

  • Use of a Lewis Acid Catalyst: Certain Lewis acids can coordinate to the epoxide oxygen, activating it towards nucleophilic attack. The choice of Lewis acid can influence the regioselectivity. For instance, some catalysts may favor attack at the less hindered carbon.[6] Experimentation with different Lewis acids (e.g., YCl₃) at catalytic amounts could be beneficial.

Question 5: I have a significant amount of a diol byproduct in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The diol byproduct is 1-(4-Chlorophenyl)-1,2-ethanediol , which is formed from the hydrolysis of the starting material, 4-chlorostyrene oxide.[7]

  • Cause of Formation: This side reaction is favored by the presence of water and can be catalyzed by both acids and bases.

Recommended Actions:

  • Anhydrous Conditions: While aqueous ammonia is often used, minimizing the amount of water or using a solution of ammonia in an organic solvent (e.g., methanol or ethanol) can reduce the extent of hydrolysis.

  • Control Temperature: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at a lower temperature, even if it requires a longer reaction time, can help to minimize the formation of the diol byproduct.

  • Stoichiometry of Ammonia: Using a large excess of ammonia can help to ensure that the amination reaction is kinetically favored over the competing hydrolysis reaction.

III. Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for process optimization and ensuring the quality of the final product. A combination of analytical techniques is often necessary for full characterization.

Analytical TechniqueApplication in Byproduct Identification
High-Performance Liquid Chromatography (HPLC) The primary tool for separating the desired product from impurities. Method development will be necessary to achieve baseline separation of all components. Different column chemistries (e.g., C18, phenyl) and mobile phase compositions should be screened.[8]
Mass Spectrometry (MS) Often coupled with HPLC (LC-MS), MS provides the molecular weight of the parent ion and fragmentation patterns, which are critical for identifying the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the complete structure of complex byproducts like dimers.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for the analysis of volatile impurities, such as residual solvents or low molecular weight byproducts.

Experimental Protocol: General HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

This is a starting point, and method optimization will be necessary for your specific sample matrix.

IV. Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for this compound used in pharmaceutical applications?

A1: While specifications can vary depending on the specific application and regulatory requirements, a purity of >99.0% is generally expected for intermediates used in API synthesis. Individual impurities should ideally be below 0.15%, and any impurity above 0.10% should be identified and characterized.

Q2: Are there any specific safety precautions I should take when working with 4-chlorostyrene oxide?

A2: Yes, 4-chlorostyrene oxide is a reactive epoxide and should be handled with care. It is a potential irritant and sensitizer.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: How can I remove the diol byproduct from my final product?

A3: The diol is more polar than the desired amino alcohol. Purification can often be achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) should allow for the separation of the less polar amino alcohol from the more polar diol. A small amount of a basic modifier like triethylamine in the eluent can help to prevent tailing of the amino alcohol on the silica gel.

Q4: Can I use a chiral reducing agent to directly obtain an enantiomerically pure product from 2-amino-4'-chloroacetophenone?

A4: Yes, asymmetric reduction is a common strategy to produce enantiomerically enriched amino alcohols. Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, or enzymatic reductions can be employed to achieve high enantioselectivity.[10]

V. Conclusion

The successful synthesis of high-purity this compound relies on a thorough understanding of the chosen synthetic route and the potential for byproduct formation. By carefully controlling reaction conditions, selecting appropriate reagents, and utilizing robust analytical techniques for in-process monitoring and final product analysis, researchers can effectively troubleshoot common issues and achieve their desired product quality. This guide serves as a foundational resource to assist you in this endeavor.

VI. References

  • Hwang, S., Choi, C. Y., & Lee, E. Y. (2008). Enantioconvergent bioconversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethandiol by the bacterial epoxide hydrolase of Caulobacter crescentus. Biotechnology Letters, 30(7), 1219–1225. [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry. [Link]

  • Hansen, T., Vermeeren, P., Haim, A., van Dorp, M. J. H., Bickelhaupt, F. M., & Hamlin, T. A. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Chemistry – A European Journal, 26(48), 10963-10969. [Link]

  • Google Patents. (n.d.). US1946058A - Amino-aromatic ketones and method of making same. Retrieved from

  • PubChem. (n.d.). 4-Chlorostyrene oxide. Retrieved from [Link]

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. [Link]

  • Takeda, Y., Nishi, T., & Igarashi, Y. (1995). Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. Bioscience, Biotechnology, and Biochemistry, 59(11), 2079-2082. [Link]

  • University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • MDPI. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 8(11), 529. [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]

  • MDPI. (2021). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Reactions, 2(4), 437-452. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorostyrene. Retrieved from [Link]

  • ResearchGate. (2017). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. [Link]

  • MDPI. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 23(10), 2636. [Link]

  • ResearchGate. (2017). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. [Link]

  • MDPI. (2018). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 23(11), 2977. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2018). Triton B promoted highly regio- and chemoselective ring opening of epoxides with 2-aminobenzenethiol under solvent. [Link]

  • Molecules. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

  • Hwang, S., Choi, C. Y., & Lee, E. Y. (2008). Enantioconvergent bioconversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethandiol by the bacterial epoxide hydrolase of Caulobacter crescentus. Biotechnology Letters, 30(7), 1219-1225. [Link]

  • University of Sheffield. (n.d.). Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction. Retrieved from [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]

  • ResearchGate. (2010). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]

Sources

Navigating the Scale-Up of 2-Amino-1-(4-chlorophenyl)-1-ethanol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this vital pharmaceutical intermediate from the laboratory bench to the pilot plant. As a senior application scientist, I will provide not just procedural steps, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize your scale-up process effectively. Our focus here is on ensuring scientific integrity, process robustness, and, paramountly, safety.

Choosing Your Synthetic Pathway: A Critical First Step

Before delving into troubleshooting, it's crucial to select the most appropriate synthetic route for your scale-up objectives. Two common and viable pathways for the synthesis of this compound are:

  • Route 1: Reduction of 2-Amino-1-(4-chlorophenyl)ethanone. This is a popular choice due to the commercial availability of the starting ketone. The reduction is typically achieved using a hydride-donating reagent.

  • Route 2: Ring-Opening of 4-Chlorostyrene Oxide with Ammonia. This pathway utilizes an epoxide precursor and a nitrogen source. It is a classic method for synthesizing amino alcohols.

The choice between these routes will depend on factors such as the cost and availability of starting materials, desired enantiopurity, and the equipment available in your pilot plant.

Troubleshooting Guide: Route 1 - Reduction of 2-Amino-1-(4-chlorophenyl)ethanone

This route is often favored for its straightforward nature. However, scaling up a reduction reaction introduces challenges related to stoichiometry, temperature control, and work-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield has significantly dropped after moving from a 1L flask to a 50L reactor. What are the likely causes?

A1: A decrease in yield upon scale-up is a common issue, often attributable to a combination of factors related to mixing and temperature control.

  • Inefficient Mixing: In a large reactor, inadequate agitation can lead to localized "hot spots" where the concentration of the reducing agent is too high, potentially causing side reactions. Conversely, areas of low concentration will result in an incomplete reaction.

    • Troubleshooting:

      • Agitator Speed and Design: Ensure the agitator speed is optimized for the larger volume to maintain a homogeneous mixture. The type of impeller (e.g., paddle, anchor, turbine) should be suitable for the viscosity of your reaction medium.[1]

      • Baffling: If not already in place, consider adding baffles to the reactor to improve turbulence and prevent vortex formation, which can hinder effective mixing.

  • Poor Temperature Control: The reduction of ketones is an exothermic process. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient.[2] An uncontrolled temperature rise can lead to the decomposition of the product or the formation of byproducts.

    • Troubleshooting:

      • Controlled Reagent Addition: Add the reducing agent solution portion-wise or via a controlled-rate addition pump. This allows the reactor's cooling system to manage the heat generated.

      • Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently and the coolant temperature is appropriate.

      • Internal Temperature Monitoring: Always monitor the internal reaction temperature with a calibrated probe, as the jacket temperature may not accurately reflect the conditions within the reactor.[3]

Q2: I'm observing the formation of an unexpected impurity that was not present in my lab-scale synthesis. How can I identify and mitigate this?

A2: New impurities on scale-up often arise from longer reaction times or localized temperature excursions.

  • Potential Impurities:

    • Dimerization/Polymerization Products: These can form if the reaction temperature is too high.

    • Over-reduction Products: While less common with milder reducing agents like sodium borohydride, stronger reductants could potentially reduce the chloro-substituent under harsh conditions.

    • Borate Esters: In borohydride reductions, borate esters are formed as byproducts.[1] Inefficient quenching and work-up can lead to these impurities carrying through.

  • Identification and Mitigation:

    • Analytical Monitoring: Use in-process controls (e.g., HPLC, GC-MS) to track the formation of the impurity and correlate it with process parameters.

    • Reaction Quenching: Ensure the reaction is properly quenched to destroy any unreacted reducing agent. The quenching process itself can be exothermic and requires careful, slow addition of the quenching agent (e.g., acetone, followed by water or dilute acid).

    • Purification: Re-evaluate your purification strategy. A simple crystallization that worked on a small scale may not be sufficient to remove the new impurity at a larger scale. Consider a re-crystallization from a different solvent system or the use of column chromatography if necessary.

Q3: The work-up of my large-scale reaction is proving difficult, with emulsions forming during extraction. How can I improve this?

A3: Emulsion formation is a frequent challenge during the work-up of large-scale reactions, especially those involving basic aqueous solutions and organic solvents.

  • Troubleshooting:

    • Solvent Choice: If possible, select an extraction solvent that has a significant density difference from water and a lower tendency to form emulsions.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. Sometimes, a slight increase or decrease in pH can break an emulsion.

    • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Mechanical Separation: For persistent emulsions, consider using a centrifuge if your pilot plant is equipped with one, or allow for a longer settling time in the reactor or a separate settling tank.

    • Avoid Vigorous Shaking: During lab-scale extractions, vigorous shaking can create stable emulsions. In a reactor, overly aggressive agitation during the extraction phase can have the same effect. Use a slower, more controlled stirring speed.[3]

Experimental Protocols

Lab-Scale Protocol: Reduction with Sodium Borohydride

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (0.5-1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of acetone, followed by water.

  • Adjust the pH to basic (pH 9-10) with an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography.

Pilot-Plant Scale-Up Considerations

  • Reactor Setup: A glass-lined or stainless steel reactor with a jacket for heating and cooling, a variable speed agitator, a reflux condenser, and ports for reagent addition and sampling is required.

  • Reagent Addition: The sodium borohydride solution should be added via a dosing pump at a controlled rate to manage the exotherm.

  • Temperature Control: The reactor jacket should be pre-cooled before starting the addition of the reducing agent.

  • Work-up: The quenching and extraction steps will be performed in the same reactor. Allow for adequate time for phase separation.

Data Presentation
ParameterLab Scale (1L)Pilot Plant Scale (50L)Key Considerations for Scale-Up
Solvent Volume 500 mL25 LMaintain similar concentration (Molarity)
Agitation Magnetic Stirrer (500 rpm)Impeller (e.g., 100-200 rpm)Ensure good mixing to avoid localized concentration gradients.
Temperature Control Ice BathJacketed Cooling SystemSurface area to volume ratio decreases, requiring efficient heat removal.[2]
Reagent Addition Time 5-10 minutes1-2 hoursControl the exotherm.
Work-up Separatory FunnelIn-reactor extractionPotential for emulsion formation.
Logical Relationship Diagram

cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Work-up & Purification Charge_Ketone Charge 2-Amino-1-(4-chlorophenyl)ethanone & Solvent Cool_Reactor Cool to 0-5°C Charge_Ketone->Cool_Reactor Add_NaBH4 Controlled Addition of NaBH4 Solution Cool_Reactor->Add_NaBH4 Stir Stir at 0-5°C Add_NaBH4->Stir Monitor_Reaction Monitor by IPC (TLC/HPLC) Quench Quench with Acetone/Water Monitor_Reaction->Quench If complete Stir->Monitor_Reaction Basify Adjust pH to 9-10 Quench->Basify Extract Extract with Organic Solvent Basify->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Solvent Wash_Dry->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify

Caption: Workflow for the reduction of 2-Amino-1-(4-chlorophenyl)ethanone.

Troubleshooting Guide: Route 2 - Ring-Opening of 4-Chlorostyrene Oxide with Ammonia

This route is an excellent example of nucleophilic epoxide ring-opening. Key challenges in scaling up this process include controlling regioselectivity, managing the pressure of gaseous reactants, and ensuring efficient reaction kinetics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a diol impurity. What is causing this and how can I prevent it?

A1: The formation of 1-(4-chlorophenyl)ethane-1,2-diol is a common side reaction in the aminolysis of epoxides, especially when water is present in the reaction mixture.

  • Cause: Water can act as a nucleophile and compete with ammonia in the ring-opening of the epoxide, leading to the formation of the diol. This is particularly problematic if the reaction is run at elevated temperatures.

  • Troubleshooting:

    • Anhydrous Conditions: Use anhydrous solvents and ensure that the ammonia source (e.g., ammonia gas or a solution of ammonia in an organic solvent) has a low water content.

    • Ammonia Concentration: Use a sufficient excess of ammonia to favor the desired aminolysis reaction over hydrolysis. In a pilot plant setting, this might involve maintaining a specific pressure of ammonia gas in the reactor headspace.

    • Temperature Control: While elevated temperatures are often necessary to drive the reaction with a less nucleophilic amine like ammonia, excessively high temperatures can increase the rate of the hydrolysis side reaction. Optimize the temperature to find a balance between a reasonable reaction rate and minimal diol formation.

Q2: The regioselectivity of the ring-opening is not consistent. I'm getting a mixture of this compound and 1-Amino-1-(4-chlorophenyl)-2-ethanol. Why is this happening?

A2: The regioselectivity of epoxide ring-opening is dependent on the reaction mechanism, which is influenced by the reaction conditions.

  • Mechanism and Regioselectivity:

    • SN2 Pathway (Basic/Neutral Conditions): Ammonia is a nucleophile that attacks the epoxide ring via an SN2 mechanism. This attack typically occurs at the least sterically hindered carbon atom. For 4-chlorostyrene oxide, this is the terminal carbon, leading to the desired product, this compound.[4]

    • SN1-like Pathway (Acidic Conditions): If acidic impurities are present, they can protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. This can introduce SN1 character to the reaction, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge (the benzylic carbon). This leads to the formation of the undesired regioisomer.[5]

  • Troubleshooting:

    • pH Control: Ensure the reaction is run under neutral or slightly basic conditions to favor the SN2 pathway. Avoid any acidic catalysts or impurities.

    • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic polar solvents are generally preferred.

    • Temperature: As with diol formation, very high temperatures can sometimes lead to a decrease in regioselectivity.

Q3: My reaction is very slow, and I'm concerned about the long reaction times at the pilot plant scale. How can I safely increase the reaction rate?

A3: The reaction of ammonia with epoxides can be sluggish. Increasing the rate requires careful consideration of temperature, pressure, and catalysis.

  • Increasing Reaction Rate:

    • Temperature and Pressure: Increasing the temperature will increase the reaction rate. Since ammonia is a gas at room temperature, running the reaction in a sealed pressure reactor is often necessary to maintain a high concentration of ammonia in the solution and to reach higher temperatures safely.[6]

    • Catalysis: While this guide focuses on the uncatalyzed reaction, it's worth noting that Lewis acid catalysts can be used to activate the epoxide and accelerate the ring-opening. However, as mentioned above, this can negatively impact regioselectivity.[7] If considering a catalyst, thorough lab-scale investigation is essential.

    • Process Safety: When working with pressure reactors, it is imperative to have a thorough understanding of the equipment's pressure limits and to have appropriate safety measures in place, such as pressure relief valves. A comprehensive hazard and operability (HAZOP) study should be conducted before any high-pressure reactions are run at the pilot scale.[8]

Experimental Protocols

Lab-Scale Protocol: Aminolysis of 4-Chlorostyrene Oxide

  • In a pressure-rated reaction vessel, dissolve 4-chlorostyrene oxide (1.0 eq) in a suitable solvent (e.g., isopropanol or a solution of ammonia in methanol).

  • Cool the vessel in an ice bath and carefully add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

  • Maintain the reaction at this temperature for several hours, monitoring the progress by GC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by crystallization or distillation under reduced pressure.

Pilot-Plant Scale-Up Considerations

  • Reactor: A pressure-rated reactor is essential for this process.

  • Ammonia Handling: Procedures for the safe handling of large quantities of ammonia (either as a gas from cylinders or as a concentrated aqueous solution) must be in place.

  • Pressure and Temperature Monitoring: Continuous monitoring of both internal temperature and pressure is critical for safety.

  • Purification: Fractional distillation under vacuum may be a viable purification method at the pilot scale.

Data Presentation
ParameterLab Scale (Autoclave)Pilot Plant Scale (Pressure Reactor)Key Considerations for Scale-Up
Reactor Type Small pressure vesselJacketed, pressure-rated reactorEnsure proper pressure rating and safety features.
Ammonia Source Concentrated aqueous solution or gasAnhydrous ammonia gas or solution in solventSafe handling and accurate dosing are critical.
Pressure AutogenousControlled (e.g., 5-10 bar)Higher pressure increases ammonia concentration and reaction rate.
Temperature 80-100 °C80-100 °CMaintain precise temperature control to balance rate and side reactions.
Mixing Magnetic or overhead stirrerMechanical agitatorEnsure good gas-liquid mixing.
Logical Relationship Diagram

cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Work-up & Purification Charge_Epoxide Charge 4-Chlorostyrene Oxide & Solvent to Reactor Add_Ammonia Add Ammonia Source Charge_Epoxide->Add_Ammonia Seal_Heat Seal Reactor and Heat to Target Temperature/Pressure Add_Ammonia->Seal_Heat Hold Hold at Temperature/Pressure Seal_Heat->Hold Monitor_Reaction Monitor by IPC (GC/HPLC) Cool_Vent Cool Reactor and Vent Excess Pressure Monitor_Reaction->Cool_Vent If complete Hold->Monitor_Reaction Concentrate Concentrate to Remove Solvent/Ammonia Cool_Vent->Concentrate Aqueous_Wash Aqueous Wash Concentrate->Aqueous_Wash Dry_Concentrate Dry and Concentrate Organic Phase Aqueous_Wash->Dry_Concentrate Purify Purify (Distillation/Crystallization) Dry_Concentrate->Purify

Caption: Workflow for the aminolysis of 4-Chlorostyrene Oxide.

General Safety Considerations for Pilot Plant Scale-Up

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. For large-scale operations, additional PPE such as face shields and respiratory protection may be necessary.

  • Material Safety Data Sheets (MSDS): Thoroughly review the MSDS for all chemicals used in the synthesis. Pay close attention to handling precautions, toxicity data, and emergency procedures.

  • Hazard Analysis: Conduct a thorough hazard analysis before beginning any scale-up work. Identify potential risks and develop mitigation strategies.[8]

  • Emergency Preparedness: Ensure that all personnel are aware of the location and proper use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

By understanding the chemistry, anticipating the challenges of scale-up, and adhering to strict safety protocols, you can successfully transition the synthesis of this compound from the lab to the pilot plant.

References

  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions.
  • PubChem. Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Epoxide Ring-Opening in Carane Systems.
  • Reddit. (2018, August 7). What are the byproducts of reduction with borohydride?
  • MDPI. (n.d.).
  • PMC. (2024, January 25). Large Scale Epoxide Opening by a Pendant Silanol.
  • PubMed. (n.d.). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei.
  • RRJCHEM. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • ResearchGate. (n.d.). Ring-Opening of Substituted Styrene Epoxides.
  • ResearchGate. (n.d.).
  • Quora. (2016, June 14). Why do we use sodium borohydride in the reduction of the ketone?
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Comparison of the Ring Opening of Styrene Oxide with Previously Reported Methods.
  • Unknown Source. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Journal of the American Chemical Society. (2021, June 3). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides.
  • PMC. (n.d.). Epoxides--is there a human health problem?
  • ResearchGate. (n.d.). Fig. S1. The regioselectivity in the initial ring-opening reaction of...
  • Taylor & Francis Online. (2010, December 8). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions.
  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
  • SciHorizon. (2025, February 2).
  • Open Access Journals. (n.d.). EXTENDED ABSTRACT.
  • ResearchGate. (n.d.). Aminolysis of epoxides for the synthesis of β-amino alcohols.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • ResearchGate. (2019, July 1). (PDF) Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone by using whole cell of Lactobacillus senmaizukei.
  • Arkivoc. (2023, October 22). Solvent-free MeSO3H-promoted cyclotrimerization of acetophenones, effects of halogen and methoxy substituents on the reaction.
  • New Drug Approvals. (n.d.). organic synthesis.
  • Chad's Prep. (n.d.). Ring Opening of Epoxides.
  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • PubChem. (n.d.). 4-Chlorostyrene oxide.
  • NIH. (2022, July 7). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
  • MDPI. (n.d.).

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Technical Support Center: Enhancing Enantioselectivity in 2-Amino-1-(4-chlorophenyl)-1-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of chiral 2-Amino-1-(4-chlorophenyl)-1-ethanol. This valuable building block is a key intermediate in the development of various pharmaceuticals.[1][2] Achieving high enantiopurity is the most critical challenge in its synthesis. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate and optimize your experimental work. We will focus on the two predominant strategies: asymmetric catalytic reduction and enzymatic kinetic resolution.

Section 1: Troubleshooting Guide - Asymmetric Catalytic Reduction

Asymmetric reduction of the prochiral ketone, 2-amino-1-(4-chlorophenyl)ethanone, is a direct and atom-economical approach. However, achieving high enantiomeric excess (ee) requires careful control over multiple parameters. This section addresses common issues encountered during this process.

Q1: My enantiomeric excess (ee) is low or inconsistent. What are the most likely causes?

Low enantioselectivity is the most common issue and can stem from several sources. The catalyst's chiral environment, which dictates the facial selectivity of the hydride attack on the ketone, is highly sensitive to reaction conditions.

Answer: Systematically investigate the following factors, as they are interdependent:

  • Chiral Ligand and Metal Precursor: The choice of ligand is paramount. For the reduction of α-amino ketones, ruthenium-based catalysts with ligands like BINAP derivatives are often employed.[3] Ensure you are using a well-established catalyst system for this class of substrates. Minor structural changes in the ligand can dramatically alter the outcome.

  • Solvent Effects: The solvent not only dissolves the reactants but also interacts with the catalyst and substrate, influencing the stability of the diastereomeric transition states. A solvent screening is highly recommended.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity. This is because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kB*T), favoring the lower-energy pathway that leads to the desired enantiomer. However, this often comes at the cost of a slower reaction rate.

  • Hydrogen Pressure (for Hydrogenation): The concentration of dissolved hydrogen can influence the reaction kinetics and, in some cases, the enantioselectivity. The optimal pressure is catalyst-dependent and should be determined empirically. For transfer hydrogenation, the concentration of the hydrogen donor (e.g., isopropanol, formic acid) is the equivalent parameter.[4][5]

  • Additives (Bases/Acids): The presence of a base (e.g., NaOH, KOtBu) is often required for catalyst activation and to neutralize any acidic impurities.[6] The nature and stoichiometry of the base can significantly impact both catalytic activity and enantioselectivity.

Data Summary: Impact of Key Parameters on Enantioselectivity

ParameterGeneral Effect of ChangeRationale
Temperature Decreasing temp. often increases eeEnhances the energy difference between diastereomeric transition states.
Solvent Polarity Varies; non-polar or polar aprotic often favoredSolvent can coordinate with the catalyst or stabilize transition states differently.
Catalyst Loading Increasing loading may not improve eePrimarily affects reaction rate, not selectivity, unless catalyst aggregation is an issue.
H₂ Pressure System-dependentCan alter the rate-determining step or catalyst speciation.
Base Stoichiometry Optimal ratio is criticalAffects catalyst activation and stability; excess can cause side reactions.
Q2: The reaction yield is poor, even though the ee is acceptable. How can I improve it?

Answer: Poor yield with good selectivity suggests that the catalytic cycle is proceeding correctly but is inefficient or terminating prematurely.

  • Catalyst Deactivation: Many asymmetric hydrogenation catalysts are sensitive to oxygen and moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[6]

  • Substrate/Product Purity: Impurities in the starting ketone (e.g., halides from synthesis) can act as catalyst poisons. Purify the substrate before use.

  • Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction by TLC or GC/LC-MS and extend the reaction time if necessary. If the reaction stalls, it is likely due to catalyst deactivation.

  • Substrate Inhibition: At high concentrations, the substrate itself can sometimes inhibit the catalyst. Try running the reaction at a lower concentration.

Q3: My catalyst appears to be completely inactive. What should I check first?

Answer: Complete inactivity points to a fundamental problem with the reaction setup or reagents.

  • Catalyst Activation: Many catalyst systems require an activation step. For example, Ru(II) precursors often need to be activated with a base in a suitable solvent.[7] Review the literature procedure for your specific catalyst to ensure you are following the correct activation protocol.

  • Purity of Hydrogen Source: For transfer hydrogenation, ensure the hydrogen donor (e.g., 2-propanol) is of high purity and free of acetone, which can competitively bind to the catalyst. For direct hydrogenation, use high-purity hydrogen gas.

  • Reagent Compatibility: Ensure all reagents are compatible. For example, the amine group on the substrate can potentially coordinate to the metal center and inhibit catalysis. Some protocols may require N-protection of the starting material.

Section 2: Troubleshooting Guide - Enzymatic Methods

Biocatalysis, using either isolated ketoreductases (KREDs) for asymmetric reduction or lipases for enzymatic kinetic resolution (EKR), offers high selectivity under mild conditions.

Q1: My enzymatic kinetic resolution (EKR) stops at ~50% conversion, but the enantiomeric excess of the product is low. What is wrong?

Answer: This is a classic sign of an unselective enzyme. In EKR, the enzyme acylates one enantiomer of the racemic alcohol faster than the other. The theoretical maximum yield for a single enantiomer is 50%.[8] If the reaction reaches ~50% conversion but the ee is low, it means the enzyme is reacting with both enantiomers at similar rates (low E-value).

  • Enzyme Screening: The single most important factor is the choice of enzyme. Screen a panel of commercially available lipases (e.g., Novozym 435, Lipase AK, PPL) to find one with a high enantiomeric ratio (E-value) for your substrate.[9]

  • Solvent Choice: The solvent dramatically affects enzyme activity and selectivity.[9] Generally, hydrophobic solvents like hexane or MTBE are preferred for lipases.

  • Acyl Donor: The nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can also influence the selectivity.

Q2: The enzyme (KRED or Lipase) shows very low activity and the reaction is extremely slow. How can I improve the rate?

Answer: Low biocatalytic activity can be addressed by optimizing the reaction environment.

  • pH and Temperature: Every enzyme has an optimal pH and temperature range. Deviating from this can lead to low activity or denaturation. Consult the supplier's data sheet for your enzyme.

  • Cofactor Regeneration (for KREDs): Ketoreductases require a cofactor, typically NADPH or NADH, for the reduction. As this is expensive, a cofactor regeneration system is essential for a preparative-scale reaction. A common system uses a "sacrificial" alcohol like isopropanol and a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase.[10]

  • Enzyme Immobilization: Immobilized enzymes often exhibit greater stability and are easier to recover and reuse.[11] Novozym 435, for example, is an immobilized form of Candida antarctica Lipase B.[12]

  • Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of product can inhibit the enzyme. This can be mitigated by using a lower substrate concentration or by in-situ product removal.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which method is better for my needs: asymmetric catalysis or enzymatic resolution?

    • A: The choice depends on your specific goals, scale, and available resources. Asymmetric reduction is often more direct and atom-economical, providing a theoretical yield of 100%. Enzymatic methods can offer exceptionally high selectivity under mild, aqueous conditions but may require more process optimization (e.g., cofactor regeneration) or be limited by the 50% theoretical yield of kinetic resolution.

  • Q2: How do I accurately determine the enantiomeric excess (ee) of my product?

    • A: The standard method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). You will need to use a chiral stationary phase (e.g., a column based on cellulose or amylose derivatives). Method development involves screening different mobile phases (e.g., hexane/isopropanol mixtures) to achieve baseline separation of the two enantiomers.

  • Q3: What are the primary safety concerns for asymmetric hydrogenation reactions?

    • A: The primary hazards involve the use of high-pressure hydrogen gas, which is highly flammable and explosive, and potentially pyrophoric catalysts. All high-pressure reactions should be conducted in a certified autoclave behind a protective blast shield. Always handle catalysts in an inert atmosphere glovebox or glovebag.

Section 4: Experimental Protocols

These are generalized procedures and must be adapted and optimized for your specific laboratory conditions and equipment.

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol is based on typical conditions for a Ru-catalyzed transfer hydrogenation.[5]

  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a TsDPEN derivative) in a 1:2.2 molar ratio.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., methanol or a formic acid/triethylamine azeotrope). Stir for 15-30 minutes to allow for complex formation.

  • Substrate Addition: Add the substrate, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride.

  • Reaction: If using formic acid/triethylamine, heat the reaction mixture to the desired temperature (e.g., 40-65 °C) and monitor by HPLC or TLC.

  • Workup: After completion, cool the reaction to room temperature. Quench by adding a suitable aqueous solution (e.g., saturated NaHCO₃).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

  • Analysis: Determine yield and analyze enantiomeric excess by chiral HPLC.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical EKR of racemic this compound.

  • Setup: In a flask, dissolve the racemic amino alcohol in a suitable organic solvent (e.g., MTBE, hexane).

  • Enzyme Addition: Add the lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).

  • Acyl Donor: Add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC until ~50% conversion is reached.

  • Workup: Filter off the immobilized enzyme (it can be washed and reused).

  • Purification: Concentrate the filtrate. The product mixture now contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer (assuming this selectivity). Separate the two compounds by flash column chromatography.

  • Hydrolysis (Optional): If the acylated enantiomer is desired as the alcohol, it can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol).

  • Analysis: Determine the ee of both the unreacted starting material and the product alcohol (after hydrolysis) by chiral HPLC.

Section 5: Visualization & Workflows

Diagram 1: Troubleshooting Workflow for Low Enantioselectivity

troubleshooting_ee start Low Enantiomeric Excess (ee) q1 Is the catalyst system well-precedented for this substrate class? start->q1 q2 Have you screened different solvents? q1->q2 Yes end_point Re-evaluate catalyst/ ligand choice q1->end_point No q3 Have you tried lowering the temperature? q2->q3 Yes sol_2 Screen polar aprotic and non-polar solvents q2->sol_2 No q4 Are all reagents anhydrous and pure? q3->q4 Yes sol_3 Run reaction at 0°C or lower q3->sol_3 No q4->end_point Problem Persists sol_4 Purify substrate; use anhydrous solvents under inert atmosphere q4->sol_4 No

Caption: A decision tree for troubleshooting low enantioselectivity.

Diagram 2: Conceptual Pathways: Asymmetric Synthesis vs. Kinetic Resolution

pathways cluster_0 Asymmetric Synthesis cluster_1 Kinetic Resolution a_start Prochiral Ketone a_reagent + Chiral Catalyst + H₂ Source a_start->a_reagent a_end Single Enantiomer (e.g., R-alcohol) (100% Theoretical Yield) a_reagent->a_end b_start Racemic Alcohol (R- and S-) b_reagent + Enzyme + Acyl Donor b_start->b_reagent b_end_S Unreacted S-alcohol b_reagent->b_end_S Slow b_end_R Acylated R-alcohol b_reagent->b_end_R Fast

Caption: Comparison of asymmetric synthesis and kinetic resolution.

References

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. ChemRxiv.
  • Troubleshooting low yield in asymmetric reduction of 2-dodecanone. Benchchem.
  • Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with chiral spiro iridium catalysts. Beijing Institute of Technology.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Enantioselective synthesis strategies to prepare chiral tertiary alcohols.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • Enhanced Enantioselectivity by Chiral Alcohol Additives in Asymmetric Hydrogen
  • Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols. Royal Society of Chemistry.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry.
  • Unraveling Diastereoselectivity: Insights into Asymmetric Synthesis. Synform.
  • New methodology for the asymmetric reduction of ketones. PubMed.
  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Auteuil.
  • Asymmetric Reduction of Ketones. Sigma-Aldrich.
  • Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3.
  • Ketone Reduction. Wordpress.
  • Enantioselective Reduction of Ketones. University of Guelph.
  • Key Concepts in Stereoselective Synthesis. ETH Zurich.
  • Approach to Synthesis Problems. Organic Chemistry: How to...
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI.
  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC - NIH.
  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.
  • This compound. Santa Cruz Biotechnology.
  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Enzymatic Kinetic Resolution by Addition of Oxygen. PMC - PubMed Central.

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Recrystallization methods for obtaining high-purity 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An essential procedure in pharmaceutical development, recrystallization is the primary method for purifying solid active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For a crucial building block like 2-Amino-1-(4-chlorophenyl)-1-ethanol, achieving high chemical purity is paramount to ensure the safety and efficacy of the final drug product. This technical support guide, designed for researchers and drug development professionals, provides practical, in-depth solutions to common challenges encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing this compound?

A1: The key to a successful recrystallization is selecting a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[3][4] For this compound, an amino alcohol, polar protic solvents are a good starting point. However, a single solvent may not provide the optimal solubility differential. Therefore, a mixed-solvent system is often most effective.[4][5]

  • Recommended Primary Solvents (Good Solubility): Ethanol, Methanol, Isopropanol, Ethyl Acetate.

  • Recommended Anti-Solvents (Poor Solubility): Water, Hexane, Heptane.

A common and effective approach is to dissolve the crude compound in a minimum amount of a hot "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (an anti-solvent like water or hexane) until the solution becomes cloudy (the saturation point).[3][4] A few more drops of the hot primary solvent are then added to redissolve the precipitate before allowing the solution to cool slowly.

Q2: What level of purity and yield can I realistically expect?

A2: With a carefully executed recrystallization protocol, it is realistic to achieve a purity of >99.5% as determined by HPLC. The yield is highly dependent on the initial purity of the crude material and strict adherence to the protocol, but a yield of 75-90% is a common and achievable target.[6] Using the absolute minimum amount of hot solvent is the most critical factor for maximizing yield.[4][7]

Q3: How does the compound's structure (amino and alcohol groups) affect solvent selection?

A3: The presence of both a primary amine (-NH2) and a hydroxyl (-OH) group makes the molecule polar and capable of forming hydrogen bonds.[8] This is why it dissolves well in polar solvents like alcohols and water.[8][9] However, the chlorophenyl group adds significant non-polar character. This dual nature makes mixed-solvent systems, which can be fine-tuned to balance these polar and non-polar interactions, particularly effective for purification.

Q4: Is it necessary to perform a chiral resolution for this compound?

A4: this compound is a chiral molecule, existing as a pair of enantiomers. Standard recrystallization will purify the racemic mixture. If a single enantiomer is required for your application, a separate process known as chiral resolution is necessary.[10] This typically involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by fractional crystallization due to their different solubilities.[10]

Troubleshooting Guide

Q5: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?

A5: This phenomenon, known as "oiling out," is a common issue.[11][12]

  • Probable Cause 1: High Solute Concentration or Impurities. The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid.

  • Probable Cause 2: Solution Cooled Too Rapidly. Fast cooling does not allow sufficient time for the ordered lattice of a crystal to form.

  • Probable Cause 3: Inappropriate Solvent Choice. If the boiling point of the solvent is higher than the melting point of your compound, it may "melt" before it dissolves and will separate as an oil upon cooling.[12]

Solutions:

  • Re-heat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount (10-15%) of additional hot solvent to dilute the solution, then allow it to cool much more slowly.[12]

  • Promote Slow Cooling: After dissolving, leave the flask on a hotplate with the heat turned off or insulate it with glass wool to ensure a very gradual temperature decrease.[12]

  • Change Solvents: If the problem persists, consider a solvent system with a lower boiling point.

Q6: The solution is clear and cold, but no crystals have formed. What should I do?

A6: This indicates the solution is supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[12]

Solutions:

  • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3][7]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.[3][13]

  • Reduce Solvent Volume: It is possible that too much solvent was used initially.[12] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[7]

  • Cool Further: Place the flask in an ice-salt bath to achieve temperatures below 0 °C, which may be necessary to induce crystallization if the compound is still too soluble at 0 °C.[11]

Q7: My final product is still colored or appears impure. How can I improve this?

A7: This suggests that either insoluble impurities were not removed or soluble impurities were trapped in the crystal lattice.

Solutions:

  • Perform a Hot Filtration: If the crude material does not fully dissolve in the hot solvent, leaving behind particulates, these insoluble impurities must be removed. Perform a gravity filtration of the hot solution before the cooling step. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[11]

  • Ensure Slow Cooling: Rapid crystal formation can trap impurities from the mother liquor within the crystal structure.[7] A slow, undisturbed cooling process is critical for forming pure crystals, as it allows for the selective deposition of the desired molecule onto the growing crystal lattice.[4] If crystals crash out too quickly, re-heat the solution, add a small amount of extra solvent, and cool more slowly.[7]

Data Presentation: Solvent System Comparison

Recrystallization MethodSolvent SystemTypical Yield (%)Expected Purity (by HPLC, %)Key Considerations
Method A Single Solvent: Ethanol (95%)70-80%>99.0%Simple to perform, but yield may be lower if the compound has moderate solubility in cold ethanol.
Method B Mixed Solvent: Ethyl Acetate / Hexane80-90%>99.5%Excellent for compounds with intermediate polarity. Offers fine control over solubility.
Method C Mixed Solvent: Ethanol / Water75-85%>99.5%A "greener" solvent option. Effective due to the large polarity difference between ethanol and water.

Experimental Protocol: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)

This protocol details a robust method for purifying 10 g of crude this compound.

Materials:

  • Crude this compound (10.0 g)

  • Ethyl Acetate (HPLC Grade)

  • Hexane (HPLC Grade)

  • 250 mL Erlenmeyer flask

  • Magnetic stir bar and hotplate stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place 10.0 g of the crude compound and a magnetic stir bar into a 250 mL Erlenmeyer flask. Add an initial 30 mL of ethyl acetate.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add ethyl acetate in small portions (2-3 mL at a time) until the solid completely dissolves. Crucially, use the minimum amount of hot solvent required.

  • Hot Filtration (if necessary): If any insoluble material remains, perform a hot gravity filtration at this stage.

  • Anti-Solvent Addition: While the solution is still hot, slowly add hexane dropwise with continuous stirring. Continue adding hexane until a persistent cloudiness (turbidity) is observed. This is the point of saturation.

  • Clarification: Add 1-2 mL of hot ethyl acetate, just enough to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30-45 minutes to maximize the precipitation of the crystals and improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount (10-15 mL) of ice-cold ethyl acetate/hexane mixture (in the same approximate ratio as the final mother liquor) to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Visualization: Recrystallization Workflow

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-1-(4-chlorophenyl)-1-ethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, grounding our discussion in the principles of scientific integrity and the rigorous standards set forth by the International Council for Harmonisation (ICH).[3][4][5][6][7]

The Critical Need for Validated Analytical Methods

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] For a crucial intermediate like this compound, this means ensuring that the chosen analytical method provides reliable, reproducible, and accurate data. This is not merely a procedural formality but a critical component of ensuring the final drug product's quality and safety.[3] The validation process itself should be documented in a protocol that outlines the performance characteristics to be evaluated and the acceptance criteria.[6]

Comparative Overview of Analytical Techniques

The selection of an analytical technique is contingent upon the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity and the nature of the sample matrix. For this compound, its structure suggests amenability to several common analytical techniques.

Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and specificity. Suitable for non-volatile and thermally labile compounds.[8][9]Can be more time-consuming and require more complex instrumentation than spectrophotometry.Routine quality control, stability studies, and impurity profiling.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds.[9] High sensitivity, especially with specific detectors.May require derivatization for polar or non-volatile compounds to improve volatility and thermal stability.[9]Analysis of residual solvents, and volatile impurities.
UV-Visible Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective.Lower specificity compared to chromatographic methods; susceptible to interference from other chromophoric compounds.In-process controls, and preliminary quantification where high specificity is not required.

In-Depth Analysis and Validation of a Reversed-Phase HPLC Method

Due to its robustness and wide applicability, a reversed-phase HPLC method with UV detection is often the preferred choice for the quantification of aromatic compounds like this compound.[8]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common choice for separating moderately polar compounds.[10]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting point could be a 50:50 (v/v) mixture.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte; a common wavelength for similar structures is around 225 nm.[8][10]

    • Injection Volume: 10 µL.[8]

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

    • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration that falls within the calibration range.

Method Validation According to ICH Guidelines

The validation of this HPLC method would involve assessing the following parameters as stipulated by the ICH Q2(R2) guideline:[5][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.[4]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_System->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Gas Chromatography (GC) Method: An Alternative Approach

For certain applications, particularly when analyzing for volatile impurities, a GC method can be highly effective. Given the polar nature of the amino and hydroxyl groups in this compound, derivatization may be necessary to enhance its volatility and thermal stability.[9]

Experimental Protocol: GC-FID
  • Instrumentation and Chromatographic Conditions:

    • GC System: A system with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: A mid-polarity column (e.g., DB-5 or equivalent) is a suitable choice.

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperatures: Typically set at 250 °C and 300 °C, respectively.

    • Oven Temperature Program: A temperature gradient is usually employed to ensure good separation and peak shape.

  • Derivatization:

    • A common derivatizing agent for hydroxyl and amine groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with trimethylsilyl (TMS) groups.[9]

Validation of the GC Method

The validation parameters for the GC method are the same as for the HPLC method, following ICH guidelines.[3][4][5][6][7]

Visualization of Method Validation Logic

Validation_Logic Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Range

Caption: Logical relationships in the analytical method validation process as per ICH guidelines.

UV-Visible Spectrophotometry: A Simpler, Complementary Technique

UV-Visible spectrophotometry offers a straightforward and rapid means of quantification. However, its lower specificity means it is best suited for situations where the sample matrix is simple and known to be free of interfering substances.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent: A solvent in which the analyte is stable and that does not absorb at the analytical wavelength (e.g., methanol or ethanol).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard and sample solutions at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

Validation of the Spectrophotometric Method

Validation would follow the same ICH principles, with a particular emphasis on demonstrating specificity through the analysis of placebos and potential impurities.

Comparative Summary of Validated Method Performance

Parameter HPLC-UV GC-FID (with derivatization) UV-Vis Spectrophotometry
Specificity HighHighLow to Moderate
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) < 2%< 2%< 5%
Sensitivity High (ng/mL range)Very High (pg/mL range)Moderate (µg/mL range)
Robustness HighModerateHigh

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the application. For routine quality control and stability testing, a validated reversed-phase HPLC method offers the best balance of specificity, accuracy, and robustness. A GC method, likely requiring derivatization, is a powerful alternative, especially for trace-level analysis and the determination of volatile impurities. UV-Visible spectrophotometry, while less specific, can be a valuable tool for rapid, in-process checks where the sample matrix is well-characterized.

Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is paramount to ensure the generation of reliable and defensible analytical data, which is the bedrock of pharmaceutical quality.[3][4][5][6][7]

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol.
  • Chem-Impex. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
  • Chromatography and Separation Science. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.

Sources

A Comparative Guide to the Synthetic Routes of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Amino-1-(4-chlorophenyl)-1-ethanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its stereochemistry is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this compound is a significant focus for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.

The synthetic strategies predominantly converge on the reduction of the prochiral ketone, 2-amino-4'-chloroacetophenone. The choice of reducing agent and catalytic system dictates the stereochemical outcome, yield, and overall efficiency of the synthesis. This guide will explore and compare the following key routes:

  • Asymmetric Transfer Hydrogenation (ATH) using a Chiral Ruthenium Catalyst: A highly enantioselective method favored for its operational simplicity and high efficiency.

  • Biocatalytic Reduction using Whole-Cell Biocatalysts: A "green chemistry" approach that leverages enzymes for high stereoselectivity under mild conditions.

  • Corey-Bakshi-Shibata (CBS) Catalytic Reduction: A classic and reliable method for the asymmetric reduction of ketones.

  • Achiral Reduction with Sodium Borohydride: A cost-effective and straightforward method that produces a racemic mixture of the product.

This guide will also briefly touch upon the synthesis of the common precursor, 2-amino-4'-chloroacetophenone, to provide a more complete picture of the overall synthetic pathway.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision driven by factors such as enantioselectivity, yield, cost, scalability, and environmental impact. The following table provides a comparative summary of the different methodologies for the synthesis of this compound.

MethodKey Reagents/CatalystProductYield (%)Enantiomeric Excess (e.e.) (%)Key Features
Asymmetric Transfer Hydrogenation RuCl(S,S)-Teth-TsDpen catalyst, HCOOH/TEA(R)- or (S)-2-Amino-1-(4-chlorophenyl)-1-ethanolHigh (>90%)>99%Excellent enantioselectivity, mild reaction conditions, no need for high-pressure hydrogenation equipment.[2]
Biocatalytic Reduction Rhodococcus erythropolis whole cells, Isopropanol(S)-2-Amino-1-(4-chlorophenyl)-1-ethanolModerate to High>99%Environmentally friendly ("green"), high enantioselectivity, operates under mild aqueous conditions.[3]
Corey-Bakshi-Shibata (CBS) Reduction (S)-Me-CBS-oxazaborolidine, Borane (BH₃)(R)- or (S)-2-Amino-1-(4-chlorophenyl)-1-ethanolGood>95%Well-established and reliable, predictable stereochemical outcome, broad substrate scope.[4][5]
Achiral Reduction Sodium Borohydride (NaBH₄), Methanol/EthanolRacemic this compoundHigh (>90%)0% (racemic)Simple, inexpensive, high yield of racemic product, suitable for applications where stereochemistry is not critical or if subsequent resolution is planned.[6][7]

Detailed Synthetic Routes and Methodologies

This section provides a detailed examination of each synthetic route, explaining the rationale behind the experimental choices and providing step-by-step protocols.

Route 1: Asymmetric Transfer Hydrogenation (ATH) with a Chiral Ruthenium Catalyst

Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of ketones.[2] This approach avoids the need for high-pressure hydrogenation gas and specialized equipment, making it highly attractive for both laboratory and industrial-scale synthesis. The use of a well-defined chiral ruthenium catalyst, such as RuCl(S,S)-Teth-TsDpen, in combination with a hydrogen source like a formic acid/triethylamine (HCOOH/TEA) mixture, allows for the highly efficient and stereoselective transfer of hydrogen to the ketone.

Causality of Experimental Choices:

  • Catalyst: The chiral RuCl(S,S)-Teth-TsDpen catalyst provides a chiral environment around the metal center, which directs the hydride transfer to one face of the prochiral ketone, leading to a high degree of enantioselectivity.[2]

  • Hydrogen Source: The azeotropic mixture of formic acid and triethylamine serves as a convenient and effective source of hydrogen. The formic acid is the ultimate hydride donor, and triethylamine acts as a base to facilitate the catalytic cycle.

  • Solvent: A polar aprotic solvent like methanol is typically used to ensure the solubility of the reactants and the catalyst.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • To a clean, dry reaction vessel, add 2-amino-4'-chloroacetophenone hydrochloride (1.0 eq).

  • Add methanol as the solvent.

  • Add the chiral ruthenium catalyst, RuCl(S,S)-Teth-TsDpen (0.1-1 mol%).

  • Add the formic acid/triethylamine (5:2 azeotropic mixture) solution (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiomerically pure this compound.

Route 2: Biocatalytic Reduction with Rhodococcus erythropolis

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis.[3] The use of whole-cell biocatalysts, such as the bacterium Rhodococcus erythropolis, leverages the cell's enzymatic machinery to perform highly selective reductions. These reactions are typically carried out in aqueous media under mild temperature and pH conditions, significantly reducing the environmental footprint of the synthesis.

Causality of Experimental Choices:

  • Biocatalyst: Rhodococcus erythropolis possesses ketoreductase enzymes that exhibit high enantioselectivity for the reduction of aryl ketones.[3] The use of whole cells simplifies the process by eliminating the need for enzyme purification.

  • Co-solvent/Hydrogen Donor: Isopropanol often serves a dual role as a co-solvent to improve substrate solubility and as a hydrogen donor for the enzymatic reduction. The enzyme oxidizes isopropanol to acetone while reducing the target ketone.

  • Reaction Conditions: The reaction is performed in a buffered aqueous solution at a physiological pH and mild temperature to maintain the viability and catalytic activity of the microbial cells.

Experimental Protocol: Biocatalytic Reduction

  • Cultivate Rhodococcus erythropolis in a suitable growth medium until a desired cell density is reached.

  • Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7.0).

  • In a reaction vessel, suspend the washed cells in the buffer.

  • Add a solution of 2-amino-4'-chloroacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or Gas Chromatography (GC).

  • Once the reaction is complete, separate the cells by centrifugation or filtration.

  • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched product.

  • Further purification can be achieved by column chromatography if necessary.

Route 3: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of a wide range of prochiral ketones.[4][5] The reaction utilizes a chiral oxazaborolidine catalyst, which, in the presence of a borane source, forms a complex that facilitates the stereoselective transfer of a hydride to the ketone.

Causality of Experimental Choices:

  • Catalyst: The chiral oxazaborolidine catalyst (e.g., (S)-Me-CBS) creates a chiral pocket that coordinates with the ketone in a sterically defined manner, exposing one face of the carbonyl group to hydride attack.[5]

  • Reducing Agent: Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), is the stoichiometric reducing agent that provides the hydride for the reduction.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water can react with the borane and the catalyst, reducing the efficiency and enantioselectivity of the reaction. Therefore, anhydrous solvents and inert atmosphere are crucial.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-Me-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.0-1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0°C.

  • In a separate flask, dissolve 2-amino-4'-chloroacetophenone (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture at 0°C.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • Add a 1 M HCl solution and stir for 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Route 4: Achiral Reduction with Sodium Borohydride

For applications where a racemic mixture of the amino alcohol is acceptable, or when a subsequent resolution step is planned, reduction with sodium borohydride (NaBH₄) is a simple, cost-effective, and high-yielding method.[6][7]

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that readily reduces ketones to alcohols. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they are good solvents for both the ketone and NaBH₄, and they also participate in the reaction mechanism by protonating the intermediate alkoxide.

  • Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0°C) to control the rate of reaction and minimize side reactions.

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolve 2-amino-4'-chloroacetophenone in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the racemic this compound.

Synthesis of the Precursor: 2-amino-4'-chloroacetophenone

The common starting material for the aforementioned routes is 2-amino-4'-chloroacetophenone. A common synthetic approach involves a two-step process starting from chlorobenzene.

  • Friedel-Crafts Acylation: Chlorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 4'-chloroacetophenone.[8][9]

  • Amination: The 4'-chloroacetophenone is then converted to 2-amino-4'-chloroacetophenone. This can be achieved through various methods, including initial bromination at the alpha-position followed by nucleophilic substitution with an amine source, or through more direct amination procedures. A plausible route involves the reaction of 4'-chloroacetophenone with ammonia in the presence of a copper catalyst.[10]

Visualization of Synthetic Workflows

To provide a clear visual representation of the discussed synthetic pathways, the following diagrams have been generated using Graphviz.

Synthesis of this compound cluster_precursor Precursor Synthesis cluster_main Main Synthetic Routes cluster_asymmetric Asymmetric Reduction Methods Chlorobenzene Chlorobenzene 4'-Chloroacetophenone 4'-Chloroacetophenone Chlorobenzene->4'-Chloroacetophenone Friedel-Crafts Acylation 2-amino-4'-chloroacetophenone 2-amino-4'-chloroacetophenone 4'-Chloroacetophenone->2-amino-4'-chloroacetophenone Amination Racemic Product Racemic this compound 2-amino-4'-chloroacetophenone->Racemic Product NaBH4 Reduction Chiral Product (R or S) Enantiopure this compound 2-amino-4'-chloroacetophenone->Chiral Product (R or S) Asymmetric Reduction ATH (Ru-Catalyst) Asymmetric Transfer Hydrogenation Biocatalysis (Rhodococcus) Biocatalytic Reduction CBS Reduction CBS Reduction Asymmetric Reduction Asymmetric Reduction Asymmetric Reduction->ATH (Ru-Catalyst) Asymmetric Reduction->Biocatalysis (Rhodococcus) Asymmetric Reduction->CBS Reduction

Caption: Overview of synthetic pathways to this compound.

Detailed_Asymmetric_Transfer_Hydrogenation start 2-amino-4'-chloroacetophenone HCl reaction Stir at RT 12-24h start->reaction catalyst RuCl(S,S)-Teth-TsDpen Methanol catalyst->reaction h_source HCOOH/TEA h_source->reaction quench Quench with NaHCO3 (aq) reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Enantiopure Product purification->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Conclusion

The synthesis of this compound can be accomplished through several distinct routes, each with its own set of advantages and disadvantages. For the production of enantiomerically pure material, which is critical for most pharmaceutical applications, Asymmetric Transfer Hydrogenation with a chiral ruthenium catalyst stands out as a highly efficient and practical method, offering excellent yields and enantioselectivities under mild conditions.[2] Biocatalytic reduction presents a compelling "green" alternative, also providing high enantiopurity with the added benefits of environmental sustainability.[3] The CBS reduction remains a robust and reliable choice, backed by a long history of successful applications in asymmetric synthesis.[4][5] For applications where stereochemistry is not a concern, or for initial screening purposes, the simple and cost-effective achiral reduction with sodium borohydride is a suitable option.[6][7]

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired level of enantiopurity, scale of the synthesis, cost constraints, and commitment to sustainable chemistry principles. This guide provides the necessary comparative data and procedural insights to enable researchers, scientists, and drug development professionals to make an informed decision.

References

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  • ResearchGate. (n.d.). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

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  • Google Patents. (n.d.).
  • Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. [Link]

  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Brainly.com. (2023, October 20). How do you convert benzene to 4-chloroacetophenone? A. Friedel-Crafts Acylation B. Grignard Reaction C.. [Link]

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A Comparative Guide to the Structural Elucidation of 2-Amino-1-(4-chlorophenyl)-1-ethanol: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of the chiral amino alcohol, 2-Amino-1-(4-chlorophenyl)-1-ethanol, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare this definitive method with other powerful analytical techniques, and provide actionable protocols to empower your research.

The Significance of Structural Elucidation

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as precursors for pharmacologically active compounds. An exact understanding of their stereochemistry, conformation, and intermolecular interactions is paramount for structure-activity relationship (SAR) studies and rational drug design.[1][2]

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (XRD) stands as the most powerful and universally accepted method for determining the three-dimensional atomic structure of a chemical compound at atomic resolution.[3][4] This technique provides precise and accurate measurements of molecular dimensions, including bond lengths, bond angles, and absolute configuration, in a way that no other method can rival.[1]

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of atoms arranged in a highly ordered crystal lattice. The resulting diffraction pattern, when analyzed, allows for the generation of a three-dimensional electron density map, from which the atomic positions can be determined.[4][5]

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure involves several critical stages, each requiring careful consideration and optimization.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound_Synthesis Compound Synthesis & Purification Crystal_Growth Crystal Growth Compound_Synthesis->Crystal_Growth High Purity Sample Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Single Crystal Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Mounted Crystal Data_Processing Data Processing Xray_Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Processed Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Refined Structure

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: X-ray Crystallography of this compound

The following protocol is a generalized approach based on best practices for small organic molecules. Optimization will likely be required for the specific target compound.

1. Crystallization: The paramount step is obtaining a high-quality single crystal.[5][6]

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution.[6][7] This is a highly controlled method ideal for small sample quantities.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]

  • Data collection is typically performed at low temperatures (around 100 K) to minimize thermal vibrations and radiation damage.

  • A modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a sensitive detector is used.[3]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • The atomic model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties often requires a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography 3D atomic structure, bond lengths/angles, stereochemistry, packingUnambiguous, high resolutionRequires a single crystal, solid-state structure may differ from solution
NMR Spectroscopy Connectivity, stereochemistry, solution-state conformationNon-destructive, provides information on dynamics in solutionComplex spectra for large molecules, less precise than XRD for bond lengths/angles
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirementProvides limited structural information on its own, no stereochemical information
Computational Chemistry Theoretical structure, conformational analysis, electronic propertiesComplements experimental data, predicts propertiesAccuracy depends on the level of theory, not a direct measurement

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Caption: Interplay of analytical techniques for structural elucidation.

Alternative and Complementary Techniques: Protocols and Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[8] For this compound, ¹H and ¹³C NMR would be essential to confirm the carbon-hydrogen framework.

¹H NMR Spectroscopy Protocol:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • Analyze the chemical shifts, coupling constants, and integration to assign the protons.

Expected ¹H NMR Features:

  • Signals for the aromatic protons on the chlorophenyl ring.

  • Signals for the methine proton (CH-OH) and the methylene protons (CH₂-NH₂).

  • A broad signal for the amine (NH₂) and hydroxyl (OH) protons, which may exchange with residual water in the solvent.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and elemental composition of a compound.[9][10]

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The accurate mass measurement will allow for the determination of the elemental formula.

Expected Mass Spectrum Features:

  • The molecular ion peak corresponding to the molecular weight of the compound.

  • Characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Fragmentation patterns can provide further structural information. For instance, α-cleavage next to the amino and hydroxyl groups is a common fragmentation pathway for alcohols and amines.[11]

Computational Chemistry

In silico methods can be used to predict the stable conformations of the molecule and to support the interpretation of experimental data.[2][12]

Computational Modeling Protocol:

  • Build the 3D structure of this compound using molecular modeling software.

  • Perform a conformational search to identify low-energy conformers.

  • Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)).

  • The calculated properties (e.g., NMR chemical shifts, vibrational frequencies) can be compared with experimental data.

Conclusion: An Integrated Approach for Unambiguous Structural Assignment

While single-crystal X-ray crystallography provides the ultimate answer for the solid-state structure of this compound, a synergistic approach utilizing NMR, mass spectrometry, and computational chemistry is crucial for a comprehensive characterization. This integrated strategy not only validates the primary crystal structure but also provides valuable insights into the molecule's behavior in solution and its intrinsic electronic properties, thereby accelerating drug discovery and development efforts.

References

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  • PubMed Central. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Retrieved from [Link]

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  • PubMed Central. (n.d.). 2-[(4-Bromobenzylidene)amino]ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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A Comparative Investigation into the Biological Activities of (R)- and (S)-2-Amino-1-(4-chlorophenyl)-1-ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This guide provides a comprehensive comparative analysis of the (R)- and (S)-enantiomers of 2-Amino-1-(4-chlorophenyl)-1-ethanol. We delve into the stereoselective synthesis and separation of these enantiomers, followed by a detailed examination of their differential biological effects. Through the presentation of experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to understand and leverage the distinct properties of each enantiomer.

Introduction: The Significance of Chirality in Drug Action

Many organic molecules, including a vast number of pharmaceuticals, are chiral, meaning they exist as two non-superimposable mirror images, known as enantiomers.[1][2] While these enantiomers share the same chemical formula and connectivity, their spatial arrangement leads to distinct interactions with chiral biological macromolecules such as enzymes and receptors. This stereoselectivity often results in one enantiomer exhibiting the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).

The compound this compound is a chiral amino alcohol derivative. Its structure, featuring a stereocenter at the carbon atom bonded to the hydroxyl group, gives rise to the (R)- and (S)-enantiomers. Understanding the unique biological profile of each enantiomer is paramount for the development of safe and effective therapeutic agents.

Synthesis and Chiral Separation

The preparation of enantiomerically pure forms of this compound is a critical first step in studying their distinct biological activities. Several strategies can be employed for their synthesis and separation.

Stereoselective Synthesis

Modern synthetic methods allow for the direct production of a single enantiomer, a process known as asymmetric synthesis. One common approach is the asymmetric reduction of the corresponding α-amino ketone precursor.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride to yield the desired chiral amino alcohol.[3]

  • Reaction Setup: A reaction vessel is charged with 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride, a suitable solvent (e.g., methanol), and a chiral ruthenium catalyst.

  • Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/TEA) is added as the hydrogen source.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 60-65 °C) for a specified duration (e.g., 20 hours).

  • Workup: Upon completion, the reaction is quenched, and the product is isolated and purified.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Caption: Asymmetric synthesis workflow.

Chiral Resolution

Alternatively, a racemic mixture (a 1:1 mixture of both enantiomers) can be synthesized and subsequently separated. This process, known as chiral resolution, often employs chiral stationary phases (CSPs) in HPLC.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general method for the analytical or preparative separation of (R)- and (S)-2-Amino-1-(4-chlorophenyl)-1-ethanol.[4][5]

  • Column Selection: A chiral column, such as one with a polysaccharide-based CSP (e.g., Chiralpak®), is selected.

  • Mobile Phase Preparation: An isocratic mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol, is prepared.

  • Sample Preparation: The racemic mixture is dissolved in a suitable solvent.

  • Chromatographic Conditions: The separation is performed at a constant flow rate and temperature.

  • Detection: The eluted enantiomers are detected using a UV detector at an appropriate wavelength.

G RacemicMixture Racemic Mixture InjectionPort Injection Port RacemicMixture->InjectionPort ChiralColumn Chiral HPLC Column InjectionPort->ChiralColumn Detector UV Detector ChiralColumn->Detector FractionCollector Fraction Collector Detector->FractionCollector R_Enantiomer (R)-Enantiomer FractionCollector->R_Enantiomer S_Enantiomer (S)-Enantiomer FractionCollector->S_Enantiomer

Caption: Chiral HPLC separation workflow.

Comparative Biological Activity

The distinct spatial arrangements of the (R)- and (S)-enantiomers of this compound can lead to significant differences in their pharmacological profiles. While specific data for this exact compound is not extensively available in the public domain, we can infer potential differences based on structurally similar compounds and general principles of stereopharmacology. For instance, many chiral amino alcohol derivatives exhibit stereospecific interactions with adrenergic or other G-protein coupled receptors.

In Vitro Studies

In vitro assays are essential for elucidating the mechanism of action and determining the potency and efficacy of each enantiomer at a molecular level.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTarget(R)-Enantiomer (EC50/IC50)(S)-Enantiomer (EC50/IC50)Eudismic Ratio (R/S)
Receptor BindingAdrenergic Receptor α1150 nM25 nM6.0
Receptor BindingAdrenergic Receptor β2800 nM95 nM8.4
Enzyme InhibitionMonoamine Oxidase A> 10 µM1.2 µM> 8.3
CytotoxicityHeLa Cells (CC50)> 50 µM> 50 µM-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

Experimental Protocol: Receptor Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor.

  • Competitive Binding: Increasing concentrations of the (R)- or (S)-enantiomer are added to compete with the radioligand for binding.

  • Separation and Counting: Bound and free radioligand are separated, and the amount of bound radioactivity is measured.

  • Data Analysis: The IC50 value (the concentration of the enantiomer that inhibits 50% of radioligand binding) is calculated.

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the overall pharmacological effects, pharmacokinetics, and potential toxicity of each enantiomer in a complex biological system.

Table 2: Hypothetical In Vivo Pharmacokinetic and Efficacy Data

Parameter(R)-Enantiomer(S)-Enantiomer
Pharmacokinetics (Rat, p.o.)
Cmax (ng/mL)120 ± 25280 ± 45
Tmax (h)2.0 ± 0.51.5 ± 0.3
AUC (ng·h/mL)980 ± 1502100 ± 300
t1/2 (h)4.5 ± 0.85.2 ± 1.0
Efficacy (Mouse Model of [Condition])
ED50 (mg/kg)15.23.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

Experimental Protocol: In Vivo Efficacy Study

  • Animal Model: A relevant animal model of a specific disease or condition is selected.

  • Dosing: The (R)- and (S)-enantiomers are administered to different groups of animals at various doses.

  • Behavioral/Physiological Assessment: The therapeutic effect is measured using appropriate behavioral or physiological endpoints.

  • Data Analysis: The ED50 value (the dose that produces 50% of the maximal effect) is determined for each enantiomer.

Discussion and Future Directions

The comparative analysis of the (R)- and (S)-enantiomers of this compound highlights the critical importance of stereochemistry in drug design and development. While this guide provides a framework for their evaluation, further research is necessary to fully elucidate their distinct pharmacological profiles.

Future studies should focus on:

  • Comprehensive Receptor and Enzyme Screening: To identify the primary and off-target activities of each enantiomer.

  • Mechanism of Action Studies: To understand the molecular signaling pathways modulated by each enantiomer.

  • Preclinical Toxicology Studies: To assess the safety profile of the more active enantiomer.

By systematically investigating the biological activities of individual enantiomers, the scientific community can advance the development of more selective, potent, and safer therapeutic agents.

References

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  • MDPI. (1989). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of 2-Amino-1-(4-chlorophenyl)-1-ethanol by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 2-Amino-1-(4-chlorophenyl)-1-ethanol, a versatile intermediate in pharmaceutical synthesis, establishing a precise and reliable purity profile is paramount.[1] This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with other established analytical techniques for purity assessment. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the synergistic potential of orthogonal techniques to build a self-validating system for quality control and research.

The Principle of Purity Determination by DSC: A Thermodynamic Approach

Differential Scanning Calorimetry offers a unique and elegant method for determining the absolute purity of highly crystalline organic compounds.[2][3] The technique is predicated on a fundamental thermodynamic principle: the melting point depression of a substance due to the presence of impurities.[4][5] This phenomenon is described by the van't Hoff equation, which forms the mathematical basis for DSC purity analysis.[4][6]

The core assumptions are that a eutectic system is formed and that the impurity is soluble in the molten API but insoluble in its solid, crystalline form.[6][7] As the sample is heated in the DSC, the presence of these impurities causes the material to melt over a broader temperature range and at a lower temperature than the 100% pure substance.[4][5] By precisely measuring the heat flow into the sample as a function of temperature during this melting process, we can calculate the mole fraction of the impurities.[4]

Key Advantages of the DSC Method:
  • Absolute Method: It does not require a reference standard for the impurities themselves.

  • Small Sample Size: Typically only 1-3 mg of the sample is needed.[2]

  • Rapidity: A complete analysis can often be performed in under an hour.[8]

  • Global Purity Assessment: It quantifies the total level of eutectic impurities.[8]

Experimental Protocol: DSC Purity Analysis of this compound

This protocol is designed in accordance with the principles outlined in ASTM E928, a standard test method for purity determination by DSC.[6][7][9]

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using high-purity indium. This ensures the accuracy of the measured melting temperature and heat of fusion.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

  • To prevent the loss of any volatile components during heating, hermetically seal the pan. If volatile impurities like residual solvents are not of interest, a pierced lid can be used to allow them to escape before melting begins.[10]

3. Instrumental Parameters:

  • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable thermal environment.

  • Heating Rate: A slow heating rate is crucial for maintaining thermal equilibrium. A rate between 0.5 K/min and 1.0 K/min is recommended.[2][11]

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at the selected slow heating rate through the melting transition to a point well beyond the end of the melt.

4. Data Analysis (The van't Hoff Plot):

  • The instrument software will record the heat flow versus temperature, generating a melting endotherm.

  • The software then integrates partial areas of the melting peak. The fraction of the sample melted (F) at any given temperature (Ts) is the ratio of the area up to that temperature to the total peak area.[4]

  • The van't Hoff equation is expressed as:

    • Ts = To - (R * To2 * X2) / ΔHf * (1/F)

    • Where:

      • Ts is the sample temperature in Kelvin.

      • To is the melting point of the 100% pure substance in Kelvin.

      • R is the gas constant (8.314 J/mol·K).[4]

      • X2 is the mole fraction of the impurity.

      • ΔHf is the heat of fusion of the pure substance.

      • F is the fraction of the sample melted.

  • A plot of the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) is generated.[4]

  • The slope of this line is used to calculate the mole fraction of impurity (X2), and the y-intercept provides the theoretical melting point of the 100% pure material (To).[4]

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing A Weigh 1-3 mg of This compound B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference in DSC Cell C->D E Heat at 0.5-1.0 K/min under Nitrogen Purge D->E F Record Heat Flow vs. Temperature (Endotherm) E->F G Integrate Partial Peak Areas to get Fraction Melted (F) F->G H Plot Temperature (Ts) vs. 1/F (van't Hoff Plot) I Calculate Purity (mol %) from Slope of Linear Fit H->I J J I->J Final Report

Caption: Experimental workflow for DSC purity determination.

Alternative Methodologies: An Objective Comparison

While DSC is a powerful tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.[12] The most common alternatives are chromatographic techniques like HPLC and GC.[13][14]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15] For purity analysis, a UV detector is typically used to quantify the API and any impurities that contain a chromophore.

  • Protocol Outline:

    • Method Development: Select a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) to achieve separation of the main peak from all potential impurities.[16]

    • Sample Preparation: Accurately dissolve a known concentration of the sample in a suitable solvent.

    • Analysis: Inject the sample into the HPLC system.

    • Quantification: Determine the area percent of the main peak relative to the total area of all detected peaks. This provides a measure of "chromatographic purity."

Gas Chromatography (GC)
  • Principle: GC is suitable for volatile and thermally stable compounds.[15] Separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.[15]

  • Protocol Outline:

    • Volatility Check: Determine if this compound is sufficiently volatile and thermally stable. If not, derivatization may be required.

    • Method Development: Select an appropriate column and temperature program to separate the analyte from volatile impurities, such as residual solvents.

    • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

    • Analysis: Inject the sample into the GC, where it is vaporized and separated. A Flame Ionization Detector (FID) is commonly used.

    • Quantification: Similar to HPLC, purity is often reported as the area percent of the main component.

Comparative Analysis: Selecting the Right Tool

The choice of analytical technique is dictated by the specific question being asked. Is the goal to determine the total amount of thermodynamically active impurities, or to identify and quantify specific chemical entities?

Visualizing Method Selection Logic

Method_Selection Start Purity Assessment Required for This compound Q1 Is the sample >98.5% pure, crystalline, and thermally stable? Start->Q1 DSC Use DSC for Total Eutectic Purity Q1->DSC Yes Q2 Need to identify & quantify specific impurities or non-volatile compounds? Q1->Q2 No / Unsure End Comprehensive Purity Profile: Combine Orthogonal Methods (e.g., DSC + HPLC) DSC->End HPLC Use HPLC for Chromatographic Purity Profile Q2->HPLC Yes Q3 Need to quantify volatile impurities or residual solvents? Q2->Q3 No HPLC->End GC Use GC for Volatile Impurity Profile Q3->GC Yes Q3->End No GC->End

Caption: Decision tree for selecting a purity assessment method.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression (Thermodynamics)[4][5]Differential partitioning between mobile and stationary phases[15]Partitioning between gaseous mobile phase and stationary phase[15]
Information Total mole % of soluble/eutectic impurities.[8]Quantifies individual non-volatile and thermally stable impurities.[15]Quantifies individual volatile and thermally stable impurities.[12]
Applicability to the Target Highly applicable if the compound is crystalline and thermally stable without decomposition at its melting point.[6][13]The primary and most versatile technique for API purity.[12][15]Applicable for volatile impurities (e.g., residual solvents); may require derivatization for the API itself.
Sample Req. 1-3 mg, solid.[2]Microgram to milligram quantities, in solution.Microgram quantities, in solution.
Advantages Absolute method, no impurity standards needed, fast.[8]High resolution, high sensitivity, widely applicable, "gold standard" for impurity profiling.[12]Extremely high resolution for volatile compounds, ideal for residual solvent analysis.[17]
Limitations Not suitable for amorphous or decomposing compounds, or for solid solutions.[13][14][18] Cannot identify individual impurities.[19] Unreliable for purity <98.5 mol%.[5][6]Requires impurity reference standards for structural confirmation and accurate quantification.Limited to thermally stable and volatile compounds.
Typical Accuracy Purity reliable within ~0.1% for ideal compounds.[18]High; dependent on method validation.High; dependent on method validation.

Conclusion: A Synergistic Approach to Purity Validation

For a crystalline, thermally stable API like this compound, Differential Scanning Calorimetry is an exceptionally efficient and powerful tool for determining total eutectic purity.[2][11] Its speed and requirement for minimal sample make it invaluable in research, development, and quality control settings.[5][8]

However, DSC does not provide a complete picture. It cannot identify the specific nature of the impurities present.[19] Therefore, it is not a replacement for chromatographic methods but rather a vital complementary technique.[13][14] The gold standard in pharmaceutical analysis is to employ orthogonal methods.[12] A comprehensive purity profile for this compound would be established by:

  • Using DSC to confirm the high purity (>98.5%) and assess the total eutectic impurity level.

  • Employing a validated HPLC method to separate, identify, and quantify any process-related impurities and degradation products.[12]

  • Utilizing GC to quantify any residual volatile organic solvents from the synthesis.[12]

By integrating the thermodynamic data from DSC with the specific chemical information from chromatography, researchers and drug development professionals can construct a robust, self-validating purity profile that ensures the quality, safety, and consistency of the API.

References

  • ASTM E928 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]

  • ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]

  • ASTM E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry (2014). [Link]

  • NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. [Link]

  • Mettler Toledo. DSC purity. [Link]

  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-939. [Link]

  • ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • Kestens, V., et al. (2010). Development and Validation of a Differential Scanning Calorimetry Purity Determination Method for Polycyclic Aromatic Hydrocarbons. Accreditation and Quality Assurance, 15(5), 271-281. [Link]

  • University of Barcelona. Thermal Analysis Problems. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-240. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • USP. General Chapters: <891> THERMAL ANALYSIS. [Link]

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  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • PubChem. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. [Link]

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  • ResearchGate. Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons. [Link]

  • SlideShare. Determination of % purity of a compound by by Using DSC. [Link]

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  • Scribd. Usp-Nf 891 Thermal Analysis. [Link]

  • American Pharmaceutical Review. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Guillarme, D., & Veuthey, J. L. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(18), 4236. [Link]

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A Comparative Analysis of 2-Amino-1-(4-chlorophenyl)-1-ethanol and Structurally Related Phenylethanolamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylethanolamine Scaffold - A Cornerstone of Adrenergic Pharmacology

The phenylethanolamine backbone is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters and synthetic drugs that modulate the adrenergic system.[1] These compounds, including the quintessential catecholamines norepinephrine and epinephrine, exert profound physiological effects by interacting with α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that regulate cardiovascular, respiratory, and metabolic functions. The pharmacological profile of a phenylethanolamine derivative is exquisitely sensitive to its molecular architecture. Subtle modifications to the phenyl ring, the ethanolamine side chain, or the terminal amino group can dramatically alter receptor affinity, selectivity, and functional activity (agonist vs. antagonist).[2][3]

This guide focuses on 2-Amino-1-(4-chlorophenyl)-1-ethanol, a synthetic derivative characterized by a chlorine atom at the para-position of the phenyl ring. Unlike endogenous catecholamines, it lacks the critical 3,4-dihydroxy substitutions. This structural distinction is not trivial; it predicts a significant deviation in its pharmacological profile. This document provides a comparative analysis of this compound against other key phenylethanolamine derivatives. We will dissect their structure-activity relationships (SAR), provide detailed experimental protocols for their pharmacological characterization, and present a framework for understanding how specific structural motifs dictate biological outcomes.

Structure-Activity Relationships (SAR): Deconstructing Molecular Design

The interaction of a phenylethanolamine with an adrenergic receptor is a nuanced molecular dialogue. The following analysis compares the structural features of our lead compound with other derivatives to predict its functional signature.

  • The Phenyl Ring: This is the primary recognition element. The nature and position of substituents are critical.

    • Catecholamines (Norepinephrine, Isoproterenol): The 3,4-dihydroxy groups are essential for high-affinity binding and potent agonist activity at both α- and β-adrenergic receptors.[4] They form key hydrogen bonds within the receptor's binding pocket.

    • Selective Hydroxylation (Octopamine, Norphenylephrine): Compounds with a single hydroxyl group, such as p-hydroxy (octopamine) or m-hydroxy (norphenylephrine), generally exhibit reduced potency compared to catecholamines.[5]

    • Halogenation (this compound): The substitution of hydroxyl groups with a halogen, such as the para-chloro group, fundamentally alters the electronic and steric properties. Halogenation often shifts the pharmacological profile towards antagonism. Studies on halogenated phenylethanolamines have shown that many act as β-adrenolytics (beta-blockers).[6] The position matters: 2,5-dihalogenated derivatives, for instance, are more potent beta-blockers than 3,4-dihalogenated ones.[6] The para-chloro group in our compound of interest suggests a potential for antagonist activity and increased lipophilicity, which may affect its pharmacokinetic properties.

  • The Ethanolamine Side Chain:

    • β-Hydroxyl Group: The hydroxyl group on the carbon adjacent to the phenyl ring is crucial for agonist activity, as it mimics the natural ligand.[3] Its stereochemistry is also vital; the (R)-enantiomer is typically the more active form. The synthesis of these chiral alcohols is a key step in drug development.[7][8][9]

    • α-Carbon Substitution: Adding small alkyl groups to the carbon adjacent to the amino group can slow metabolism by monoamine oxidase (MAO), but often decreases adrenergic activity.[2][3]

  • The Amino Group:

    • N-Substitution: The size of the substituent on the nitrogen atom is a major determinant of receptor selectivity. A primary amine (as in norepinephrine) or a small methyl group (epinephrine) allows for both α- and β-receptor activity. Increasing the bulk of the N-substituent, such as an isopropyl (isoproterenol) or a tert-butyl group (salbutamol), dramatically increases β-receptor selectivity, particularly for the β2 subtype, while decreasing α-receptor activity.[2][3] this compound possesses a primary amine, which, in isolation, would suggest a lack of β2-selectivity.

Comparative Data Summary

The tables below summarize the structural features and known or predicted pharmacological activities of this compound and its comparators.

Table 1: Structure-Activity Comparison of Phenylethanolamine Derivatives

CompoundStructureKey Structural FeaturesKnown/Predicted Adrenergic Activity
Norepinephrine

3,4-Dihydroxy (Catechol); Primary AminePotent α and β1 Agonist
Isoproterenol

3,4-Dihydroxy (Catechol); N-isopropylPotent non-selective β Agonist; Weak α Agonist
Salbutamol

3-Hydroxymethyl, 4-Hydroxy; N-tert-butylSelective β2 Agonist
Octopamine

4-Hydroxy; Primary AmineWeak α and β Agonist
This compound

4-Chloro; Primary AminePredicted Antagonist or Weak Partial Agonist

Table 2: Representative Adrenergic Receptor Binding Affinities (Ki, nM)

Compoundα1 Receptorα2 Receptorβ1 Receptorβ2 Receptor
Norepinephrine ~50~40~100~300
Isoproterenol >10,000>10,000~30~20
Salbutamol >10,000>10,000~2,500~150
This compound UndeterminedUndeterminedUndeterminedUndetermined
(Note: Ki values are approximate and can vary based on experimental conditions. Values for the title compound must be determined experimentally.)

Experimental Validation: Protocols for Pharmacological Characterization

To empirically validate the predicted pharmacological profile of this compound, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to determine receptor affinity and functional activity.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for various adrenergic receptor subtypes. This assay is considered the gold standard for quantifying receptor-ligand interactions.

Causality: This experiment measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a specific, high-affinity radiolabeled ligand from the receptor. The concentration at which the competitor displaces 50% of the radioligand (the IC50) is used to calculate its inhibitory constant (Ki), a direct measure of its binding affinity.

Methodology:

  • Membrane Preparation:

    • Harvest cultured cells (e.g., HEK293 or CHO) stably expressing the human adrenergic receptor subtype of interest (e.g., ADRB2, ADRA1A).

    • Wash cells with ice-cold PBS and resuspend in Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[10]

    • Homogenize the cell suspension using a Dounce homogenizer or polytron.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10]

    • Resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4), determine protein concentration via a Bradford or BCA assay, and store aliquots at -80°C.[11]

  • Competitive Binding Assay:

    • In a 96-well plate, set up reactions in triplicate containing:

      • Total Binding: Membranes, Assay Buffer, and a fixed concentration of radioligand (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors at its approximate Kd).[10]

      • Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of a known non-selective antagonist (e.g., 10 µM Propranolol for β-receptors).[12]

      • Competitor Wells: Membranes, radioligand, and serial dilutions of the test compound (e.g., this compound, from 10⁻¹¹ to 10⁻⁴ M).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates receptor-bound radioligand from free radioligand.[11]

    • Wash the filters multiple times with ice-cold Assay Buffer.

    • Quantify the radioactivity trapped on the filters using a gamma counter (for ¹²⁵I) or scintillation counter (for ³H).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cells Cells Expressing Receptor Homogenize Homogenization & Lysis Cells->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Supernatant Membranes Isolated Membranes Centrifuge2->Membranes Pellet Setup Setup 96-well Plate: Total, NSB, Competitor Membranes->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Plot Plot % Specific Binding vs [Competitor] Count->Plot Fit Non-linear Regression (IC50) Plot->Fit Calculate Calculate Ki via Cheng-Prusoff Fit->Calculate

Caption: Workflow for determining receptor binding affinity (Ki) via competitive radioligand assay.
Protocol 2: Cyclic AMP (cAMP) Accumulation Functional Assay

Objective: To determine the functional activity of the test compound at Gs- or Gi-coupled adrenergic receptors (e.g., all β-receptors and α2-receptors).

Causality: Gs-coupled receptors, upon agonist binding, activate adenylyl cyclase to produce the second messenger cAMP. Gi-coupled receptors inhibit this process. By measuring changes in intracellular cAMP levels, we can classify a compound as an agonist (increases cAMP for Gs), an inverse agonist (decreases basal cAMP), an antagonist (blocks the effect of an agonist with no effect on its own), or a partial agonist (produces a submaximal response).

Methodology:

  • Cell Culture and Plating:

    • Use HEK293 or CHO cells transiently or stably expressing the receptor of interest.

    • Seed cells into 96-well plates and grow to ~90% confluency.

  • cAMP Assay:

    • Wash cells with serum-free media.

    • Pre-incubate cells for 15-30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM). This prevents the degradation of cAMP and enhances the signal.

    • For Agonist Mode: Add serial dilutions of the test compound or a known agonist (positive control) and incubate for 15-30 minutes at 37°C.

    • For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15 minutes. Then, add a fixed concentration of a known agonist (e.g., isoproterenol at its EC80) and incubate for a further 15-30 minutes.

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Quantification and Data Analysis:

    • Measure cAMP levels using a competitive ELISA-based kit or a fluorescence/luminescence-based biosensor assay.[13]

    • For Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonist Mode: Plot the agonist-induced cAMP response against the log concentration of the test compound. Fit the data to determine the IC50, which can be used to calculate the antagonist constant (Kb).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_detection Detection & Analysis Culture Culture Cells with Receptor of Interest Plate Plate in 96-well Format Culture->Plate PDE_Inhibit Add PDE Inhibitor (e.g., IBMX) Plate->PDE_Inhibit Add_Compound Add Test Compound (Agonist or Antagonist mode) PDE_Inhibit->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure cAMP (e.g., ELISA) Lyse->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Determine EC50/IC50 Plot->Calculate Adrenergic_Signaling cluster_gs Gs Pathway (e.g., β1, β2, β3) cluster_gq Gq Pathway (e.g., α1) Agonist_Gs Agonist Receptor_Gs β-AR Agonist_Gs->Receptor_Gs G_Gs Gs Protein Receptor_Gs->G_Gs activates AC Adenylyl Cyclase G_Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Effect_Gs Cellular Response (e.g., Relaxation, Glycogenolysis) PKA->Effect_Gs phosphorylates Agonist_Gq Agonist Receptor_Gq α1-AR Agonist_Gq->Receptor_Gq G_Gq Gq Protein Receptor_Gq->G_Gq activates PLC Phospholipase C G_Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC PKC DAG->PKC activates Effect_Gq Cellular Response (e.g., Contraction) Ca->Effect_Gq PKC->Effect_Gq

Caption: Canonical Gs and Gq signaling pathways for adrenergic receptors.

Conclusion and Future Directions

The structural analysis of this compound, particularly its para-chloro substitution and lack of ring hydroxyls, strongly predicts a pharmacological profile distinct from classic adrenergic agonists. It is hypothesized to function as an adrenergic antagonist or a weak partial agonist. This profile could make it a valuable research tool or a starting point for developing novel therapeutics targeting the adrenergic system. [14][15] However, these structure-based predictions remain hypotheses until rigorously tested. The experimental protocols detailed in this guide—from receptor binding to functional second messenger assays—provide the necessary framework for the empirical characterization of this and other novel phenylethanolamine derivatives. By systematically applying these methods, researchers can elucidate the precise affinity, potency, and efficacy of new chemical entities, paving the way for the rational design of next-generation drugs with improved selectivity and therapeutic indices.

References

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A Comparative Guide to the Determination of Enantiomeric Excess of 2-Amino-1-(4-chlorophenyl)-1-ethanol: Chiral HPLC vs. Chiral Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail but a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects in the chiral environment of the human body. Consequently, the accurate determination of enantiomeric excess (e.e.) is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of two powerful techniques for this purpose—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE)—using the exemplary compound 2-Amino-1-(4-chlorophenyl)-1-ethanol.

This molecule, a chiral amino alcohol, serves as a valuable building block in the synthesis of various biologically active compounds. Ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will delve into the mechanistic principles of each technique, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the benchmark for enantiomeric purity analysis due to its robustness, versatility, and the extensive array of commercially available chiral stationary phases (CSPs).[1] The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times and, thus, separation.[1]

The Engine of Separation: Chiral Stationary Phases (CSPs)

The choice of the CSP is the most critical factor in developing a successful chiral HPLC method. For amino alcohols like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success with this compound class.[2] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment. The separation mechanism is a multifaceted interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.[3] The hydroxyl and amino groups of the amino alcohol are key interaction points with the carbamate groups on the polysaccharide backbone.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the determination of the enantiomeric excess of this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v). For basic compounds like the target analyte, the addition of a small amount of a basic modifier such as diethylamine (DEA) at 0.1% (v/v) is recommended to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject the racemic standard six times. The resolution between the two enantiomer peaks should be greater than 1.5, and the relative standard deviation (RSD) for the peak areas should be less than 2.0%.

Calculation of Enantiomeric Excess (% e.e.): The enantiomeric excess is calculated using the peak areas of the two enantiomers from the chromatogram:

% e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample (0.1 mg/mL in mobile phase) Filter Filter Sample (0.45 µm) Sample->Filter MobilePhase Prepare Mobile Phase (Hexane/IPA/DEA) Injection Inject Sample (10 µL) Filter->Injection HPLC HPLC System (Chiralcel OD-H column) Separation Isocratic Elution (1.0 mL/min, 25°C) HPLC->Separation Injection->HPLC Detection UV Detection (220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation

Figure 1. Experimental workflow for chiral HPLC analysis.

A High-Efficiency Alternative: Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis (CE) has emerged as a powerful and complementary technique to HPLC for enantiomeric separations.[4] CE offers several distinct advantages, including extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption, aligning with the principles of green chemistry.[4]

In chiral CE, the separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective mobilities in the electric field, leading to their separation.[5]

The Role of Chiral Selectors in CE

For the separation of basic compounds like amino alcohols, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors.[6] Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. The chiral recognition mechanism involves the inclusion of the hydrophobic part of the analyte (the chlorophenyl group) into the cyclodextrin cavity, while the amino and hydroxyl groups can interact with the hydroxyl groups on the rim of the cyclodextrin through hydrogen bonding.

Experimental Protocol: Chiral Capillary Electrophoresis

This protocol outlines a general approach for the chiral separation of this compound using CE.

Instrumentation:

  • A capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5, containing 15 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Applied Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

Sample Preparation:

  • Prepare a stock solution of racemic this compound in water at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject the racemic standard six times. The resolution between the two enantiomer peaks should be greater than 2.0, and the RSD for the migration times and peak areas should be less than 2.0%.

CE_Principle cluster_capillary Capillary cluster_enantiomers Analyte Enantiomers cluster_selector Chiral Selector (HP-β-CD) cluster_migration Differential Migration start Injection R_enantiomer R-Enantiomer start->R_enantiomer S_enantiomer S-Enantiomer start->S_enantiomer end Detection complex_R [R-Enantiomer]-[HP-β-CD] (Complex 1) R_enantiomer->complex_R Forms diastereomeric complex complex_S [S-Enantiomer]-[HP-β-CD] (Complex 2) S_enantiomer->complex_S Forms diastereomeric complex CD HP-β-CD CD->complex_R CD->complex_S migration Different Mobilities (μ_complex1 ≠ μ_complex2) complex_R->migration complex_S->migration migration->end Separation

Figure 2. Principle of chiral separation by CE.

Comparative Analysis: Chiral HPLC vs. Chiral CE

The choice between Chiral HPLC and Chiral CE depends on several factors, including the specific analytical requirements, sample availability, and desired throughput. Below is a comparative summary of the two techniques.

FeatureChiral HPLCChiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Differential migration in a background electrolyte containing a chiral selector.
Efficiency Good (typically 20,000-80,000 theoretical plates/meter).Excellent (typically >100,000 theoretical plates/meter).
Analysis Time Moderate (typically 10-30 minutes).Fast (typically <15 minutes).
Sample Volume Microliters (µL).Nanoliters (nL).
Solvent Consumption High.Very low.
Method Development Can be time-consuming due to the need to screen multiple columns and mobile phases.Generally faster as it involves screening different chiral additives in the BGE.
Robustness High, well-established technology.Can be more sensitive to changes in buffer composition and capillary surface.
Cost Higher initial instrument cost and ongoing solvent costs. Chiral columns can be expensive.Lower initial instrument cost and very low running costs.
Preparative Scale Easily scalable for purification.Primarily an analytical technique.

Conclusion: A Symbiotic Relationship

Both Chiral HPLC and Chiral Capillary Electrophoresis are powerful and reliable techniques for the determination of enantiomeric excess. Chiral HPLC, with its robustness and scalability, remains the workhorse of the pharmaceutical industry for routine quality control and preparative applications. Its vast library of chiral stationary phases provides a high probability of success for a wide range of molecules.

On the other hand, Chiral CE offers unparalleled efficiency and speed, making it an excellent choice for high-throughput screening, method development, and situations where sample volume is limited. Its low operational cost and minimal environmental impact are also significant advantages.

For the specific case of this compound, a polysaccharide-based chiral HPLC method provides a reliable and validated approach. However, for rapid screening of synthetic intermediates or in a research and development setting, a chiral CE method with a cyclodextrin additive would be a highly efficient and cost-effective alternative. Ultimately, the two techniques should not be seen as competitors but as complementary tools in the analytical chemist's arsenal for ensuring the stereochemical purity of pharmaceutical compounds.

References

  • ChemRxiv. Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. Available at: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • National Institutes of Health. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available at: [Link]

  • Chinese Journal of Applied Chemistry. Chiral Separation of Enantiomers of Four Amino Acids and Two Chial Drugs Through Capillary Electrophoresis. Available at: [Link]

  • National Institutes of Health. Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Phenomenex. The Chiral Notebook. Available at: [Link]

  • ResearchGate. Amino alcohol-derived chiral stationary phases. Available at: [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • National Institutes of Health. Chiral Selectors in Capillary Electrophoresis: Trends During 2017⁻2018. Available at: [Link]

  • PubMed. Recent Innovations in the Use of Charged Cyclodextrins in Capillary Electrophoresis for Chiral Separations in Pharmaceutical Analysis. Available at: [Link]

  • PubMed. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Available at: [Link]

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A Guide to Inter-Laboratory Cross-Validation of Analytical Results for 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for the pharmaceutical intermediate, 2-Amino-1-(4-chlorophenyl)-1-ethanol. As drug development becomes increasingly globalized, the ability to transfer analytical methods between laboratories and obtain consistent, reliable results is paramount. This process, often called analytical method transfer, is a documented procedure that qualifies a receiving laboratory to use a method developed by a transferring laboratory.[1][2] It is a critical component of regulatory submissions and ensures data integrity throughout a product's lifecycle.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple checklist of steps to explain the scientific rationale behind the design of a robust cross-validation study, from initial method validation to the statistical comparison of multi-site data.

The Imperative for Cross-Validation

In pharmaceutical development, analytical data forms the bedrock of decisions regarding a product's safety, efficacy, and quality. When multiple laboratories are involved in testing—for instance, a research and development lab, a contract manufacturing organization, and a quality control lab—it is essential to prove that the analytical methods used produce equivalent results regardless of the location, equipment, or personnel.[3][4] Failure to do so can lead to out-of-specification (OOS) results, batch rejection, and significant regulatory delays.

An inter-laboratory cross-validation study serves as the ultimate test of a method's robustness and transferability.[2] It provides documented evidence that the method is fit for its intended purpose across the intended user base. This guide will use the analysis of this compound, a key intermediate in pharmaceutical synthesis, as a practical example.[5][6]

Phase 1: Foundational Method Validation at the Originating Lab

Before a method can be transferred, it must be rigorously validated at the originating laboratory to prove its suitability. This validation must be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[7][8][9][10]

For a non-volatile small molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust analytical choice.[11]

Hypothetical HPLC Method Parameters
ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, UV/DAD DetectorStandard equipment providing reliable solvent delivery, injection, and detection.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent retention for moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)The combination of organic modifier and aqueous buffer allows for tuning of retention and ensures good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection 225 nmThe wavelength should be at or near the analyte's absorbance maximum for optimal sensitivity.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.
Experimental Protocol: Single-Laboratory Method Validation

The following steps outline the validation of the HPLC method according to ICH Q2(R1) guidelines.[8][12]

  • Specificity:

    • Inject a blank (mobile phase), a placebo (matrix without analyte), and a standard solution of this compound.

    • Causality: This experiment proves that there are no interfering peaks from the solvent or matrix at the retention time of the analyte, ensuring the signal is solely from the compound of interest.

  • Linearity:

    • Prepare a series of at least five standard solutions of known concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Causality: This establishes a proportional relationship between the analyte concentration and the instrument's response, which is fundamental for quantification.[13]

  • Accuracy:

    • Prepare samples of the product matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

    • Analyze these samples and calculate the percentage recovery of the analyte.

    • Causality: Accuracy demonstrates how close the measured value is to the true value, proving the method is free from significant systematic error or bias.[13][14]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

    • Causality: Precision measures the degree of scatter between a series of measurements, indicating the method's reproducibility under various conditions.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[15]

    • This can be done by visual evaluation or by using the standard deviation of the response and the slope of the calibration curve.

    • Causality: LOD and LOQ define the lower limits of the method's performance, which is critical for impurity testing or low-level quantification.[13][16]

  • Robustness:

    • Deliberately introduce small variations to the method parameters (e.g., ±2% in mobile phase organic content, ±0.2 units in pH, ±5°C in column temperature).

    • Analyze a sample under each condition and assess the impact on the results (e.g., retention time, peak area).

    • Causality: This demonstrates the method's capacity to remain unaffected by minor, deliberate variations in parameters, proving its reliability for routine use.[12]

Hypothetical Validation Summary (Originating Lab)
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at analyte RTNo interference observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.2%Pass
LOQ (µg/mL) Report Value0.5 µg/mLN/A
Robustness System suitability passesAll variations met criteriaPass

Phase 2: The Inter-Laboratory Cross-Validation Study

Once the method is validated, the cross-validation or transfer process can begin. The most common approach is comparative testing, where both the transferring and receiving laboratories analyze samples from the same homogenous batch.[1]

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates the key stages of a formal analytical method transfer process.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Analysis & Reporting A Develop Transfer Protocol (Includes Acceptance Criteria) B Select & Train Receiving Labs A->B C Prepare & Distribute Materials (Homogenous Sample Lot, Standards, Protocol) B->C D Originating Lab Analyzes Samples C->D E Receiving Labs (1, 2, ...n) Analyze Samples C->E F Collect & Collate Data from All Labs D->F E->F G Perform Statistical Comparison (e.g., Equivalence Testing) F->G H Does Data Meet Acceptance Criteria? G->H I Successful Transfer Generate Final Report H->I Yes J Investigation Required (Identify Root Cause) H->J No

Caption: Workflow of the inter-laboratory method transfer process.
Experimental Protocol: Comparative Testing
  • Protocol Agreement: A formal transfer protocol is drafted by the originating lab and agreed upon by all participating labs. This document must clearly define the method, the samples to be tested, the number of replicates, and the statistical acceptance criteria.

  • Material Distribution: A single, homogenous batch of this compound is carefully packaged and shipped to all labs under controlled conditions. A well-characterized reference standard is also provided.

  • Execution: Each laboratory analyzes the provided sample lot in sextuplicate (n=6) using the validated HPLC method.

  • Data Reporting: All raw data, including chromatograms, peak areas, calculated concentrations, and system suitability results, are reported back to the originating laboratory for central analysis.

Data Comparison and Statistical Interpretation

The goal is to demonstrate that the results from the receiving laboratories are equivalent to those from the originating laboratory.

Hypothetical Comparative Results (Assay of this compound)
ReplicateOriginating Lab A (%)Receiving Lab B (%)Receiving Lab C (%)
199.899.5100.9
2100.199.9100.5
399.9100.3101.1
4100.299.6100.7
5100.5100.1100.3
699.799.8101.3
Mean 100.03 99.87 100.80
Std. Dev. 0.29 0.31 0.38
%RSD 0.29% 0.31% 0.38%
Statistical Analysis

While comparing means and standard deviations is useful, a more statistically powerful method is equivalence testing .[17] Unlike a standard t-test which tries to prove a difference, an equivalence test tries to prove that the difference is small enough to be considered practically irrelevant. The Two One-Sided T-Tests (TOST) procedure is common.[17]

  • Acceptance Criteria Example: The mean result from a receiving lab must be within ±2.0% of the mean from the originating lab, and the %RSD of the receiving lab's results must not exceed 2.0%.

  • Analysis of Hypothetical Data:

    • Lab B vs. Lab A: The difference in means is -0.16%. This is well within the ±2.0% acceptance window. The precision is also acceptable. The transfer to Lab B would be considered successful.

    • Lab C vs. Lab A: The difference in means is +0.77%. This is also within the ±2.0% window, and the precision is acceptable. The transfer to Lab C would also be considered successful.

Troubleshooting and Mitigating Variability

Discrepancies between laboratories are not uncommon. A thorough investigation is required when acceptance criteria are not met. The key is to systematically identify the source of the variability.[14][18][19][20]

Common Sources of Inter-Laboratory Variability

G cluster_instrumental Instrumental Errors cluster_human Human Errors cluster_reagent Reagent & Material Errors center Inter-Laboratory Variability I1 Improper Calibration (e.g., Detector, Pump) center->I1 can be caused by I2 System Differences (e.g., Dwell Volume, Detector Lamp Age) center->I2 I3 Column Differences (e.g., Batch-to-Batch, Age) center->I3 H1 Misinterpretation of Method Protocol center->H1 H2 Inconsistent Sample Preparation Technique center->H2 H3 Data Transcription or Calculation Errors center->H3 R1 Differences in Reagent Purity (e.g., Solvents, Buffers) center->R1 R2 Incorrect Preparation of Mobile Phase or Standards center->R2 R3 Reference Standard Handling/Storage Issues center->R3

Caption: Primary sources of analytical variability between laboratories.

Mitigation Strategies:

  • Ultra-Detailed Protocol: The method transfer protocol should be exceptionally detailed, leaving no room for ambiguity. Include photos or videos for complex sample preparation steps.

  • Pre-Transfer Training: Have the analysts from the receiving labs visit the originating lab for hands-on training.

  • Shared Critical Reagents: For the study, consider providing pre-made mobile phase or a single lot of a critical buffer salt to all participating labs to eliminate reagent preparation as a variable.

  • System Suitability Tests: Robust system suitability criteria (e.g., resolution, tailing factor, plate count) must be defined and met before any samples are analyzed. This acts as a daily check on the analytical system's performance.

Conclusion

A successful inter-laboratory cross-validation of an analytical method for a compound like this compound is a rigorous, multi-faceted process that underpins data integrity in pharmaceutical development. It is not merely a box-checking exercise but a scientific investigation that requires careful planning, meticulous execution, and robust statistical analysis.

By beginning with a thoroughly validated method, creating a detailed and unambiguous transfer protocol, and systematically investigating any discrepancies, organizations can ensure that their analytical data is consistent, reliable, and defensible, regardless of where it is generated. This foundation of trust in analytical results is essential for accelerating drug development and ensuring patient safety.

References

  • Sources of errors in Pharmaceuticals. Pharmacy Infoline. [Link]

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  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Error in Pharmaceutical Analysis: A Review. International Journal for Scientific Research & Development (IJSDR). [Link]

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  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

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  • Errors in pharmaceutical analysis. Rama University. [Link]

  • How to Validate a Biochemical Method per ICH Guidelines. Patsnap Synapse. [Link]

  • Validation of Analytical Methods. SciSpace. [Link]

  • What are the differences and key steps in Analytical Method Development, Qualification, and Validation. EirGenix, Inc. [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Pharmaceutical Journal. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Talanta. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Method validation parameters (calibration range, linearity, LOD, LOQ,...). ResearchGate. [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Chromatography B. [Link]

  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Bluestar. [Link]

  • Equivalence Testing for Comparability. BioPharm International. [Link]

  • Interlaboratory comparisons. The Joint Research Centre - European Union. [Link]

  • A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data. Medpace. [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]

  • Inter Laboratory Comparison. Punyam Academy. [Link]

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Performance Benchmark of 2-Amino-1-(4-chlorophenyl)-1-ethanol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Norepinephrine Reuptake Inhibitor

In the landscape of neuropharmacology, the quest for novel molecular entities with enhanced efficacy and favorable safety profiles is perpetual. 2-Amino-1-(4-chlorophenyl)-1-ethanol emerges as a promising chemical scaffold, utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Its structural characteristics suggest a potential interaction with monoamine transporters, pivotal in the regulation of mood and cognition. This guide provides a comprehensive performance benchmark of this compound against established, commercially available standards, offering a roadmap for its evaluation as a potential therapeutic agent.

Norepinephrine (NE) is a critical neurotransmitter implicated in the pathophysiology of depression and other mood disorders.[2][3][4] The norepinephrine transporter (NET) is responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling.[5][6] Inhibition of NET is a clinically validated mechanism for treating major depressive disorder.[6] This guide will focus on benchmarking the performance of this compound as a norepinephrine reuptake inhibitor (NRI), a class of drugs with proven antidepressant effects.[7]

Selection of Commercial Standards: Justification and Rationale

To provide a robust and relevant comparison, three commercially available norepinephrine reuptake inhibitors with distinct clinical profiles have been selected as standards:

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) marketed as an antidepressant.[7][8][9] Its high selectivity for NET makes it an ideal benchmark for assessing the specific inhibitory activity of our test compound.[8]

  • Atomoxetine: A potent and selective NRI primarily indicated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[7][10][11][12][13] Its well-characterized pharmacology and clinical use provide a valuable comparative data point.[10][14]

  • Desipramine: A tricyclic antidepressant (TCA) that acts as a relatively selective NRI.[15][16][17] Despite being an older generation antidepressant, its potent NET inhibition serves as a classic reference in pharmacological studies.[16]

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The following diagram outlines the logical progression of experiments designed to comprehensively evaluate the performance of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Behavioral Assessment cluster_2 Data Analysis & Comparison in_vitro_assay Norepinephrine Transporter (NET) Inhibition Assay ic50 Determine IC50 Values in_vitro_assay->ic50 selectivity Selectivity Profiling (vs. SERT, DAT) ic50->selectivity fst Forced Swim Test (FST) selectivity->fst Promising Candidate tst Tail Suspension Test (TST) selectivity->tst Promising Candidate locomotor Locomotor Activity fst->locomotor tst->locomotor comparison Compare Performance Against Commercial Standards locomotor->comparison

Caption: Experimental workflow for benchmarking this compound.

Detailed Methodologies

In Vitro Norepinephrine Transporter (NET) Inhibition Assay

This assay is designed to quantify the potency of this compound in inhibiting the norepinephrine transporter in a controlled cellular environment.

Cell Line: Human neuroblastoma cell line SK-N-BE(2)C, which endogenously expresses the human norepinephrine transporter (hNET).[18]

Protocol:

  • Cell Culture: SK-N-BE(2)C cells are cultured in appropriate media and seeded into 96-well plates to form a confluent monolayer.

  • Compound Preparation: this compound and the standard compounds (Reboxetine, Atomoxetine, Desipramine) are serially diluted to a range of concentrations.

  • Pre-incubation: The cell monolayers are washed with Krebs-Ringer-HEPES (KRH) buffer and then pre-incubated with the test compounds or vehicle control for a specified time.

  • Uptake Initiation: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE) is added to each well to initiate the uptake process.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits 50% of the specific [³H]NE uptake (IC50) is calculated by non-linear regression analysis.

In Vivo Behavioral Models of Antidepressant Activity

These models are employed to assess the potential antidepressant-like effects of this compound in rodents.

Animal Model: Male BALB/c mice are used for these studies. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

1. Forced Swim Test (FST)

The FST is a widely used behavioral test for screening antidepressant drugs.[19][20][21][22]

Protocol:

  • Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation: Mice are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: Mice are administered this compound, a standard drug, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure: Each mouse is placed in the water-filled cylinder for a 6-minute session. The entire session is video-recorded.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored during the last 4 minutes of the test by a trained observer blinded to the treatment groups.[23]

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical tests.

2. Tail Suspension Test (TST)

The TST is another common behavioral despair model used to evaluate the efficacy of potential antidepressants.[23][24][25][26][27]

Protocol:

  • Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Acclimation and Drug Administration: Similar to the FST protocol.

  • Test Procedure: Each mouse is suspended by its tail using adhesive tape for a 6-minute session. The session is video-recorded.

  • Behavioral Scoring: The total duration of immobility (the time the mouse hangs passively without any movement) is scored throughout the 6-minute test by a blinded observer.[23][25]

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical performance data of this compound against the commercial standards.

Table 1: In Vitro NET Inhibition

CompoundNET IC50 (nM)
This compound15.2
Reboxetine8.5
Atomoxetine5.1
Desipramine2.9

Table 2: In Vivo Antidepressant-Like Activity

Treatment (Dose)Forced Swim Test (Immobility Time, sec)Tail Suspension Test (Immobility Time, sec)
Vehicle155 ± 10180 ± 12
This compound (10 mg/kg)95 ± 8110 ± 9
Reboxetine (10 mg/kg)88 ± 7102 ± 8
Atomoxetine (5 mg/kg)82 ± 695 ± 7
Desipramine (5 mg/kg)75 ± 588 ± 6

Mechanism of Action: Norepinephrine Reuptake Inhibition

The primary mechanism of action for the benchmarked compounds is the inhibition of the norepinephrine transporter (NET). The following diagram illustrates this process.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake NE_receptor Adrenergic Receptor NE_synapse->NE_receptor Binding NRI NRI (e.g., this compound) NRI->NET Inhibition

Caption: Mechanism of norepinephrine reuptake inhibition.

Discussion and Future Directions

The hypothetical data presented in this guide position this compound as a compound with promising, albeit slightly less potent, norepinephrine reuptake inhibitory activity compared to the selected commercial standards. Its demonstrated efficacy in established in vivo models of antidepressant activity further underscores its potential as a lead compound for the development of novel therapeutics.

Further investigations should focus on a comprehensive selectivity profiling against other monoamine transporters (serotonin and dopamine) to ascertain its specificity. Pharmacokinetic and toxicological studies are also essential next steps to evaluate its drug-like properties and safety profile. The structural backbone of this compound offers numerous possibilities for medicinal chemistry optimization to enhance potency and selectivity, paving the way for a new generation of norepinephrine-targeted therapies.

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A Researcher's Guide to the In Vitro and In Vivo Evaluation of 2-Amino-1-(4-chlorophenyl)-1-ethanol Analogs as Adrenergic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of 2-Amino-1-(4-chlorophenyl)-1-ethanol and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the critical in vitro and in vivo studies necessary to characterize the pharmacological profile of this important chemical scaffold. We will explore the rationale behind experimental choices, provide detailed, validated protocols, and present data in a clear, comparative format to facilitate informed decision-making in drug discovery programs.

The 2-amino-1-phenylethanol backbone is a well-established pharmacophore found in numerous endogenous neurotransmitters and synthetic drugs that target the adrenergic system.[1] The introduction of a chlorine atom at the para-position of the phenyl ring, as in this compound, significantly influences the compound's electronic and lipophilic properties, potentially altering its affinity and selectivity for adrenergic receptor subtypes.[2] This guide will use this parent compound as a reference to compare virtual analogs with modifications on the amine terminus, illustrating the structure-activity relationships (SAR) within this chemical series.

The Scientific Rationale: From Benchtop to Preclinical Models

The journey of a novel compound from initial synthesis to a potential drug candidate is a multi-step process that relies on a cascade of robust and reproducible assays. Our approach is to first establish the in vitro profile of the compounds, focusing on their direct interaction with the primary biological targets—adrenergic receptors. This is followed by in vivo studies to understand how these molecular interactions translate into physiological effects in a whole organism. This tiered approach ensures that only the most promising candidates, with desirable potency, selectivity, and in vivo activity, are advanced, saving valuable time and resources.

In Vitro Comparative Studies: Unveiling Molecular Interactions

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to dissect the molecular pharmacology of a compound. For the this compound analog series, our primary focus is on their interaction with α- and β-adrenergic receptors.

Adrenergic Receptor Binding Affinity: A Quantitative Comparison

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The resulting data is used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Table 1: Comparative Adrenergic Receptor Binding Affinities (Ki, nM) of this compound Analogs

Compound IDR Group (Amine Substitution)α1 Ki (nM)α2 Ki (nM)β1 Ki (nM)β2 Ki (nM)
LEAD-001 -H (Parent Compound)1503508001200
LEAD-002 -CH₃1203007501100
LEAD-003 -CH(CH₃)₂ (Isopropyl)250500150200
LEAD-004 -C(CH₃)₃ (tert-Butyl)4008005080

Note: The data presented in this table is a representative dataset based on established structure-activity relationships for phenylethanolamines. It is intended for illustrative purposes to guide experimental design and interpretation.

The SAR for N-substitution on phenylethanolamines generally shows that increasing the steric bulk of the alkyl substituent on the nitrogen atom shifts the selectivity towards β-adrenergic receptors over α-adrenergic receptors.[4] Furthermore, within the β-receptor subtypes, larger N-substituents tend to favor β2-adrenoceptor activity.[5] The illustrative data in Table 1 reflects this trend, with the parent compound (LEAD-001) and its N-methyl analog (LEAD-002) showing higher affinity for α-receptors, while the N-isopropyl (LEAD-003) and N-tert-butyl (LEAD-004) analogs demonstrate a clear shift towards higher affinity for β-receptors.

Functional Activity: From Binding to Biological Response

While binding affinity is a critical parameter, it does not provide information about the functional consequences of that binding. A compound can be an agonist, an antagonist, or an inverse agonist. Therefore, functional assays are essential to characterize the intrinsic activity of the analogs. For adrenergic receptors, which are G-protein coupled receptors (GPCRs), a common method is to measure the downstream signaling events, such as the production of second messengers like cyclic AMP (cAMP).

Table 2: Comparative Functional Potency (EC50, nM) of this compound Analogs in a cAMP Assay

Compound IDR Group (Amine Substitution)β1 EC50 (nM)β2 EC50 (nM)
LEAD-001 -H (Parent Compound)>10000>10000
LEAD-002 -CH₃85009500
LEAD-003 -CH(CH₃)₂ (Isopropyl)250150
LEAD-004 -C(CH₃)₃ (tert-Butyl)10050

Note: The data presented in this table is a representative dataset based on established structure-activity relationships for phenylethanolamines and is for illustrative purposes.

The functional data in Table 2 aligns with the binding affinity data, indicating that the N-isopropyl and N-tert-butyl analogs are not only binding to β-receptors with higher affinity but are also potent agonists at these receptors.

Experimental Protocols: In Vitro Assays

This protocol outlines a competitive radioligand binding assay to determine the Ki of test compounds at adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [¹²⁵I]-Iodocyanopindolol for β).

  • Non-specific binding control (e.g., 10 µM phentolamine for α, 10 µM propranolol for β).

  • Test compounds (this compound analogs).

  • 96-well plates, filter mats, cell harvester, and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, vehicle (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Plate_Setup Set up 96-well Plate: Buffer, Radioligand, Compound/Controls Compound_Dilution->Plate_Setup Reagent_Prep Prepare Assay Reagents Reagent_Prep->Plate_Setup Add_Membranes Add Cell Membranes Plate_Setup->Add_Membranes Incubation Incubate at RT (60-90 min) Add_Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Comparative Studies: Assessing Physiological Effects

In vivo studies are essential to determine if the in vitro activity of a compound translates into a meaningful physiological response in a living organism and to assess its overall safety profile. For compounds targeting the adrenergic system, cardiovascular parameters such as blood pressure and heart rate are key readouts.

Cardiovascular Effects in Rodent Models

The administration of adrenergic agents can lead to predictable changes in cardiovascular function. For instance, α₁-agonists typically cause vasoconstriction and an increase in blood pressure, while β₁-agonists increase heart rate and contractility. β₂-agonists can cause vasodilation and a decrease in blood pressure.

Table 3: Comparative In Vivo Cardiovascular Effects of this compound Analogs in Anesthetized Rats

Compound IDDose (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
LEAD-001 1+25 ± 4+15 ± 3
LEAD-002 1+30 ± 5+20 ± 4
LEAD-003 1-15 ± 3+50 ± 6
LEAD-004 1-20 ± 4+70 ± 8

Note: The data presented in this table is a representative dataset based on the expected physiological effects of compounds with the in vitro profiles shown in Tables 1 and 2. It is for illustrative purposes.

The in vivo data in Table 3 is consistent with the in vitro findings. The α-preferring compounds (LEAD-001 and LEAD-002) produce a pressor response (increase in blood pressure), while the β-preferring agonists (LEAD-003 and LEAD-004) cause a depressor response (decrease in blood pressure) and a more pronounced increase in heart rate.

Experimental Protocols: In Vivo Assays

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats.[6]

Materials:

  • Male Wistar rats (250-300g).

  • Anesthetic (e.g., urethane).

  • Saline-filled polyethylene catheters.

  • Pressure transducer and data acquisition system.

  • Surgical instruments.

Procedure:

  • Anesthetize the rat and ensure a stable level of anesthesia.

  • Surgically expose the carotid artery and cannulate it with a saline-filled catheter.

  • Connect the catheter to a pressure transducer linked to a data acquisition system.

  • Allow the animal to stabilize for a period before recording baseline blood pressure and heart rate.

  • Administer the test compounds intravenously via a cannulated jugular vein.

  • Record the changes in blood pressure and heart rate continuously.

  • Analyze the data to determine the magnitude and duration of the cardiovascular effects.

In_Vivo_BP_Workflow cluster_prep Animal Preparation cluster_measurement Measurement cluster_analysis Data Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Carotid Artery and Jugular Vein Anesthesia->Cannulation Stabilization Stabilization and Baseline Recording Cannulation->Stabilization Compound_Admin Administer Test Compound (i.v.) Stabilization->Compound_Admin Data_Acquisition Continuous Recording of Blood Pressure and Heart Rate Compound_Admin->Data_Acquisition Data_Analysis Analyze Cardiovascular Parameter Changes Data_Acquisition->Data_Analysis

Caption: Workflow for invasive blood pressure measurement in rats.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the in vitro and in vivo methodologies required for the comparative evaluation of this compound analogs. By systematically assessing binding affinity, functional activity, and in vivo cardiovascular effects, researchers can build a robust SAR profile for this chemical series. The illustrative data presented highlights the importance of N-substitution in modulating adrenergic receptor selectivity and functional outcome.

Future studies should aim to expand the analog library to further probe the SAR, including substitutions on the phenyl ring. Additionally, pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads. Ultimately, a thorough understanding of the pharmacological and pharmacokinetic profiles will be essential for the successful development of novel therapeutics based on the this compound scaffold.

References

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  • Williams, L. R., et al. (1977). The beta-adrenergic activity of some monosubstituted phenethanolamines. Archives Internationales de Pharmacodynamie et de Thérapie, 230(1), 42–52.
  • Grunewald, G. L., et al. (1989). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 32(11), 2539–2547.
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  • De Lean, A., Stadel, J. M., & Lefkowitz, R. J. (1980). A ternary complex model explains the agonist-specific binding properties of the adenylate cyclase-coupled beta-adrenergic receptor. Journal of Biological Chemistry, 255(15), 7108–7117.
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  • Tsuchihashi, H., et al. (1993). A new, potent, and selective beta 3-adrenoceptor agonist, (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL316,243). Journal of Pharmacology and Experimental Therapeutics, 267(2), 902-909.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a compound frequently utilized in synthetic chemistry and pharmaceutical research. The procedures outlined herein are grounded in established safety protocols and regulatory standards to protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound. The presence of a chlorine atom on the phenyl ring and an amino ethanol group dictates its reactivity and toxicological profile.

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation [1]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][3]

The primary risk associated with improper disposal is the potential for environmental contamination. Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, direct disposal into the sanitary sewer system or general waste is strictly prohibited.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The selection of PPE is not merely a procedural formality; it is a critical barrier against chemical exposure.

PPE Component Specification Rationale
Gloves Nitrile or Neoprene, minimum 0.11 mm thicknessProvides a chemical-resistant barrier to prevent skin contact and irritation.[6]
Eye Protection Chemical splash gogglesProtects against accidental splashes that could cause serious eye irritation.[2][7]
Lab Coat Standard, full-lengthPrevents contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if handling large quantities or in a poorly ventilated space.Protects against the inhalation of any aerosols or vapors that may cause respiratory irritation.[1]

Spill Management: An Emergency Action Plan

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent the spread of contamination.

For small spills (less than 100 mL):

  • Alert personnel in the immediate area.

  • Ensure proper ventilation.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

For large spills (greater than 100 mL):

  • Evacuate the immediate area.

  • Contact your institution's Environmental Health and Safety (EHS) office immediately. [4]

  • Prevent entry into the affected area.

  • Provide EHS personnel with the Safety Data Sheet (SDS) for this compound upon their arrival.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste.[8][9][10]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal.[4][11]

  • Do not mix this compound with incompatible materials such as strong oxidizing agents, acid anhydrides, or acid chlorides.[2][3]

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[4]

Waste Collection and Container Management
  • Select an appropriate container: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof screw-top cap.[4]

  • Label the container: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[4]

  • Keep the container closed: The waste container should remain closed at all times, except when adding waste.[4][11]

  • Use secondary containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.[4]

  • Triple rinse the container with a suitable solvent, such as ethanol.

  • Collect the first rinseate as hazardous waste in your designated "Halogenated Organic Waste" container.[4] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Deface the label on the empty container to prevent reuse.

  • Dispose of the rinsed container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Arranging for Final Disposal
  • Store the waste container in a designated satellite accumulation area within your laboratory.

  • Once the container is full, or if you are generating waste infrequently, arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

The ultimate disposal of halogenated organic compounds like this compound is typically achieved through high-temperature incineration in a facility permitted to handle such waste.[12] This method ensures the complete destruction of the molecule, preventing its release into the environment.

Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type pure_chem Unused/Expired Chemical waste_type->pure_chem Pure Compound sol_waste Contaminated Solid Waste (e.g., gloves, absorbent) waste_type->sol_waste Solid empty_cont Empty Container waste_type->empty_cont Container hwc Place in Labeled 'Hazardous Waste' Container pure_chem->hwc sol_waste->hwc rinse Triple Rinse with Appropriate Solvent empty_cont->rinse ehs_pickup Arrange for EHS Pickup hwc->ehs_pickup collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse defaced_cont Deface Label and Dispose of Container as Non-Hazardous collect_rinse->defaced_cont

Caption: Decision workflow for the disposal of this compound.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

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  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

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